TNP-ATP (triethylammonium salt)
Descripción
BenchChem offers high-quality TNP-ATP (triethylammonium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TNP-ATP (triethylammonium salt) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
Fórmula molecular |
C16H15N8O19P3-2 |
|---|---|
Peso molecular |
716.3 g/mol |
Nombre IUPAC |
[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-3'-dioxidoazaniumylidene-1',5'-dinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,4-diene]-6-yl]methoxy-hydroxyphosphoryl] phosphono phosphate |
InChI |
InChI=1S/C16H16N8O19P3/c17-13-10-14(19-4-18-13)21(5-20-10)15-12-11(7(39-15)3-38-45(34,35)43-46(36,37)42-44(31,32)33)40-16(41-12)8(23(27)28)1-6(22(25)26)2-9(16)24(29)30/h1-2,4-5,7,11-12,15H,3H2,(H6-,17,18,19,25,26,31,32,33,34,35,36,37)/q-1/p-1/t7-,11-,12-,15-/m1/s1 |
Clave InChI |
LQZBDVDATBCNNN-UHEGPQQHSA-M |
SMILES isomérico |
C1=C(C2(C(=CC1=[N+]([O-])[O-])[N+](=O)[O-])O[C@@H]3[C@H](O[C@H]([C@@H]3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)O)[N+](=O)[O-] |
SMILES canónico |
C1=C(C2(C(=CC1=[N+]([O-])[O-])[N+](=O)[O-])OC3C(OC(C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Foundational & Exploratory
Unveiling the Spectroscopic Landscape of TNP-ATP Triethylammonium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-O-(2,4,6-Trinitrophenyl) adenosine (B11128) 5'-triphosphate (TNP-ATP), as its triethylammonium (B8662869) salt, is a highly valuable fluorescent analog of adenosine triphosphate (ATP). Its intrinsic spectral properties, which are exquisitely sensitive to the local microenvironment, make it a powerful tool for investigating the structure, function, and inhibition of ATP-binding proteins, including kinases, ATPases, and motor proteins. This technical guide provides a comprehensive overview of the spectral characteristics of TNP-ATP, detailed experimental protocols for its use, and visual representations of its application in studying molecular interactions.
Core Spectral Properties of TNP-ATP
TNP-ATP possesses distinct absorption and fluorescence characteristics that are fundamental to its utility as a molecular probe. In aqueous solutions, TNP-ATP exhibits a low fluorescence quantum yield. However, upon binding to the typically more hydrophobic environment of a protein's ATP-binding pocket, a significant enhancement in fluorescence intensity and a blue shift in the emission maximum are observed.[1][2] This phenomenon is the basis for a wide range of assays designed to study protein-ATP interactions.[2]
Quantitative Spectral Data
The following table summarizes the key quantitative spectral properties of TNP-ATP triethylammonium salt in various environments.
| Property | Value | Conditions |
| Absorption Maxima (λmax) | 259 nm, 408 nm, 470 nm | Tris-HCl buffer, pH 7.5[3] |
| 408 nm, 470 nm | Aqueous solution[1][2] | |
| Molar Extinction Coefficient (ε) | 25,000 M⁻¹cm⁻¹ at 259 nm | Tris-HCl buffer, pH 7.5[3] |
| 26,400 M⁻¹cm⁻¹ at 408 nm | Tris-HCl buffer, pH 7.5[3] | |
| 18,500 M⁻¹cm⁻¹ at 470 nm | Tris-HCl buffer, pH 7.5[3] | |
| Excitation Maxima (λex) | 403 nm, 408 nm, 410 nm, 470 nm | Dependent on instrumentation and experimental setup[1][2][3][4][5] |
| Emission Maximum (λem) | 561 nm | Water[1][2] |
| 552 nm | Tris-HCl buffer, pH 7.5[3] | |
| 547 nm | Bound to Insulin-Degrading Enzyme[5] | |
| 533 nm | N,N-dimethylformamide[1] | |
| Blue-shifted upon protein binding | General observation[2][4] | |
| Isosbestic Point | 339 nm | Varies with pH[1] |
| pKa | 5.1 | Relates to the ionization of the trinitrophenyl group[1] |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing the spectral properties of TNP-ATP.
Determination of Protein-TNP-ATP Binding Affinity
This protocol outlines the use of fluorescence titration to determine the dissociation constant (Kd) of TNP-ATP for an ATP-binding protein.
Materials:
-
TNP-ATP triethylammonium salt stock solution (e.g., 10 mM in water)
-
Purified ATP-binding protein of interest
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.5)
-
Spectrofluorometer with temperature control and magnetic stirring
-
Quartz cuvette
Procedure:
-
Instrument Setup: Set the spectrofluorometer excitation wavelength to 410 nm and the emission scan range from 500 nm to 600 nm.[4] Set the temperature to the desired experimental value (e.g., 25°C).
-
Blank Measurement: Record the fluorescence spectrum of the assay buffer alone to establish the background signal.
-
TNP-ATP Spectrum: Add TNP-ATP to the cuvette to a final concentration of 1-5 µM.[4] Record the fluorescence emission spectrum. The peak should be observed around 561 nm in an aqueous buffer.[1][2]
-
Protein Titration: Add increasing concentrations of the purified protein to the cuvette containing TNP-ATP. After each addition, allow the system to equilibrate (typically 1-2 minutes with gentle stirring) and record the fluorescence emission spectrum.
-
Data Analysis:
-
For each protein concentration, determine the fluorescence intensity at the emission maximum.
-
Correct the fluorescence intensity for dilution effects if the added protein volume is significant.
-
Plot the change in fluorescence intensity (ΔF) against the protein concentration.
-
Fit the resulting saturation curve to a suitable binding isotherm (e.g., a one-site binding model) to calculate the dissociation constant (Kd).
-
Competitive Binding Assay for Non-fluorescent Ligands
This protocol allows for the determination of the binding affinity of a non-fluorescent competitor (e.g., ATP or a small molecule inhibitor) by measuring its ability to displace TNP-ATP from a protein.
Materials:
-
All materials from the previous protocol.
-
Stock solution of the non-fluorescent competitor ligand.
Procedure:
-
Complex Formation: Prepare a solution containing the ATP-binding protein and TNP-ATP at concentrations that result in a significant portion of the TNP-ATP being bound (typically, protein concentration > Kd and TNP-ATP at a fixed concentration, e.g., 1 µM).
-
Initial Spectrum: Record the fluorescence emission spectrum of the protein-TNP-ATP complex. This will serve as the starting point (maximum fluorescence).
-
Competitor Titration: Add increasing concentrations of the competitor ligand to the cuvette. After each addition, allow the system to equilibrate and record the fluorescence emission spectrum. A decrease in fluorescence intensity will be observed as the competitor displaces the bound TNP-ATP.[1]
-
Data Analysis:
-
Plot the fluorescence intensity against the logarithm of the competitor concentration.
-
Fit the resulting sigmoidal curve to a competitive binding equation to determine the IC₅₀ value (the concentration of competitor that displaces 50% of the bound TNP-ATP).
-
Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation, which requires knowledge of the Kd of TNP-ATP.
-
Visualizing Workflows and Pathways
Experimental Workflow for TNP-ATP Binding Assay
Caption: Workflow for determining protein-TNP-ATP binding affinity.
Probing a Protein Kinase Signaling Event with TNP-ATP
Caption: Using TNP-ATP to study kinase-ligand interactions.
Conclusion
TNP-ATP triethylammonium salt is an indispensable tool in the study of ATP-binding proteins. Its environment-sensitive fluorescence provides a robust and versatile platform for determining binding affinities, exploring enzyme kinetics, and screening for inhibitors. The detailed protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers to design and execute experiments that leverage the unique spectral properties of this powerful fluorescent nucleotide analog. Careful consideration of experimental conditions, particularly buffer composition and pH, is crucial for obtaining accurate and reproducible data.[2]
References
- 1. TNP-ATP - Wikipedia [en.wikipedia.org]
- 2. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TNP-ATP, Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]
- 4. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Unveiling Molecular Interactions: A Technical Guide to the Fluorescence of TNP-ATP Triethylammonium Salt
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Fluorescence Modulation Upon Binding
The triethylammonium (B8662869) salt of 2',3'-O-(2,4,6-Trinitrophenyl) adenosine (B11128) 5'-triphosphate (TNP-ATP) is a fluorescent analog of adenosine triphosphate (ATP) that serves as a powerful tool in biochemical and pharmacological research. Its utility lies in a significant change in its fluorescent properties upon binding to ATP-binding proteins. In an aqueous solution, TNP-ATP exhibits weak fluorescence. However, when it binds to the often more hydrophobic environment of a protein's nucleotide-binding pocket, its fluorescence intensity increases dramatically, accompanied by a blue shift in its emission maximum.[1][2] This phenomenon provides a sensitive method for studying protein-ATP interactions, determining binding affinities, and screening for potential inhibitors.
The core mechanism of this fluorescence change is attributed to the altered microenvironment of the trinitrophenyl moiety.[1] When free in a polar aqueous solution, the excited state of the TNP group is quenched by the solvent molecules. Upon binding to a protein, the TNP group is shielded from the solvent and enters a more nonpolar environment within the ATP-binding site. This protection from solvent quenching and the altered polarity of the local environment lead to a significant enhancement of the fluorescence quantum yield and a shift of the emission to a shorter wavelength (blue shift).[1][2]
Quantitative Analysis of TNP-ATP Interactions
The fluorescence change of TNP-ATP upon protein binding can be quantified to determine key binding parameters such as the dissociation constant (Kd). This is typically achieved through fluorescence titration experiments where the fluorescence intensity is measured as a function of protein or TNP-ATP concentration. The resulting saturation curve can be fitted to a binding model to calculate the Kd.
Below is a summary of reported dissociation constants (Kd) for TNP-ATP with various proteins, illustrating the wide range of affinities observed.
| Protein Family | Protein Name | Organism | Kd of TNP-ATP (µM) | Reference |
| Kinases | CheA (high-affinity site) | Escherichia coli | 0.0016 | [1] |
| CheA (low-affinity site) | Escherichia coli | ~16 | [1] | |
| CASK | Homo sapiens | 0.563 | [3] | |
| STRADα | Homo sapiens | 1.1 | [3] | |
| ATPases | Selenophosphate Synthetase | Escherichia coli | (See notes in[1]) | [1] |
| TrwB | Bacteria | (See notes in[1]) | [1] | |
| Other Proteins | Nbp35-Cfd1 complex | Homo sapiens | (See notes in[1]) | [1] |
Note: The Kd values can vary depending on experimental conditions such as buffer composition, pH, and temperature.
Experimental Protocols
Fluorescence Titration Assay for Determining Binding Affinity
This protocol describes a standard method for determining the dissociation constant (Kd) of a protein for TNP-ATP.
Materials:
-
Spectrofluorometer with temperature control
-
Quartz cuvette
-
TNP-ATP triethylammonium salt stock solution (concentration determined by absorbance at 408 nm)
-
Purified protein of interest in a suitable buffer (e.g., Tris-HCl, HEPES)
-
Buffer solution used for protein purification
Procedure:
-
Instrument Setup:
-
Set the excitation wavelength to 410 nm.
-
Set the emission wavelength scan range from 480 nm to 650 nm.[3]
-
Alternatively, for single-point measurements, set the emission wavelength to the expected maximum of the bound form (typically around 540-550 nm).[4]
-
Equilibrate the spectrofluorometer to the desired experimental temperature.
-
-
Titration:
-
Method A: Titrating Protein into TNP-ATP:
-
Add a known concentration of TNP-ATP (typically in the low micromolar range) to the cuvette containing buffer.
-
Record the initial fluorescence spectrum or intensity.
-
Make successive additions of the concentrated protein solution to the cuvette.
-
After each addition, allow the system to equilibrate (usually a few minutes) and record the fluorescence.
-
Correct for dilution by subtracting the fluorescence of a blank titration (protein added to buffer alone).
-
-
Method B: Titrating TNP-ATP into Protein:
-
Add a known concentration of the protein to the cuvette.
-
Record the initial fluorescence.
-
Make successive additions of the TNP-ATP stock solution.
-
Record the fluorescence after each addition and equilibration.
-
Correct for the inner filter effect, especially at higher TNP-ATP concentrations.[2]
-
-
-
Data Analysis:
-
Plot the change in fluorescence intensity as a function of the protein or TNP-ATP concentration.
-
Fit the data to a suitable binding isotherm equation (e.g., a one-site binding model) using non-linear regression software to determine the Kd.[4]
-
Förster Resonance Energy Transfer (FRET) Assay
TNP-ATP can act as an excellent FRET acceptor due to its broad absorption spectrum in the visible range, which overlaps with the emission spectra of many common donor fluorophores (e.g., tryptophan residues in proteins, or fluorescent labels like fluorescein).[2][5] This allows for the measurement of distances between the ATP-binding site and other sites on the protein.
General Protocol Outline:
-
Select a suitable donor fluorophore: This could be an intrinsic tryptophan residue of the protein or an extrinsically attached fluorescent label. The emission spectrum of the donor must overlap with the absorption spectrum of TNP-ATP.[6]
-
Prepare the protein sample: If using an extrinsic donor, label the protein according to the manufacturer's protocol.
-
Measure donor fluorescence: In the absence of TNP-ATP, measure the fluorescence emission spectrum and lifetime of the donor.
-
Add TNP-ATP: Titrate TNP-ATP into the protein solution and monitor the quenching of the donor fluorescence.
-
Calculate FRET efficiency: The efficiency of energy transfer (E) can be calculated from the decrease in donor fluorescence intensity or lifetime.
-
Determine the distance: The distance (r) between the donor and acceptor can be calculated using the Förster equation: E = R₀⁶ / (R₀⁶ + r⁶), where R₀ is the Förster distance, the distance at which FRET efficiency is 50%.
Visualizing the Mechanism and Applications
Mechanism of Fluorescence Change
The following diagram illustrates the fundamental principle of TNP-ATP's fluorescence change upon binding to a protein.
Caption: TNP-ATP fluorescence is weak in solution and strong when bound to a protein.
Experimental Workflow for Binding Affinity Determination
This workflow outlines the key steps in a typical fluorescence titration experiment.
Caption: Workflow for determining Kd using TNP-ATP fluorescence titration.
Role in P2X Receptor Signaling Pathway Analysis
TNP-ATP is a potent competitive antagonist of P2X receptors, a family of ATP-gated ion channels.[7][8] This property makes it a valuable tool for dissecting the role of P2X receptors in various signaling pathways. The diagram below shows how TNP-ATP can be used to block P2X receptor-mediated signaling.
Caption: TNP-ATP competitively inhibits ATP binding to P2X receptors, blocking downstream signaling.
References
- 1. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNP-ATP - Wikipedia [en.wikipedia.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent and colored trinitrophenylated analogs of ATP and GTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Förster Resonance Energy Transfer (FRET) | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 7. Competitive antagonism of recombinant P2X(2/3) receptors by 2', 3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural insights into the competitive inhibition of the ATP-gated P2X receptor channel - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to TNP-ATP Triethylammonium Salt: Structure, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, chemical properties, and key applications of 2',3'-O-(2,4,6-Trinitrophenyl)adenosine-5'-triphosphate (TNP-ATP) triethylammonium (B8662869) salt. It is designed to be a valuable resource for researchers in biochemistry, pharmacology, and drug discovery who utilize this fluorescent ATP analog in their studies of ATP-binding proteins and purinergic signaling.
Core Structure and Chemical Properties
TNP-ATP is a fluorescent derivative of adenosine (B11128) triphosphate (ATP) where a trinitrophenyl (TNP) group is attached to the ribose moiety. This modification confers fluorescent properties to the molecule while largely preserving its ability to bind to ATP-binding sites in many proteins.[1] The triethylammonium salt form enhances its solubility in aqueous solutions.
The core structure consists of an adenine (B156593) base, a ribose sugar, a triphosphate chain, and the attached 2,4,6-trinitrophenyl group. The triethylammonium ions act as counterions to the negatively charged phosphate (B84403) groups.
Table 1: Physicochemical Properties of TNP-ATP Triethylammonium Salt
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₃N₈O₁₉P₃ · 4C₆H₁₆N | [2] |
| Molecular Weight | 1123.04 g/mol | [2] |
| Purity | ≥95% (typically by HPLC) | |
| Appearance | Orange solution in water | [3] |
| Solubility | Soluble in water | |
| Storage Conditions | Store at -20°C, protected from light. |
Table 2: Spectroscopic Properties of TNP-ATP
| Parameter | Value | Conditions | Reference(s) |
| Absorption Maxima (λmax) | 259 nm, 408 nm, 470 nm | Tris-HCl, pH 7.5 | [3] |
| Molar Extinction Coefficient (ε) | 25,000 L·mol⁻¹·cm⁻¹ (at 259 nm)26,400 L·mol⁻¹·cm⁻¹ (at 408 nm)18,500 L·mol⁻¹·cm⁻¹ (at 470 nm) | Tris-HCl, pH 7.5 | [3] |
| Excitation Maximum (λexc) | 403 nm - 410 nm | Aqueous solution | [2][4] |
| Emission Maximum (λem) | ~561 nm (free in aqueous solution)~538-547 nm (protein-bound) | Aqueous solution | [2][5] |
Biological Activity as a P2X Receptor Antagonist
TNP-ATP is a potent and selective antagonist of certain subtypes of the P2X receptor family, which are ligand-gated ion channels activated by extracellular ATP.[1] This antagonistic activity makes it a valuable tool for studying the physiological and pathological roles of these receptors.
Table 3: Antagonistic Activity (IC₅₀) of TNP-ATP at P2X Receptors
| Receptor Subtype | IC₅₀ (nM) | Reference(s) |
| P2X₁ | 6 | [2] |
| P2X₃ | 0.9 | [2] |
| P2X₂/₃ | 7 | [2] |
| P2X₂ | 2,000 | [2] |
| P2X₄ | 15,200 | [2] |
| P2X₇ | >30,000 | [2] |
The high affinity and selectivity of TNP-ATP for P2X₁, P2X₃, and P2X₂/₃ receptors allow for the pharmacological dissection of purinergic signaling pathways in various tissues and disease models.
Experimental Protocols
TNP-ATP is widely used in fluorescence-based assays to study protein-nucleotide interactions. The fluorescence of TNP-ATP is significantly enhanced, and the emission maximum undergoes a blue shift upon binding to the hydrophobic environment of an ATP-binding pocket.[4]
Direct Titration Fluorescence Assay for Protein Binding
This protocol is used to determine the binding affinity (dissociation constant, Kd) of a protein for TNP-ATP.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
TNP-ATP triethylammonium salt stock solution (e.g., 1 mM in water)
-
Spectrofluorometer
-
Cuvette or microplate
Procedure:
-
Set the spectrofluorometer to an excitation wavelength of 410 nm and record the emission spectrum from 500 nm to 600 nm.
-
To a cuvette containing the protein solution at a known concentration (e.g., 1 µM), make sequential additions of small aliquots of the TNP-ATP stock solution.
-
After each addition, mix thoroughly and record the fluorescence intensity at the emission maximum (typically around 540 nm when bound).
-
Correct for dilution and inner filter effects if necessary.
-
Plot the change in fluorescence intensity as a function of the TNP-ATP concentration.
-
Fit the resulting saturation curve to a suitable binding equation (e.g., one-site binding) to calculate the Kd.
Competition Binding Assay
This protocol is used to determine the binding affinity of a non-fluorescent ligand (e.g., ATP) by measuring its ability to displace TNP-ATP from a protein.
Materials:
-
Purified protein of interest
-
TNP-ATP triethylammonium salt
-
Non-fluorescent competitor ligand (e.g., ATP)
-
Spectrofluorometer
Procedure:
-
Prepare a solution containing the protein and a concentration of TNP-ATP that gives a significant fluorescence signal (typically near its Kd).
-
Record the initial fluorescence intensity.
-
Add increasing concentrations of the competitor ligand to the protein-TNP-ATP complex.
-
After each addition, incubate to reach equilibrium and record the fluorescence intensity.
-
The decrease in fluorescence corresponds to the displacement of TNP-ATP by the competitor.
-
Plot the fluorescence intensity as a function of the competitor concentration and fit the data to a competitive binding equation to determine the inhibitor constant (Ki) of the competitor.[5]
Visualizations
P2X Receptor Antagonism by TNP-ATP
Caption: Competitive antagonism of a P2X receptor by TNP-ATP, blocking ATP-mediated ion channel activation.
Experimental Workflow for Determining Protein-Ligand Binding Affinity
Caption: Workflow for determining protein-ligand binding affinities using TNP-ATP fluorescence assays.
References
- 1. A shared mechanism for TNP-ATP recognition by members of the P2X receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. TNP-ATP, Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]
- 4. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TNP-ATP - Wikipedia [en.wikipedia.org]
The Impact of Protein Binding on TNP-ATP Fluorescence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-O-(2,4,6-Trinitrophenyl) adenosine (B11128) 5'-triphosphate (TNP-ATP) is a fluorescent analog of adenosine triphosphate (ATP) that has become an invaluable tool for studying the interactions between ATP and various proteins.[1][2][3] Its utility stems from the environmentally sensitive nature of its fluorescence. In aqueous solutions, TNP-ATP exhibits weak fluorescence. However, upon binding to the typically more hydrophobic environment of a protein's ATP-binding pocket, its fluorescence properties undergo a dramatic change, providing a robust signal for monitoring binding events.[1][2] This technical guide delves into the core principles of how TNP-ATP binding to a protein affects its fluorescence, presents quantitative data for various protein interactions, and provides detailed experimental protocols for its use.
Core Principle: Environmentally Sensitive Fluorescence
The fluorescence of the trinitrophenyl (TNP) moiety is highly dependent on the polarity and viscosity of its surrounding environment.[2][4] In a polar aqueous solution, the excited state of TNP-ATP is efficiently quenched by water molecules, resulting in low fluorescence quantum yield.[2][5] When TNP-ATP binds to a protein, it is transferred from this polar environment to the often nonpolar, hydrophobic confines of the ATP-binding site.[4][5] This sequestration from water and the altered dielectric constant of the binding pocket reduce the non-radiative decay pathways, leading to a significant enhancement of fluorescence intensity.[1][4][5]
Concurrently, this environmental shift typically causes a hypsochromic shift, or "blue shift," in the emission maximum.[2][4] This shift to shorter wavelengths is also a consequence of the change in polarity of the solvent environment.[4] The magnitude of the fluorescence enhancement and the extent of the blue shift can provide insights into the nature of the binding pocket.[4]
Quantitative Analysis of TNP-ATP-Protein Interactions
The binding of TNP-ATP to proteins can be quantified by monitoring the changes in its fluorescence. The dissociation constant (Kd), a measure of binding affinity, can be determined through fluorescence titration experiments.[2] The following table summarizes the fluorescence changes and binding affinities for TNP-ATP with a selection of proteins.
| Protein | Protein Class | Kd of TNP-ATP (µM) | Kd of ATP (µM) | Fluorescence Enhancement (Fold Increase) | Emission Max (λem) Free (nm) | Emission Max (λem) Bound (nm) | Blue Shift (nm) | Reference |
| CheA | Histidine Kinase | <0.01 - 1 | ~1000 | Several-fold | 561 | Not explicitly stated | Yes | [2][4] |
| CASK | Pseudokinase | ~1 | Not specified | 3- to 5-fold | 561 | 540 | 21 | [1] |
| Insulysin (IDE) | Metalloprotease | 1.15 | 1300 | >4-fold | Not specified | Not specified | Not specified | [3] |
| Myosin | Motor Protein | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [2] |
| TrwB | ATPase | Not specified | Not specified | Not specified | Not specified | Not specified | Significant | [4] |
| PhoQcat | Histidine Kinase | Not specified | 412 | Not specified | ~550 | ~540 | ~10 | [6] |
Note: The exact values for fluorescence enhancement and blue shift can vary depending on experimental conditions such as buffer composition, pH, and temperature.[4]
Experimental Protocols
The following are detailed methodologies for performing TNP-ATP binding assays in both cuvette-based and microplate-based formats.[1]
Standard Cuvette-Based Binding Assay
This protocol is suitable for detailed characterization of TNP-ATP binding to a purified protein.
Materials:
-
Purified protein of interest (1-4 µM final concentration)
-
TNP-ATP stock solution (e.g., 6.4 mM in water, pH 7.0)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.0-7.5)
-
Spectrofluorometer with a temperature-controlled cuvette holder
-
Standard fluorescence cuvettes
-
Magnetic stir bar and stirrer
Procedure:
-
Prepare the TNP-ATP solution: Add 2 mL of assay buffer to a clean cuvette containing a magnetic stir bar. Add the appropriate volume of TNP-ATP stock solution to achieve the desired final concentration (e.g., 1.6 µL of a 6.4 mM stock for a final concentration of 5 µM).
-
Measure the baseline fluorescence: Place the cuvette in the spectrofluorometer and turn on the magnetic stirring. Excite the sample at 410 nm and record the emission spectrum from 500 nm to 600 nm. The peak fluorescence for free TNP-ATP should be around 561 nm.[1][2]
-
Prepare the protein sample: In a separate cuvette, add your protein of interest to the assay buffer to a final volume of 2 mL.
-
Initiate the binding reaction: Add the same amount of TNP-ATP stock solution as in step 1 to the cuvette containing the protein.
-
Measure the bound fluorescence: Immediately place the cuvette in the spectrofluorometer with stirring. Excite the sample at 410 nm and record the emission spectrum from 500 nm to 600 nm. Observe the increase in fluorescence intensity and any blue shift in the emission maximum (typically to around 540-550 nm).[1]
-
(Optional) Competition Assay: To confirm the specificity of the interaction, add a large excess of unlabeled ATP (e.g., 500 µM final concentration) to the cuvette. A decrease in the fluorescence signal indicates displacement of TNP-ATP from the binding site.[1]
-
(Optional) Control for non-specific binding: Repeat the experiment using a non-ATP binding protein (e.g., lysozyme) at the same concentration as your protein of interest to account for any background fluorescence changes.[1]
Microplate-Based Binding Assay
This protocol is ideal for higher-throughput screening of compounds that may inhibit ATP binding.
Materials:
-
Purified protein of interest (1-4 µM final concentration)
-
TNP-ATP stock solution (e.g., 0.64 mM in water, pH 7.0)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.0-7.5)
-
96-well, black, flat-bottom microplates
-
Microplate reader with fluorescence detection capabilities
-
Control non-binding protein (e.g., lysozyme)
Procedure:
-
Prepare control wells: In triplicate, pipette 200 µL of assay buffer into three wells (buffer control). In another three wells, pipette 200 µL of a control protein solution (e.g., 4 µM lysozyme).
-
Prepare experimental wells: In triplicate, pipette 200 µL of your protein of interest solution (1-4 µM) into three wells.
-
Add TNP-ATP: Add the appropriate volume of TNP-ATP stock solution to all wells to achieve the desired final concentration (e.g., 1.6 µL of a 0.64 mM stock for a final concentration of 5 µM).
-
Incubate: Gently shake the plate for a few minutes at room temperature to ensure mixing.
-
Measure fluorescence: Place the microplate in the reader. Set the excitation wavelength to 410 nm and the emission wavelength to the expected peak for the bound state (e.g., 540 nm), or perform an emission scan from 500 nm to 600 nm.[1]
-
Data Analysis: Subtract the average fluorescence of the buffer and/or lysozyme (B549824) control wells from the experimental wells to correct for background fluorescence.
Visualizing the Process and Concepts
To better illustrate the principles and workflows described, the following diagrams have been generated using the DOT language.
Caption: Mechanism of TNP-ATP Fluorescence Enhancement.
Caption: Experimental Workflow for TNP-ATP Binding Assay.
Caption: Logical Relationship of Fluorescence Change.
Conclusion
TNP-ATP serves as a powerful and convenient fluorescent probe for characterizing protein-ATP interactions. The significant increase in fluorescence intensity and the accompanying blue shift upon binding provide a clear and quantifiable signal that can be leveraged to determine binding affinities, study enzyme kinetics, and screen for inhibitors of ATP-binding proteins. While it is important to be aware of the potential for the TNP moiety to influence binding affinity compared to native ATP, the ease of use and the wealth of information that can be obtained make TNP-ATP an essential tool in the arsenal (B13267) of researchers in basic science and drug discovery.[3][4]
References
- 1. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNP-ATP - Wikipedia [en.wikipedia.org]
- 3. Characterization of the binding of the fluorescent ATP analog TNP-ATP to insulysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorescent Probe TNP-ATP: A Technical Guide for Researchers
An In-depth Technical Guide on 2',3'-O-(2,4,6-Trinitrophenyl) Adenosine (B11128) 5'-Triphosphate (TNP-ATP) as a Fluorescent Analog of Adenosine Triphosphate for Researchers, Scientists, and Drug Development Professionals.
Introduction
2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) is a fluorescent analog of adenosine triphosphate (ATP) that has become an indispensable tool in biochemistry and pharmacology.[1][2] For over five decades, researchers have utilized TNP-ATP to investigate the interactions between ATP and a vast array of proteins, including kinases, ATPases, and ion channels.[1][2] Its utility stems from the environmentally sensitive fluorescence of the trinitrophenyl (TNP) moiety, which is attached to the ribose sugar of ATP.[1] This guide provides a comprehensive overview of the properties of TNP-ATP, detailed experimental protocols for its use, and a summary of key quantitative data to facilitate its application in research and drug discovery.
When TNP-ATP is in an aqueous solution, its fluorescence is relatively weak.[2] However, upon binding to the ATP-binding pocket of a protein, the fluorescence intensity of TNP-ATP often increases significantly, and the emission maximum undergoes a blue shift to shorter wavelengths.[1][3] These spectral changes provide a robust signal for monitoring ATP binding and can be used to determine binding affinities, study enzyme kinetics, and screen for inhibitors.[1][4]
Core Properties of TNP-ATP
The TNP fluorophore is derived from picric acid and is conjugated to the ribose moiety of ATP.[1][2] This modification allows the molecule to retain its ability to interact with ATP-binding sites, and in many cases, it can still be hydrolyzed by ATPases.[1] The key characteristics of TNP-ATP are summarized below.
Photophysical Properties
The fluorescence of TNP-ATP is highly sensitive to the polarity and viscosity of its local environment.[1][5] In aqueous solution at neutral pH, TNP-ATP exhibits two absorption maxima at approximately 408 nm and 470 nm, with a fluorescence emission maximum around 561 nm.[1][2] Upon binding to a protein, the environment of the TNP group becomes more hydrophobic, leading to an increase in fluorescence quantum yield and a blue shift in the emission wavelength, typically to the 530-560 nm range.[2][4]
| Property | Value (in aqueous solution) | Value (protein-bound) | Reference |
| Excitation Maxima (λex) | 408 nm, 470 nm | ~403-410 nm | [1][2][6] |
| Emission Maximum (λem) | ~561 nm | ~538-547 nm (blue-shifted) | [1][2][6] |
| Fluorescence Intensity | Low | 3 to 5-fold increase | [3] |
Chemical and Binding Properties
TNP-ATP is a competitive antagonist for certain receptors, notably the P2X receptor family, where it can exhibit high affinity.[7][8] It is important to note that the TNP moiety can sometimes enhance the binding affinity of the analog for a protein compared to ATP itself.[1] This characteristic should be considered when interpreting quantitative binding data. The absorbance of TNP-ATP is also pH-sensitive, with absorbance increasing with higher pH.[1]
Key Applications and Experimental Protocols
TNP-ATP is a versatile tool with a broad range of applications in studying ATP-binding proteins. The following sections provide detailed protocols for some of the most common experimental uses.
Determination of Binding Affinity (Kd)
A primary application of TNP-ATP is to determine the dissociation constant (Kd) of its interaction with a protein. This is typically achieved by titrating a fixed concentration of the protein with increasing concentrations of TNP-ATP and monitoring the change in fluorescence.
Experimental Protocol: Cuvette-Based Titration
-
Preparation of Reagents:
-
Instrumentation Setup:
-
Measurement:
-
To a cuvette, add 2 mL of the assay buffer and a magnetic stir bar.[3]
-
Add the protein of interest to the cuvette to a final concentration in the low micromolar range (e.g., 1-4 µM).[3]
-
Sequentially add small aliquots of the TNP-ATP stock solution to the cuvette.
-
After each addition, allow the system to equilibrate with gentle stirring and record the fluorescence emission spectrum.[3]
-
As a control, perform a parallel titration of TNP-ATP into the buffer without the protein to correct for background fluorescence.
-
-
Data Analysis:
-
Subtract the background fluorescence from the experimental values.
-
Plot the change in fluorescence intensity at the emission maximum (e.g., 540 nm) as a function of the TNP-ATP concentration.
-
Fit the resulting saturation curve to a suitable binding isotherm (e.g., a one-site binding model) to determine the Kd.
-
High-Throughput Screening (HTS) for Inhibitors
TNP-ATP is well-suited for high-throughput screening of compound libraries to identify inhibitors of ATP-binding proteins. This is typically performed in a microplate format.
Experimental Protocol: Microplate-Based Displacement Assay
-
Preparation of Reagents:
-
Prepare assay buffer, TNP-ATP stock solution, and protein stock solution as described above.
-
Dissolve library compounds in a suitable solvent (e.g., DMSO).
-
-
Assay Setup:
-
In a microplate, add the protein and TNP-ATP to achieve a pre-equilibrated complex that gives a high fluorescence signal.
-
Add library compounds to the wells. Include controls with a known inhibitor (e.g., unlabeled ATP) and a vehicle control (e.g., DMSO).[4]
-
-
Measurement:
-
Data Analysis:
-
A decrease in fluorescence intensity indicates that the compound has displaced TNP-ATP from the protein's binding site.
-
Calculate the percent inhibition for each compound relative to the controls.
-
Promising "hits" can be further characterized by determining their IC50 or Ki values.
-
Investigating P2X Receptor Antagonism
TNP-ATP is a potent antagonist of several P2X receptor subtypes and can be used to study their pharmacology.[7][8]
Experimental Protocol: Electrophysiology or Calcium Imaging
-
Cell Preparation:
-
Use cells expressing the P2X receptor of interest (e.g., recombinant cell lines or primary neurons).
-
-
Measurement:
-
For electrophysiology, use techniques like whole-cell patch-clamp to measure ion channel currents evoked by a P2X receptor agonist (e.g., α,β-methylene ATP).[8]
-
For calcium imaging, load cells with a calcium-sensitive dye and measure changes in intracellular calcium in response to agonist application.
-
Apply the P2X agonist in the presence and absence of varying concentrations of TNP-ATP.
-
-
Data Analysis:
-
Determine the inhibitory effect of TNP-ATP on the agonist-evoked response.
-
Calculate the IC50 value for TNP-ATP antagonism.
-
Schild analysis can be used to determine if the antagonism is competitive.[8]
-
Quantitative Data Summary
The following tables summarize key quantitative data for the interaction of TNP-ATP with various proteins.
Dissociation Constants (Kd) of TNP-ATP for Various Proteins
| Protein | Kd (µM) | Comments | Reference |
| Selenophosphate Synthetase (SPS) | See Table 1 in[1] | Binds with high affinity. | [1] |
| Pyruvate Carboxylase (PC) | See Table 1 in[1] | [1] | |
| CASK (pseudokinase) | 563 | Weak affinity. | [9] |
| STRADα (pseudokinase) | 1.1 | Binds with higher affinity than ATP. | [9] |
| PhoQ catalytic domain (PhoQcat) | ~150 | Titration of PhoQcat into TNP-ATP. | [4] |
Inhibition Constants (IC50) of TNP-ATP for P2X Receptors
| P2X Receptor Subtype | IC50 (nM) | Comments | Reference |
| P2X1 | 6 | Potent antagonist. | [6] |
| P2X3 | 0.9 | Potent antagonist. | [6] |
| P2X2/3 | 3-7 | Potent antagonist. | [6][8] |
| P2X2 | 2000 | Lower potency. | [6] |
| P2X4 | 15200 | Lower potency. | [6] |
| P2X7 | >30000 | Very low potency. | [6] |
FRET Applications
TNP-ATP can also serve as an acceptor molecule in Förster Resonance Energy Transfer (FRET) experiments.[1][2] When paired with a suitable donor fluorophore, such as Mant-ATP, FRET can be used to measure distances and conformational changes within proteins.[10] For instance, FRET studies have been used to determine the distance between the active site and other specific sites on the myosin head.[10]
Limitations and Considerations
While TNP-ATP is a powerful tool, it is essential to be aware of its limitations. The presence of the bulky TNP group means that the binding affinity and kinetics of TNP-ATP may differ from those of native ATP.[3] In some cases, the TNP moiety itself can interact with the protein, leading to enhanced binding affinity that may not reflect the true affinity for ATP.[1] Therefore, it is often advisable to confirm key findings using complementary methods, such as competition assays with unlabeled ATP.[1] Additionally, the fluorescence of TNP-ATP is sensitive to pH and salt concentrations, which should be carefully controlled in experiments.[1][11]
Conclusion
TNP-ATP remains a cornerstone fluorescent probe for studying ATP-protein interactions. Its environmentally sensitive fluorescence provides a versatile and robust readout for a wide range of applications, from fundamental enzymology to high-throughput drug screening. By understanding its properties and employing the detailed protocols outlined in this guide, researchers can effectively leverage TNP-ATP to gain valuable insights into the roles of ATP in biological systems.
References
- 1. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNP-ATP - Wikipedia [en.wikipedia.org]
- 3. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TNP-ATP BIOLOG Life Science Institute [biolog.de]
- 6. caymanchem.com [caymanchem.com]
- 7. A shared mechanism for TNP-ATP recognition by members of the P2X receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Competitive antagonism of recombinant P2X(2/3) receptors by 2', 3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Fluorescence changes of a label attached near the myosin active site on nucleotide binding in rat skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Absorbance Spectra of TNP-ATP Triethylammonium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic properties of 2',3'-O-(2,4,6-Trinitrophenyl) Adenosine (B11128) 5'-Triphosphate (TNP-ATP) triethylammonium (B8662869) salt. It is designed to be a valuable resource for researchers utilizing this fluorescent ATP analog in studies of protein-ATP interactions, particularly in the context of drug discovery and development.
Introduction
TNP-ATP is a fluorescent analog of adenosine triphosphate (ATP) that serves as a powerful tool for investigating the interactions between ATP and various proteins, including kinases, ATPases, and purinergic receptors.[1] Its utility stems from the sensitivity of its absorbance and fluorescence spectra to the surrounding environment.[1][2] When TNP-ATP binds to a protein, changes in the polarity and viscosity of its local environment often lead to significant alterations in its spectral properties, providing a measurable signal for binding events.[1][2] The triethylammonium salt form of TNP-ATP is commonly used, particularly in studies involving P2X receptors, where it acts as a potent antagonist.
Spectroscopic Properties of TNP-ATP
The absorbance spectrum of TNP-ATP is characterized by contributions from both the adenine (B156593) base and the trinitrophenyl (TNP) moiety. The adenine component exhibits a typical absorption maximum around 259-260 nm.[3][4] The TNP group, which is responsible for the visible color and fluorescence of the molecule, displays two prominent absorption bands in the visible region.[1][3][4]
The spectral properties of TNP-ATP are highly dependent on the pH of the solution. The absorbance of the TNP moiety increases with increasing pH.[1][4] This is attributed to the ionization of the chromophore.[5]
Table 1: Quantitative Spectroscopic Data for TNP-ATP
| Property | Value | Conditions | Reference(s) |
| Absorption Maxima (λmax) | 259 nm, 408 nm, 470 nm | Tris-HCl buffer, pH 7.5 | [3] |
| Molar Extinction Coefficient (ε) at 408 nm | 26,400 L·mol⁻¹·cm⁻¹ | Tris-HCl buffer, pH 7.5 | [3] |
| Molar Extinction Coefficient (ε) at 470 nm | 18,500 L·mol⁻¹·cm⁻¹ | Tris-HCl buffer, pH 7.5 | [3] |
| Isosbestic Point | 339 nm | Varying pH | [5] |
| Excitation Maximum (λex) | 403 nm, 408 nm | Aqueous solution | [6] |
| Emission Maximum (λem) | 547 nm, 561 nm | Aqueous solution | [6] |
Note: The spectroscopic properties of TNP-ATP in a buffered aqueous solution are primarily determined by the TNP-ATP molecule itself. The triethylammonium counter-ion is not expected to significantly influence the absorbance spectrum in a dilute solution.
Experimental Protocol: Measurement of TNP-ATP Absorbance Spectrum
This protocol outlines the steps for preparing a sample of TNP-ATP triethylammonium salt and measuring its absorbance spectrum using a UV-Vis spectrophotometer.
Materials:
-
TNP-ATP triethylammonium salt
-
Appropriate buffer solution (e.g., 10 mM Tris-HCl, pH 7.5)
-
UV-transparent cuvettes (e.g., quartz)
-
Calibrated UV-Vis spectrophotometer
-
Micropipettes and sterile, nuclease-free tips
Procedure:
-
Preparation of TNP-ATP Stock Solution:
-
Allow the vial of TNP-ATP triethylammonium salt to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution of known concentration (e.g., 1 mM) by dissolving the appropriate amount of TNP-ATP in the chosen buffer. Mix thoroughly by vortexing.
-
Note: TNP-ATP solutions are light-sensitive and should be protected from light as much as possible.
-
-
Preparation of Working Solution:
-
Dilute the stock solution with the same buffer to a final concentration suitable for absorbance measurement. A typical concentration for spectral scanning is in the low micromolar range (e.g., 10-50 µM), aiming for a maximum absorbance between 0.5 and 1.5 AU.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up according to the manufacturer's instructions.
-
Set the desired wavelength range for the scan (e.g., 230 nm to 600 nm).
-
Set the slit width to an appropriate value (e.g., 1-2 nm).
-
-
Blank Measurement:
-
Fill a clean, UV-transparent cuvette with the buffer solution used to prepare the TNP-ATP working solution.
-
Place the cuvette in the spectrophotometer and record a baseline or "zero" spectrum. This will subtract the absorbance of the buffer and the cuvette itself from the subsequent sample measurement.
-
-
Sample Measurement:
-
Empty the cuvette, rinse it with a small amount of the TNP-ATP working solution, and then fill it with the working solution.
-
Place the cuvette in the spectrophotometer and record the absorbance spectrum.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
If the path length of the cuvette and the concentration of the solution are known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Absorbance Measurement
P2X Receptor Signaling Pathway and Antagonism by TNP-ATP
TNP-ATP is a potent and selective antagonist of several P2X receptor subtypes, which are ligand-gated ion channels activated by extracellular ATP.[7] Upon binding of ATP, P2X receptors open a non-selective cation channel, leading to the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. This ion flux results in membrane depolarization and the initiation of various downstream signaling cascades.[8][9] TNP-ATP competitively binds to the ATP binding site on the P2X receptor, preventing its activation by ATP and thereby inhibiting the downstream signaling events.[10][11]
Conclusion
This technical guide provides essential information on the absorbance spectra of TNP-ATP triethylammonium salt for researchers in drug development and related scientific fields. The provided data tables, detailed experimental protocol, and visual diagrams of the experimental workflow and the relevant signaling pathway are intended to facilitate the effective use of this important research tool. Understanding the spectroscopic properties of TNP-ATP and its mechanism of action is crucial for the design and interpretation of experiments aimed at characterizing ATP-binding proteins and developing novel therapeutics targeting these interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. P2X purinoreceptor - Wikipedia [en.wikipedia.org]
- 3. A shared mechanism for TNP-ATP recognition by members of the P2X receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An investigation into the influence of counterion on the properties of some amorphous organic salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. TNP-ATP triethylammonium salt | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A shared mechanism for TNP-ATP recognition by members of the P2X receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Competitive antagonism of recombinant P2X(2/3) receptors by 2', 3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Probe: A Technical Guide to TNP-ATP Triethylammonium Salt in Nucleotide-Binding Protein Research
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-O-(2,4,6-Trinitrophenyl) adenosine (B11128) 5'-triphosphate (TNP-ATP), supplied as a triethylammonium (B8662869) salt, is a highly valuable chromophoric and fluorescent analog of adenosine 5'-triphosphate (ATP). Its ability to substitute for ATP in interactions with a wide array of nucleotide-binding proteins, coupled with its environment-sensitive fluorescence, has established it as a cornerstone tool in biochemistry and pharmacology.[1][2] This technical guide provides an in-depth overview of TNP-ATP's properties, applications, and detailed methodologies for its use in studying nucleotide-binding proteins, aimed at facilitating its effective implementation in research and drug discovery.
When unbound in aqueous solutions, TNP-ATP exhibits weak fluorescence.[3] However, upon binding to the hydrophobic environment of a protein's nucleotide-binding pocket, its fluorescence intensity can increase dramatically, often accompanied by a blue shift in its emission maximum.[2][4] This property is the foundation of its utility in various assays to determine binding affinities, study enzyme kinetics, and screen for inhibitors.[5][6] Furthermore, TNP-ATP is a potent antagonist of P2X receptors, making it a critical pharmacological tool for dissecting purinergic signaling pathways.[7]
Core Properties and Data Presentation
The utility of TNP-ATP as a research tool is defined by its distinct spectral and binding characteristics. These quantitative parameters are crucial for experimental design and data interpretation.
Fluorescent and Spectroscopic Properties
TNP-ATP's fluorescence is highly sensitive to the polarity of its environment, a characteristic that is exploited in binding assays.[8] In an aqueous buffer, it has an emission maximum at approximately 561 nm.[3] Upon binding to a protein, this peak can shift to shorter wavelengths (blue shift), for instance, to around 540 nm.[2]
| Property | Value (in aqueous buffer) | Value (Bound to Protein) | Reference(s) |
| Excitation Wavelength (λex) | 408 nm, 470 nm | ~410 nm | [3][4] |
| Emission Wavelength (λem) | ~561 nm | ~530-550 nm (blue-shifted) | [2][3] |
| Molar Extinction Coefficient (ε) at pH 7.5 | 26,400 M⁻¹cm⁻¹ at 408 nm; 18,500 M⁻¹cm⁻¹ at 470 nm | Not applicable | [1] |
Binding Affinities (Kd) for Various Proteins
TNP-ATP often exhibits a significantly higher binding affinity (lower Kd value) for nucleotide-binding proteins compared to ATP itself. This enhanced affinity can be advantageous in competition assays.[4]
| Protein/Enzyme | Kd for TNP-ATP | Kd for ATP | Reference(s) |
| CASK (mutant) | 1.1 µM | 30-100 fold higher | [2][8] |
| Insulin-Degrading Enzyme (IDE) | 1.15 µM | 1.3 mM (Ki) | [9] |
| CheA (high-affinity site) | 1.6 µM | Not specified | [10] |
| Selenophosphate Synthetase (SPS) | Catalytically active site Kd reported | Not specified | [10] |
| Myosin ATPase | Binding investigated | Not specified | [4] |
Antagonist Activity at P2X Receptors (IC50)
TNP-ATP is a potent and selective antagonist for several P2X receptor subtypes, making it a valuable tool for their characterization.
| P2X Receptor Subtype | IC50 of TNP-ATP | Reference(s) |
| P2X1 | 6 nM | [11] |
| P2X3 | 0.9 nM | [11] |
| P2X2/3 (heteromeric) | 3-7 nM | [7] |
| P2X2 | >1000 nM | |
| P2X4 | >1000 nM | |
| P2X7 | >1000 nM |
Key Experimental Protocols
The following are detailed methodologies for common experiments utilizing TNP-ATP.
Protocol 1: Determination of Protein-TNP-ATP Binding Affinity (Direct Titration)
This protocol determines the dissociation constant (Kd) of TNP-ATP for a target protein by measuring the increase in fluorescence upon binding.
Materials:
-
TNP-ATP triethylammonium salt stock solution (e.g., 6.4 mM)
-
Purified nucleotide-binding protein of interest (1-4 µM final concentration)
-
Assay Buffer: e.g., 50 mM Tris-HCl, 50 mM KCl, pH 7.2[2]
-
Spectrofluorometer (cuvette-based or microplate reader)
-
Magnetic stir bar and stirrer (for cuvette-based assays)
-
Low-volume fluorescence cuvette or black 96-well microplate
Procedure (Cuvette-based):
-
Place a magnetic stir bar in the cuvette and add 2 mL of Assay Buffer.
-
Add a small volume of the TNP-ATP stock solution to achieve a final concentration of approximately 5 µM (e.g., 1.6 µL of a 6.4 mM stock).[2]
-
Place the cuvette in the spectrofluorometer and start stirring.
-
Set the excitation wavelength to 410 nm and scan the emission from 500 nm to 600 nm. Record the fluorescence spectrum of free TNP-ATP. The peak should be at approximately 561 nm.[2]
-
To a fresh cuvette, add 2 mL of the protein solution (e.g., 1-4 µM in Assay Buffer).
-
Add the same amount of TNP-ATP as in step 2 (to a final concentration of 5 µM).
-
Immediately place the cuvette in the spectrofluorometer and record the emission spectrum under the same conditions.
-
Observe the increase in fluorescence intensity and the blue shift of the emission maximum (e.g., to ~540 nm), which indicates binding.[2]
-
For Kd determination, perform a saturation binding experiment by titrating a fixed concentration of the protein with increasing concentrations of TNP-ATP.
-
Plot the change in fluorescence intensity against the TNP-ATP concentration and fit the data to a one-site binding equation using appropriate software (e.g., GraphPad Prism) to calculate the Kd.[2]
Protocol 2: Competitive Binding (Displacement) Assay
This assay is used to determine the binding affinity (Ki) of a non-fluorescent ligand (e.g., ATP or a small molecule inhibitor) by measuring its ability to displace bound TNP-ATP.
Materials:
-
All materials from Protocol 1
-
Unlabeled competitor ligand (e.g., ATP, ADP, or a test inhibitor) stock solution
Procedure:
-
Prepare a solution containing the protein of interest (e.g., 1 µM) and TNP-ATP at a concentration near its Kd (determined in Protocol 1) in Assay Buffer. Allow the mixture to equilibrate.
-
Measure the initial fluorescence of the protein-TNP-ATP complex as described in Protocol 1 (excitation at 410 nm, emission at the peak wavelength of the bound form, e.g., 540 nm).
-
Add increasing concentrations of the competitor ligand to the solution.
-
After each addition, allow the system to reach equilibrium and measure the fluorescence intensity.
-
The displacement of TNP-ATP by the competitor will result in a decrease in fluorescence.[3]
-
Plot the fluorescence intensity against the logarithm of the competitor concentration.
-
Fit the resulting dose-response curve using a suitable competition binding equation (e.g., Cheng-Prusoff equation) to determine the IC50 of the competitor.[12] The Ki can then be calculated from the IC50 and the Kd of TNP-ATP.
Visualizing Workflows and Pathways
Graphical representations are invaluable for understanding the complex interactions and experimental procedures involving TNP-ATP.
P2X Receptor Signaling Pathway
Extracellular ATP is a key signaling molecule that activates P2X receptors, which are ligand-gated ion channels.[13] This activation leads to an influx of cations (Na⁺ and Ca²⁺) and subsequent downstream signaling cascades.[14] TNP-ATP acts as a competitive antagonist, blocking these effects.
References
- 1. TNP-ATP, Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]
- 2. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TNP-ATP - Wikipedia [en.wikipedia.org]
- 4. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Competitive antagonism of recombinant P2X(2/3) receptors by 2', 3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Characterization of the binding of the fluorescent ATP analog TNP-ATP to insulysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
- 12. shop.carnabio.com [shop.carnabio.com]
- 13. P2X purinoreceptor - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Unveiling Molecular Interactions: A Technical Guide to the Key Differences Between TNP-ATP and ATP in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine triphosphate (ATP) is a cornerstone of cellular bioenergetics and signaling. To dissect its multifaceted roles, researchers often turn to molecular mimics. Among these, 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) has emerged as a powerful fluorescent analog. This technical guide provides an in-depth exploration of the core differences between TNP-ATP and its native counterpart, ATP, in the context of biological assays. We delve into their structural and spectral properties, compare their binding affinities and enzymatic kinetics, and provide detailed protocols for key experimental applications. This guide aims to equip researchers with the knowledge to effectively leverage TNP-ATP as a tool to investigate ATP-dependent processes and to facilitate drug discovery efforts targeting ATP-binding proteins.
Introduction: The Need for an ATP Analog
ATP is the universal energy currency of the cell and a critical signaling molecule involved in a vast array of physiological processes.[1][2] Studying the intricate interactions of ATP with proteins such as kinases, ATPases, and receptors is fundamental to understanding cellular function and disease. However, the inherent lack of fluorescence in ATP presents a significant challenge for its direct observation in many experimental settings. This limitation has spurred the development of fluorescent ATP analogs, with TNP-ATP being a prominent and widely utilized tool.[3][4]
TNP-ATP is a derivative of ATP where a trinitrophenyl (TNP) group is attached to the ribose moiety.[4] This modification endows the molecule with intrinsic fluorescence, a property absent in ATP, allowing for real-time monitoring of its binding to proteins and its role in enzymatic reactions.[5][6] This guide will elucidate the key distinctions between TNP-ATP and ATP, providing a comprehensive resource for researchers employing this valuable molecular probe.
Structural and Spectral Differences
The primary distinction between ATP and TNP-ATP lies in the presence of the bulky, chromophoric trinitrophenyl group on the 2' and 3' positions of the ribose sugar in TNP-ATP. This structural modification is the source of its unique spectral properties.
| Property | ATP | TNP-ATP |
| Structure | Adenosine 5'-triphosphate | 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate |
| Key Structural Difference | Unmodified ribose sugar | Trinitrophenyl group attached to the ribose moiety |
| Fluorescence | Non-fluorescent | Fluorescent |
| Excitation Wavelength (λex) | N/A | ~408 nm and ~470 nm[4] |
| Emission Wavelength (λem) | N/A | ~561 nm in aqueous solution[4] |
The fluorescence of TNP-ATP is highly sensitive to its local environment. In an aqueous solution, its fluorescence is relatively weak. However, upon binding to the often hydrophobic ATP-binding pocket of a protein, a significant increase in fluorescence intensity and a blue shift (a shift to a shorter wavelength) in the emission maximum are typically observed.[4][5] This phenomenon is the basis for many of its applications in studying protein-ligand interactions.
Comparative Quantitative Data
The addition of the TNP group can influence the binding affinity and kinetics of the molecule compared to native ATP. It is crucial for researchers to be aware of these differences when interpreting experimental data.
Binding Affinity (Dissociation Constant, Kd)
TNP-ATP often exhibits a higher binding affinity (lower Kd) for many proteins compared to ATP. This enhanced affinity is thought to be due to additional interactions between the TNP moiety and the protein's binding pocket.[3][4]
| Protein | Kd for ATP (µM) | Kd for TNP-ATP (µM) | Fold Difference (ATP/TNP-ATP) | Reference |
| CheA (E. coli) | ~500 | ~1.0 | ~500 | [5] |
| CASK (Human) | ~1000 | ~0.563 | ~1776 | [5][7] |
| P2X2/3 Receptor (Rat) | - | 0.003 - 0.006 (IC50) | - | [6] |
Note: The table presents a selection of reported values and the actual differences can vary depending on the specific protein and experimental conditions.
Enzyme Kinetics (Km and Vmax)
While TNP-ATP can act as a substrate for some enzymes, its kinetic parameters often differ from those of ATP. In many cases, TNP-ATP acts as a competitive or non-competitive inhibitor of ATP-dependent enzymes.[5][8]
| Enzyme | Substrate | Km (µM) | Vmax (relative units) | Reference |
| c-Abl Kinase | ATP | 142 - 152 | 0.256 - 0.505 (nM/s) | [9] |
| CD39/NTPDase1 | ATP | - | - | [10] |
| CD39/NTPDase1 | ADP | - | - | [10] |
Comprehensive comparative data for Km and Vmax of TNP-ATP as a substrate is limited in the literature, as it is more commonly used as a fluorescent probe for binding studies or as an inhibitor.
Experimental Protocols and Applications
TNP-ATP is a versatile tool employed in a variety of biological assays to probe ATP-dependent processes.
Fluorescence Spectroscopy for Binding Affinity Determination
This is the most common application of TNP-ATP, leveraging the change in its fluorescence upon binding to a protein to determine the dissociation constant (Kd).
Detailed Methodology: [5]
-
Reagents and Equipment:
-
Purified protein of interest
-
TNP-ATP stock solution (e.g., 1 mM in water, pH 7.0)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2)
-
Fluorometer with excitation and emission monochromators
-
Quartz cuvette
-
-
Procedure:
-
Set the fluorometer to the excitation wavelength of TNP-ATP (e.g., 408 nm) and record the emission spectrum (e.g., from 500 to 600 nm).
-
To a cuvette containing assay buffer, add a known concentration of the protein of interest.
-
Titrate small aliquots of the TNP-ATP stock solution into the cuvette, allowing the system to equilibrate after each addition.
-
Record the fluorescence intensity at the emission maximum after each addition.
-
Correct the fluorescence data for dilution and inner filter effects if necessary.
-
Plot the change in fluorescence intensity as a function of the TNP-ATP concentration.
-
Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the Kd.
-
TNP-ATP Displacement Assay for Screening Inhibitors
This assay is a powerful tool for high-throughput screening (HTS) of compounds that compete with ATP for binding to a target protein.[11]
Detailed Methodology: [11]
-
Reagents and Equipment:
-
Purified protein of interest
-
TNP-ATP
-
Compound library
-
Assay buffer
-
Multi-well plates (e.g., 384-well black plates)
-
Plate reader with fluorescence detection capabilities
-
-
Procedure:
-
Determine the optimal concentrations of protein and TNP-ATP that give a robust fluorescence signal.
-
In a multi-well plate, add the protein and TNP-ATP to each well.
-
Add the test compounds from the library to the wells. Include appropriate controls (e.g., no compound, known inhibitor).
-
Incubate the plate to allow for binding equilibrium to be reached.
-
Measure the fluorescence intensity in each well using the plate reader.
-
A decrease in fluorescence intensity indicates that the test compound has displaced TNP-ATP from the protein's binding site.
-
Hits can be further characterized by determining their IC50 values.
-
Fluorescence Resonance Energy Transfer (FRET) Assays
TNP-ATP can serve as an excellent FRET acceptor due to its broad absorption spectrum that overlaps with the emission spectra of many common FRET donors (e.g., tryptophan residues in proteins, or fluorescently labeled proteins).[6][12] This allows for the measurement of distances and conformational changes within a protein or protein complex.
Detailed Methodology:
-
Reagents and Equipment:
-
A system with a FRET donor (e.g., a protein with intrinsic tryptophan fluorescence or a protein labeled with a donor fluorophore).
-
TNP-ATP (as the FRET acceptor).
-
Fluorometer capable of measuring FRET.
-
-
Procedure:
-
Excite the donor fluorophore at its specific excitation wavelength.
-
Measure the emission spectrum of the donor in the absence of TNP-ATP.
-
Add TNP-ATP to the system.
-
Measure the emission spectrum again. A decrease in the donor's fluorescence intensity and/or the appearance of sensitized emission from TNP-ATP (if it becomes fluorescent upon accepting energy) indicates that FRET is occurring.
-
The efficiency of FRET can be calculated and used to determine the distance between the donor and acceptor.
-
Signaling Pathway and Workflow Visualizations
Visualizing the complex interplay of molecules in signaling pathways and the logical flow of experimental procedures is crucial for understanding and communication. The following diagrams are generated using the Graphviz DOT language.
P2X Receptor Signaling Pathway
P2X receptors are ATP-gated ion channels. TNP-ATP is a potent antagonist of several P2X receptor subtypes and is used to probe their function.[11][13][14]
Generic Kinase Signaling Cascade
Kinases are a major class of ATP-dependent enzymes. TNP-ATP is widely used to study kinase-ATP interactions and to screen for kinase inhibitors.[5][15][16]
Experimental Workflow: Binding Affinity Determination
The following diagram outlines the workflow for determining the binding affinity of a protein for TNP-ATP using fluorescence spectroscopy.
Limitations and Considerations
While TNP-ATP is an invaluable tool, it is essential to be aware of its limitations:
-
Altered Affinity and Kinetics: As highlighted in the data tables, the binding affinity and enzymatic kinetics of TNP-ATP can differ significantly from ATP.[3][4][7] Therefore, results obtained using TNP-ATP should be interpreted with caution and, where possible, validated with other methods.
-
Steric Hindrance: The bulky TNP group can cause steric hindrance, potentially altering the binding mode or preventing binding to some ATP-binding sites.
-
Photostability: Like all fluorophores, TNP-ATP is susceptible to photobleaching, which needs to be considered in long-duration imaging experiments.
-
Inner Filter Effect: At high concentrations, TNP-ATP can absorb the excitation and/or emitted light, leading to non-linear fluorescence responses.[6]
Conclusion
TNP-ATP serves as a powerful fluorescent analog of ATP, enabling researchers to investigate a wide range of ATP-dependent biological processes with high sensitivity. Its unique spectral properties, which change upon binding to proteins, make it an ideal probe for studying protein-ligand interactions, screening for inhibitors, and elucidating complex signaling pathways. However, the structural modification that confers fluorescence also leads to altered binding affinities and enzymatic kinetics compared to native ATP. A thorough understanding of these key differences, as detailed in this guide, is paramount for the robust design and accurate interpretation of experiments utilizing this versatile molecular tool. By carefully considering its properties and limitations, researchers can continue to leverage TNP-ATP to unravel the intricate roles of ATP in health and disease, ultimately advancing the frontiers of biological science and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. A Mechanism of Intracellular P2X Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescent Nucleotide Base Analogs as Probes of Nucleic Acid Structure, Dynamics and Interactions | NIST [nist.gov]
- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Identifiability of enzyme kinetic parameters in substrate competition: a case study of CD39/NTPDase1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. P2X purinoreceptor - Wikipedia [en.wikipedia.org]
- 15. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 16. Kinase signaling cascades: an updated mechanistic landscape - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Molar Extinction Coefficient of TNP-ATP Triethylammonium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molar extinction coefficient of 2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP), a crucial fluorescent analog of adenosine (B11128) triphosphate (ATP). TNP-ATP serves as a valuable tool in biochemical and pharmacological research, particularly for studying ATP-binding proteins and purinergic signaling. Its utility stems from the significant changes in its fluorescent properties upon binding to proteins, making it an excellent probe for investigating enzyme kinetics, protein-ligand interactions, and as an antagonist for certain receptors. This document outlines the key spectroscopic data, detailed experimental protocols for its characterization, and visual representations of its application in experimental workflows and signaling pathways.
Quantitative Spectroscopic Data
The molar extinction coefficient (ε) is an intrinsic property of a substance that quantifies how strongly it absorbs light at a particular wavelength. For TNP-ATP, this value is highly dependent on the pH and buffer composition of the solution.[1][2] The data below has been compiled from various suppliers and literature sources.
| Wavelength (λmax) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Buffer Conditions | Salt Form | Reference |
| 259 nm | 25,000 | Tris-HCl, pH 7.5 | Not Specified | [3] |
| 408 nm | 26,400 | Tris-HCl, pH 7.5 | Not Specified | [3] |
| 470 nm | 18,500 | Tris-HCl, pH 7.5 | Not Specified | [3] |
| 408 nm | 26,400 | pH 8.0 | Sodium | [4] |
Note: The triethylammonium (B8662869) salt is expected to have spectroscopic properties very similar to the sodium salt or the free acid in a buffered solution.
Experimental Protocol: Determination of Molar Extinction Coefficient
The determination of the molar extinction coefficient is based on the Beer-Lambert Law, which states a linear relationship between absorbance and the concentration of an absorbing species.
A = εcl
Where:
-
A is the absorbance (unitless)
-
ε is the molar extinction coefficient (L·mol⁻¹·cm⁻¹)
-
c is the molar concentration of the substance (mol·L⁻¹)
-
l is the path length of the cuvette (typically 1 cm)
Materials:
-
TNP-ATP triethylammonium salt (high purity, ≥95%)[5]
-
Spectrophotometer capable of UV-Vis measurements
-
Quartz cuvettes (1 cm path length)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Buffer of choice (e.g., Tris-HCl, HEPES, PBS at a specific pH)
Procedure:
-
Preparation of a Stock Solution:
-
Accurately weigh a small amount of TNP-ATP triethylammonium salt.
-
Dissolve the weighed solid in a precise volume of the desired buffer in a volumetric flask to create a concentrated stock solution. The molecular weight for the triethylammonium salt form (C₁₆H₁₃N₈O₁₉P₃ • 4C₆H₁₆N) is 1123.04 g/mol .[5]
-
Calculate the exact molar concentration of this stock solution.
-
-
Preparation of a Dilution Series:
-
Perform a series of precise serial dilutions of the stock solution using the same buffer to obtain a range of concentrations. A series of 5-7 dilutions covering a range of absorbance values from approximately 0.1 to 1.0 is recommended.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the desired wavelength (e.g., 408 nm or 470 nm, the absorption maxima for the TNP moiety).[1]
-
Use the buffer as a blank to zero the spectrophotometer.
-
Measure the absorbance of each dilution in a 1 cm path length quartz cuvette. Ensure no air bubbles are present in the light path.
-
-
Data Analysis:
-
Plot the measured absorbance (A) on the y-axis against the known molar concentration (c) on the x-axis.
-
Perform a linear regression on the data points. The resulting plot should be a straight line passing through the origin, confirming adherence to the Beer-Lambert law.
-
The slope of this line is equal to the molar extinction coefficient (ε) in L·mol⁻¹·cm⁻¹, as the path length (l) is 1 cm.[6][7]
-
Visualizing TNP-ATP in Research Applications
TNP-ATP's unique properties make it a versatile tool. The following diagrams, generated using Graphviz, illustrate its use in a typical experimental workflow and a biological signaling pathway.
Caption: Workflow for determining protein-ATP binding affinity using TNP-ATP.
TNP-ATP is a potent and selective antagonist for specific subtypes of P2X receptors, which are ATP-gated ion channels.[5] This makes it a valuable pharmacological tool for studying purinergic signaling.
Caption: TNP-ATP as a competitive antagonist at P2X purinergic receptors.
References
- 1. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TNP-ATP, Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]
- 4. TNP-ATP BIOLOG Life Science Institute [biolog.de]
- 5. caymanchem.com [caymanchem.com]
- 6. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Unlocking Molecular Interactions: A Technical Guide to the Quantum Yield of TNP-ATP in Diverse Solvent Environments
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fluorescence quantum yield of 2',3'-O-(2,4,6-trinitrophenyl) adenosine (B11128) 5'-triphosphate (TNP-ATP), a crucial fluorescent analog of ATP. Understanding the photophysical properties of TNP-ATP, particularly its quantum yield in different solvent environments, is fundamental for accurately interpreting fluorescence-based assays in enzymology and drug discovery. TNP-ATP's sensitivity to its local environment makes it an invaluable probe for investigating ATP-binding proteins, but this same sensitivity necessitates a thorough understanding of its behavior in various solvents.
The Photophysical Properties of TNP-ATP
TNP-ATP is a derivative of ATP where the 2,4,6-trinitrophenyl (TNP) group is attached to the ribose moiety of the adenosine. This modification renders the molecule a potent fluorescent probe. In aqueous solutions, TNP-ATP exhibits very weak fluorescence.[1] However, its fluorescence intensity increases dramatically when it is in a less polar or more viscous environment, or when it binds to the nucleotide-binding site of a protein.[1][2] This property is the cornerstone of its use in studying protein-ATP interactions.
The fluorescence of TNP-ATP is characterized by excitation maxima at approximately 408 nm and 470 nm, with an emission maximum that is highly dependent on the solvent polarity, typically ranging from 530 nm to 560 nm.[1][2] For instance, the emission maximum in water is around 561 nm, which shifts to 533 nm in the less polar solvent N,N-dimethylformamide.[1] This blue shift, coupled with the enhancement in fluorescence intensity, provides a robust signal for monitoring binding events.
Quantitative Analysis: Quantum Yield of TNP-ATP in Various Solvents
The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a critical parameter for quantifying the fluorescence efficiency of TNP-ATP. The quantum yield of TNP-ATP is markedly influenced by the polarity and viscosity of its surrounding environment. Below is a summary of the quantum yield of TNP-ATP in different solvents, as determined by Hiratsuka (1983).
| Solvent | Dielectric Constant (at 20°C) | Viscosity (cP at 20°C) | Emission Maximum (λem, nm) | Quantum Yield (Φf) |
| H₂O | 80.1 | 1.002 | 553 | 0.0003 |
| Methanol | 33.0 | 0.59 | 538 | 0.0031 |
| Ethanol | 24.5 | 1.20 | 538 | 0.0058 |
| Glycerol | 42.5 | 1490 | 533 | 0.13 |
| Bound to Myosin Subfragment 1 (S-1) | - | - | 538 | 0.23 |
Data sourced from Hiratsuka, T. (1983). Biochimica et Biophysica Acta, 742(3), 496-508.
Experimental Protocols
Determination of Fluorescence Quantum Yield
The quantum yield of a fluorescent molecule is typically determined using a comparative method, as described by Williams et al. (1983). This involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
TNP-ATP
-
Quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
Solvents of spectroscopic grade
Procedure:
-
Prepare a series of dilute solutions of both the TNP-ATP sample and the quantum yield standard in the desired solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum for each solution using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard. Ensure identical instrument settings (e.g., excitation and emission slit widths) are used for all measurements.
-
Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield of the TNP-ATP sample (Φx) using the following equation:
Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)
Where:
-
Φst is the quantum yield of the standard.
-
Gradx and Gradst are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
ηx and ηst are the refractive indices of the sample and standard solutions, respectively.
-
TNP-ATP Binding Assay for Protein-Ligand Interactions
This protocol describes a standard cuvette-based assay to determine the binding affinity of a protein to ATP using TNP-ATP.
Materials:
-
Spectrofluorometer with a temperature-controlled cuvette holder and magnetic stirrer
-
Quartz cuvette with a micro-stir bar
-
Purified protein of interest in an appropriate buffer
-
TNP-ATP stock solution
-
ATP stock solution for competition assay
Procedure:
-
Set up the spectrofluorometer: Set the excitation wavelength to 410 nm and the emission scan range from 500 nm to 600 nm.
-
Establish a baseline: In a cuvette, add the assay buffer and a known concentration of TNP-ATP (typically 1-5 µM). Record the fluorescence spectrum. The peak emission should be around 561 nm in an aqueous buffer.
-
Titration with protein: Add small aliquots of the concentrated protein solution to the cuvette. After each addition, allow the system to equilibrate (with gentle stirring) and record the fluorescence spectrum.
-
Observe spectral changes: Upon protein binding, an increase in fluorescence intensity and a blue shift in the emission maximum (e.g., to around 540 nm) should be observed.
-
Data analysis: Plot the change in fluorescence intensity against the protein concentration. Fit the resulting saturation curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Competition assay (optional): To confirm that TNP-ATP is binding to the ATP-binding site, perform a competition experiment. To a pre-formed complex of the protein and TNP-ATP, titrate in increasing concentrations of unlabeled ATP. A decrease in the TNP-ATP fluorescence signal indicates displacement by ATP, confirming binding to the same site.
Visualizing Experimental and Biological Processes
Diagrams created with Graphviz provide a clear visual representation of workflows and molecular mechanisms.
Caption: Experimental workflow for a TNP-ATP protein binding assay.
The interaction of TNP-ATP with enzymes can be used to probe complex catalytic cycles. For example, the Na+/K+-ATPase pump undergoes a series of conformational changes as it transports ions across the cell membrane, a process fueled by ATP hydrolysis. TNP-ATP can be used to study the nucleotide binding and conformational states of this pump.
References
The Dual Role of TNP-ATP in ATPase Research: A Technical Guide to a Versatile Fluorescent Probe
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-O-(2,4,6-trinitrophenyl) adenosine (B11128) 5'-triphosphate (TNP-ATP) is a fluorescent analog of adenosine triphosphate (ATP) that has become an indispensable tool in the study of ATP-binding proteins, particularly ATPases.[1] Its utility stems from the significant changes in its fluorescent properties upon binding to a protein, providing a sensitive method to probe the intricacies of ATP-protein interactions.[1] This technical guide delves into the core of TNP-ATP's interaction with ATPases, addressing the central question of its hydrolysis and providing a comprehensive overview of its application in research and drug discovery. We will explore the quantitative aspects of its binding and hydrolysis, detail key experimental protocols, and visualize the underlying processes and workflows.
The TNP-ATP molecule consists of an ATP molecule with a 2,4,6-trinitrophenol (TNP) group attached to the ribose moiety.[1] In an aqueous solution, TNP-ATP exhibits weak fluorescence.[1] However, upon binding to the ATP-binding pocket of a protein, its fluorescence intensity increases severalfold, and the emission maximum undergoes a characteristic blue shift (a shift to a shorter wavelength).[1] This phenomenon is the foundation of its use as a reporter molecule for ATP binding.
A critical aspect of using TNP-ATP is understanding its fate after binding: is it a substrate that is hydrolyzed, or does it act as an inhibitor? The answer is not universal and depends on the specific ATPase . This guide will illuminate this dual nature of TNP-ATP, providing researchers with the knowledge to effectively design and interpret experiments using this powerful fluorescent probe.
Quantitative Analysis of TNP-ATP Interaction with ATPases
The interaction of TNP-ATP with ATPases can be characterized by its binding affinity (dissociation constant, Kd), its ability to be hydrolyzed (Vmax, kcat), and its potential to inhibit the hydrolysis of ATP (inhibition constant, Ki). A consistent observation across numerous studies is that TNP-ATP generally binds to ATPases with a significantly higher affinity than ATP itself, often by a factor of 20 to 2000.[1] This enhanced affinity is attributed to additional interactions between the TNP moiety and the protein.
Table 1: Binding Affinity (Kd) of TNP-ATP and ATP for Various ATPases
| ATPase Type | Enzyme/Organism | Kd (TNP-ATP) (µM) | Kd (ATP) (µM) | Fold Higher Affinity for TNP-ATP | Reference |
| P-type ATPase | Ca2+-ATPase (sarcoplasmic reticulum) | 0.1 - 0.2 | 4 - 10.1 | ~50x | [2] |
| P-type ATPase | Na+,K+-ATPase (H4-H5 loop) | 3.1 | 6200 | ~2000x | [1] |
| F-type ATPase | F1-ATPase (Escherichia coli) | Site 1: <0.001, Site 2: 0.023, Site 3: 1.4 | - | - | [3] |
| F-type ATPase | Mitochondrial F1-ATPase | ~0.2 | ~2000 | ~10,000x | [4] |
| Other | Epidermal Growth Factor Receptor (EGFR) Kinase | - | - | ~100x | [1] |
Table 2: Hydrolysis and Inhibition Constants of TNP-ATP with Various ATPases
| ATPase Type | Enzyme/Organism | TNP-ATP Hydrolysis? | Vmax (TNP-ATP) | Ki (TNP-ATP) | Notes | Reference |
| F-type ATPase | F1-ATPase (Escherichia coli) | Yes (with Mg2+) | "bisite hydrolysis" is ~40% of Vmax with MgATP | - | Hydrolysis requires all three catalytic sites to be filled. | [3] |
| F-type ATPase | Mitochondrial F1-ATPase | Yes | - | - | Low concentrations of TNP-ATP markedly inhibit hydrolysis of higher ATP concentrations. | [4] |
| Other | Epidermal Growth Factor Receptor (EGFR) Kinase | Yes | 200 times slower than with ATP | - | Described as a "functional substrate". | [1] |
| P-type ATPase | Na+,K+-ATPase | No | Not hydrolyzed | - | Acts as an inhibitor. | [1] |
Signaling Pathways and Logical Relationships
The interaction of TNP-ATP with an ATPase can lead to two primary outcomes: hydrolysis or inhibition. The following diagrams illustrate these pathways and the logical flow of common experimental procedures.
Experimental Protocols
Determining the Binding Affinity (Kd) of TNP-ATP by Fluorescence Spectroscopy
This protocol describes a standard cuvette-based assay to determine the dissociation constant (Kd) of TNP-ATP for an ATPase.
Materials:
-
Purified ATPase
-
TNP-ATP stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl2, pH 7.5)
-
Spectrofluorometer
-
Cuvette
Procedure:
-
Prepare the Assay Buffer: Ensure the buffer composition is optimal for the ATPase activity and stability.
-
Set up the Spectrofluorometer: Set the excitation wavelength to 408 nm and the emission wavelength to scan from 500 nm to 600 nm.
-
Measure Background Fluorescence: To a cuvette containing the assay buffer, add a known concentration of TNP-ATP (e.g., 1 µM). Record the fluorescence spectrum. The peak emission for free TNP-ATP in an aqueous solution is typically around 561 nm.[1]
-
Titration with ATPase: To the cuvette containing TNP-ATP, make sequential additions of the purified ATPase from a concentrated stock. After each addition, allow the system to equilibrate and record the fluorescence spectrum.
-
Data Analysis:
-
For each ATPase concentration, determine the change in fluorescence intensity (ΔF) at the emission maximum of the bound TNP-ATP (which will be blue-shifted, e.g., to around 540-550 nm).
-
Plot ΔF as a function of the total ATPase concentration.
-
Fit the data to a single-site binding isotherm equation to determine the Kd.
-
Competitive Binding Assay to Determine Ki
This protocol is used to determine the inhibition constant (Ki) of a non-fluorescent competitor (e.g., ATP or a small molecule inhibitor) by measuring its ability to displace TNP-ATP from the ATPase.
Materials:
-
Purified ATPase
-
TNP-ATP stock solution
-
Competitor stock solution (e.g., ATP or inhibitor)
-
Assay buffer
-
Spectrofluorometer
Procedure:
-
Form the ATPase-TNP-ATP Complex: In a cuvette, mix the purified ATPase and TNP-ATP at concentrations that result in a significant fluorescence signal (typically with the ATPase concentration above the Kd of TNP-ATP). Allow the complex to form and record the initial fluorescence.
-
Titrate with Competitor: Make sequential additions of the competitor to the cuvette containing the pre-formed ATPase-TNP-ATP complex.
-
Record Fluorescence Decrease: After each addition of the competitor, allow the system to reach equilibrium and record the fluorescence intensity. The displacement of TNP-ATP will result in a decrease in fluorescence.
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the competitor concentration.
-
Fit the data to a competitive binding equation to determine the IC50 (the concentration of competitor that displaces 50% of the bound TNP-ATP).
-
Calculate the Ki from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of TNP-ATP and its Kd.
-
References
- 1. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trinitrophenyl derivatives bind differently from parent adenine nucleotides to Ca2+-ATPase in the absence of Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding and hydrolysis of TNP-ATP by Escherichia coli F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of mitochondrial F1-ATPase with trinitrophenyl derivatives of ATP and ADP. Participation of third catalytic site and role of Mg2+ in enzyme inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Utilizing TNP-ATP in Enzyme Kinetic Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) is a fluorescent analog of adenosine (B11128) triphosphate (ATP) that serves as a powerful tool for investigating the kinetics of ATP-utilizing enzymes.[1][2] The trinitrophenyl (TNP) moiety confers fluorescent properties to the molecule, which are exquisitely sensitive to its local environment. In aqueous solution, TNP-ATP exhibits weak fluorescence. However, upon binding to the ATP-binding site of an enzyme, its fluorescence intensity increases significantly, and the emission maximum typically undergoes a blue shift (a shift to a shorter wavelength).[1][3][4][5] This change in fluorescence provides a real-time, continuous signal to monitor enzyme-ligand interactions, making it ideal for a variety of kinetic assays.
These application notes provide detailed protocols for using TNP-ATP in direct titration and competition assays to determine key kinetic and binding parameters such as the dissociation constant (Kd), inhibitor constant (Ki), Michaelis constant (Km), and maximum velocity (Vmax).
Principle of TNP-ATP Assays
The core principle of TNP-ATP assays lies in the change in its fluorescence upon binding to a protein.[1][2]
-
Excitation and Emission: TNP-ATP is typically excited at a wavelength of around 408 nm or 470 nm, with its emission maximum in an aqueous solution being approximately 561 nm.[1]
-
Binding-Induced Fluorescence Change: When TNP-ATP binds to the hydrophobic environment of an enzyme's ATP-binding pocket, the quantum yield of its fluorescence increases, leading to a significant enhancement in fluorescence intensity.[2][3] Concurrently, the emission maximum often shifts to a lower wavelength (e.g., ~540 nm).[3][5]
-
Direct Titration: By titrating a fixed concentration of TNP-ATP with increasing concentrations of an enzyme, one can generate a saturation binding curve. This allows for the determination of the dissociation constant (Kd) of the enzyme-TNP-ATP complex.
-
Competition Assay: The displacement of enzyme-bound TNP-ATP by a non-fluorescent competitor (such as ATP or a small molecule inhibitor) results in a decrease in fluorescence. This principle is used to determine the binding affinity (Kd or Ki) of the unlabeled competitor.[3]
Data Presentation: Quantitative Kinetic and Binding Parameters
The following tables summarize quantitative data obtained from various studies using TNP-ATP with different enzymes. It is important to note that the affinity of TNP-ATP for an enzyme is often significantly higher than that of ATP.[1]
| Enzyme/Protein | Organism/Source | Ligand | Kd (µM) | Notes | Reference(s) |
| CheA (Histidine Kinase) | E. coli | TNP-ATP | 1.9 | [3] | |
| CheA (Histidine Kinase) | E. coli | ATP | 260 | [3] | |
| EnvZ (Histidine Kinase) | E. coli | TNP-ATP | 0.5 | [3] | |
| EnvZ (Histidine Kinase) | E. coli | ATP | 60 | [3] | |
| PhoQcat (Histidine Kinase) | Salmonella enterica | TNP-ATP | 294 ± 33 | [3] | |
| PhoQcat (Histidine Kinase) | Salmonella enterica | ATP | 412 ± 72 | Determined by competition assay. | [3] |
| CASK (CaM-Kinase) | Human | TNP-ATP | 1 | [6] | |
| CASK (CaM-Kinase) | Human | TNP-ATP | 0.563 mM | Weaker affinity site. | [7] |
| ZmCDKA;1 (Kinase) | Zea mays | TNP-ATP | 7.0 ± 2.5 | [6] | |
| STRADα (Pseudokinase) | Human | TNP-ATP | 1.1 | [7] | |
| F1-ATPase | E. coli | MgTNP-ATP | Kd1 < 0.001, Kd2 = 0.023, Kd3 = 1.4 | Strong binding cooperativity across three sites. | [8] |
| Hsp90 | Human | ATP | ~132 | [3] |
| Enzyme/Protein | Inhibitor | Ki / Kd (µM) | Assay Type | Reference(s) |
| PhoQcat | Radicicol | 750 ± 111 | TNP-ATP Displacement | [3] |
| PhoQcat | Compound JH-II-126 | 391 ± 61 | TNP-ATP Displacement | [3] |
| Kinase A | Inhibitor Z | 0.1 | Theoretical (Cheng-Prusoff) | [9] |
| Kinase B | Inhibitor Z | 0.2 | Theoretical (Cheng-Prusoff) | [9] |
| Enzyme | Substrate | Km (µM) | Vmax | Reference(s) |
| Epidermal Growth Factor Receptor (EGFR) PTK | TNP-ATP | - | 200x slower than with ATP | [1] |
| F1-ATPase | MgTNP-ATP | - | "Bisite hydrolysis" is ~40% of Vmax with ATP | [8] |
| CASK | ATP | ~1000 | - | [5] |
Experimental Protocols
Protocol 1: Determination of Kd by Direct Titration
This protocol describes how to determine the dissociation constant (Kd) of an enzyme for TNP-ATP by titrating a fixed concentration of TNP-ATP with increasing concentrations of the enzyme.
Materials:
-
Enzyme of interest
-
TNP-ATP stock solution (e.g., 1 mM in water or buffer, pH 7.0)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl)
-
Fluorometer (cuvette-based or microplate reader)
-
Cuvettes or microplates suitable for fluorescence measurements
Procedure:
-
Prepare a working solution of TNP-ATP: Dilute the TNP-ATP stock solution in the assay buffer to a final concentration that is typically below 1 µM to avoid inner filter effects.[10] A common starting concentration is 150 µM, which is then diluted in the final reaction volume.[3]
-
Set up the fluorometer: Set the excitation wavelength to 410 nm and the emission wavelength to scan from 500 nm to 600 nm.[5]
-
Measure the fluorescence of free TNP-ATP: In a cuvette or well, add the assay buffer and the working solution of TNP-ATP. Record the fluorescence spectrum. This will serve as the baseline fluorescence (F0).
-
Titration with enzyme: To the same cuvette or to a series of wells, add increasing concentrations of the purified enzyme. After each addition, gently mix and allow the system to equilibrate for a few minutes.[3]
-
Record fluorescence: Measure the fluorescence intensity (F) at the emission maximum (typically around 540 nm) after each addition of the enzyme.
-
Data Analysis:
-
Correct the measured fluorescence values for dilution if necessary.
-
Calculate the change in fluorescence (ΔF = F - F0).
-
Plot ΔF as a function of the enzyme concentration.
-
Fit the data to a single-site binding equation (e.g., using non-linear regression) to determine the Kd and the maximum fluorescence change (ΔFmax).
-
Caption: Workflow for determining the inhibitor constant (Ki) or dissociation constant (Kd) of a competitor using a TNP-ATP displacement assay.
Signaling and Metabolic Pathway Diagrams
CheA Signaling Pathway in Bacterial Chemotaxis
The histidine kinase CheA is a central component of the bacterial chemotaxis signaling pathway. It autophosphorylates in response to signals from chemoreceptors and then transfers the phosphoryl group to the response regulator CheY. Phosphorylated CheY interacts with the flagellar motor to control the direction of swimming.
Caption: The CheA signaling pathway in bacterial chemotaxis, illustrating the flow of information from chemoreceptors to the flagellar motor.
Na+/K+-ATPase Signaling Cascade
Beyond its ion-pumping function, the Na+/K+-ATPase acts as a signal transducer. Binding of ligands like ouabain (B1677812) can trigger intracellular signaling cascades, often involving the activation of Src kinase and the transactivation of the epidermal growth factor receptor (EGFR). [2][11]
Caption: Signal transduction pathway initiated by the Na+/K+-ATPase, leading to changes in gene expression.
Pyruvate (B1213749) Carboxylase in Metabolic Regulation
Pyruvate carboxylase (PC) is a key anaplerotic enzyme that replenishes oxaloacetate in the tricarboxylic acid (TCA) cycle. This function is crucial for supporting biosynthetic pathways such as gluconeogenesis and lipogenesis. [2][12][13]
Caption: The central role of Pyruvate Carboxylase in linking glycolysis to the TCA cycle and major biosynthetic pathways.
Ca2+-ATPase in Calmodulin-Dependent Signaling
Ca2+-ATPases are crucial for maintaining low intracellular calcium concentrations by pumping Ca2+ out of the cytoplasm. This regulation is vital for controlling the activity of calcium-dependent signaling proteins like calmodulin. [11]
Caption: Regulation of intracellular calcium levels by Ca2+-ATPase and its impact on calmodulin-dependent signaling pathways.
References
- 1. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, Mechanism and Regulation of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of pyruvate metabolism and human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. Binding and hydrolysis of TNP-ATP by Escherichia coli F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shop.carnabio.com [shop.carnabio.com]
- 10. Calmodulin: The switch button of calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Calmodulin-mediated regulation of calcium transport and (Ca2+ + Mg2+)-activated ATPase activity in isolated cardiac sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Kinase Inhibitors Using TNP-ATP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[1] This has made them a primary focus for drug discovery efforts.[1] High-throughput screening (HTS) is a key strategy for identifying novel kinase inhibitors.[2] This document provides a detailed guide to a fluorescence-based HTS assay for kinase inhibitors utilizing the fluorescent ATP analog, 2',3'-O-(2,4,6-trinitrophenyl) adenosine (B11128) 5'-triphosphate (TNP-ATP).[1][3]
The principle of this assay relies on the change in fluorescence of TNP-ATP upon binding to the ATP-binding pocket of a kinase.[4] In an aqueous solution, TNP-ATP exhibits minimal fluorescence.[5] However, when it binds to the hydrophobic environment of a kinase's active site, its fluorescence intensity increases significantly, and the emission maximum undergoes a blue shift.[1][3] This change in fluorescence provides a direct measure of the binding event. Potential inhibitors are identified by their ability to compete with TNP-ATP for binding to the kinase, resulting in a decrease in the fluorescence signal.[6] This method offers a non-radioactive, rapid, and sensitive platform for HTS campaigns.[1]
Key Concepts and Principles
The TNP-ATP binding assay is a powerful tool for studying kinase-ATP interactions and for screening for inhibitors.[1] The core of the assay is the environmentally sensitive fluorescence of the TNP moiety.[4]
-
Fluorescence Enhancement: When TNP-ATP moves from the polar aqueous environment to the non-polar environment of the kinase's ATP-binding pocket, its fluorescence quantum yield increases, leading to a significant enhancement of the fluorescence signal.[4]
-
Competition Assay: The assay is typically performed in a competitive format. The kinase, TNP-ATP, and a test compound are incubated together. If the test compound binds to the ATP-binding site, it will displace TNP-ATP, leading to a decrease in fluorescence.[6]
-
Data Analysis: The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the fluorescence signal by 50%.[7] The quality and reliability of the HTS assay are assessed using the Z'-factor, a statistical parameter that measures the separation between positive and negative controls.[8][9]
Experimental Protocols
Materials and Reagents
-
Purified protein kinase of interest
-
TNP-ATP (2',3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate)
-
ATP (Adenosine 5'-triphosphate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
384-well black, flat-bottom microplates
-
Microplate reader with fluorescence detection capabilities (Excitation: ~410 nm, Emission: ~540 nm)
Protocol 1: Determination of Optimal TNP-ATP and Kinase Concentrations
Before initiating a large-scale screen, it is crucial to determine the optimal concentrations of kinase and TNP-ATP to achieve a robust assay window.
-
Kinase Titration:
-
Prepare a series of dilutions of the kinase in assay buffer.
-
In a 384-well plate, add a fixed, excess concentration of TNP-ATP (e.g., 150 µM) to each well.[5]
-
Add the different concentrations of the kinase to the wells.
-
Incubate for 10 minutes at room temperature with gentle shaking.[5]
-
Measure the fluorescence intensity (Excitation: 403 nm, Emission: 500-600 nm scan to find the peak, then use the peak for subsequent reads).[5]
-
Plot fluorescence intensity versus kinase concentration and determine the concentration that gives a robust signal (typically in the linear range of the curve).
-
-
TNP-ATP Titration:
-
Using the optimal kinase concentration determined above, perform a titration with varying concentrations of TNP-ATP.
-
In a 384-well plate, add the fixed optimal concentration of the kinase to each well.
-
Add a serial dilution of TNP-ATP to the wells.
-
Incubate and measure fluorescence as described above.
-
Plot fluorescence intensity versus TNP-ATP concentration to determine the dissociation constant (Kd) and select a concentration for the screen (often at or near the Kd).[5]
-
Protocol 2: High-Throughput Screening of Inhibitors
-
Assay Plate Preparation:
-
Add a small volume (e.g., 1 µL) of each test compound from the library to the wells of a 384-well plate. For controls, add the same volume of solvent (e.g., DMSO).
-
Prepare positive controls by adding a known saturating concentration of a potent, non-fluorescent competitor like ATP (e.g., 10 mM) to designated wells.[5]
-
Prepare negative controls containing the kinase, TNP-ATP, and solvent without any inhibitor.
-
-
Reagent Addition:
-
Prepare a master mix of the kinase and TNP-ATP in assay buffer at their predetermined optimal concentrations.
-
Dispense the master mix into all wells of the assay plate.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a set period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence intensity using a microplate reader at the optimal excitation and emission wavelengths.
-
Protocol 3: IC50 Determination for Hit Compounds
-
Dose-Response Plate Preparation:
-
For each "hit" compound identified in the primary screen, prepare a serial dilution series (e.g., 10-point, 3-fold dilutions).
-
In a 384-well plate, add a small volume of each concentration of the hit compound.
-
-
Assay Execution:
-
Follow the same procedure as the HTS protocol, adding the kinase-TNP-ATP master mix to the wells.
-
Include positive and negative controls on each plate.
-
-
Data Analysis:
Data Presentation
Table 1: Assay Performance Metrics
| Parameter | Value | Interpretation | Citation |
| Z'-Factor | 0.93 | An excellent assay suitable for HTS. | [5] |
| Signal to Background (S/B) Ratio | ~4-fold | A significant increase in fluorescence upon TNP-ATP binding to the kinase. | [5] |
Note: The Z'-factor is a measure of the statistical effect size and is used to assess the quality of an HTS assay.[8] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[2][9] It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |μp - μn|.[12]
Table 2: Example Inhibition Data for a Fictional Kinase
| Compound | IC50 (µM) | Hill Slope | R² |
| Staurosporine (Reference) | 0.05 | 1.1 | 0.99 |
| Hit Compound A | 1.2 | 0.9 | 0.98 |
| Hit Compound B | 5.8 | 1.0 | 0.97 |
Visualizations
References
- 1. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assay.dev [assay.dev]
- 3. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TNP-ATP - Wikipedia [en.wikipedia.org]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. punnettsquare.org [punnettsquare.org]
- 9. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Application Note: Measuring ATPase Activity with the TNP-ATP Displacement Assay
An in-depth guide to measuring ATPase activity utilizing the TNP-ATP displacement assay, created for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols to facilitate a comprehensive understanding and successful implementation of this fluorescence-based assay.
The 2′/3′-O-(2,4,6-trinitrophenyl)adenosine 5′-triphosphate (TNP-ATP) displacement assay is a robust, fluorescence-based method for characterizing the binding of ligands, such as inhibitors or activators, to the ATP-binding site of ATPases and other ATP-binding proteins.[1][2] This technique is particularly valuable in drug discovery for high-throughput screening of compound libraries.[1][2][3]
Principle of the Assay
The assay leverages the fluorescent properties of TNP-ATP, an analog of ATP.[4] In an aqueous solution, TNP-ATP exhibits low fluorescence.[1][5] However, upon binding to the typically hydrophobic ATP-binding pocket of a protein, its fluorescence intensity increases significantly, and a blue shift in the emission maximum is often observed.[1][5][6] The assay measures the competitive displacement of the bound, highly fluorescent TNP-ATP by a non-fluorescent compound. The resulting decrease in fluorescence intensity is proportional to the concentration and binding affinity of the competitor, allowing for the determination of binding constants.[1][4]
Caption: Assay Principle Diagram.
Applications
-
High-Throughput Screening (HTS): The assay is scalable for HTS to identify inhibitors of ATP-binding proteins.[1][2]
-
Determination of Binding Affinity: It allows for the calculation of dissociation constants (Kd) for TNP-ATP and inhibition constants (Ki) for competing ligands.[4][7][8]
-
Mechanistic Studies: The assay can be used to study the effects of mutations, ions, and other factors on nucleotide binding.[6][8]
-
Drug Development: It plays a crucial role in the development of novel antibiotics and other therapeutics by targeting ATP-dependent enzymes.[1][2]
Experimental Protocols
Materials
-
Purified ATPase or ATP-binding protein of interest
-
TNP-ATP (2′/3′-O-(2,4,6-trinitrophenyl)adenosine 5′-triphosphate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT). Note: The optimal buffer composition may vary depending on the protein.
-
Competitor compounds (e.g., ATP, known inhibitors, test compounds)
-
Black, low-volume 96-well or 384-well microplates
-
Fluorescence microplate reader
Experimental Workflow
Caption: Assay Workflow Diagram.
Detailed Protocol
-
Determination of TNP-ATP Binding Affinity (Kd):
-
To a constant concentration of TNP-ATP in the assay buffer, titrate increasing concentrations of the protein.
-
Measure the fluorescence intensity at each protein concentration after a short incubation period.
-
Plot the change in fluorescence against the protein concentration and fit the data to a saturation binding curve to determine the Kd.
-
-
Competitor Displacement Assay:
-
Prepare a solution containing the protein and TNP-ATP in the assay buffer. The concentrations should be optimized based on the Kd determination (typically protein concentration is at or below the Kd of TNP-ATP).
-
In a microplate, add the protein/TNP-ATP mixture to wells.
-
Add serial dilutions of the competitor compound to the wells. Include controls for 100% binding (no competitor) and 0% binding (no protein).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Measure the fluorescence intensity using an excitation wavelength of approximately 408-410 nm and an emission wavelength of approximately 535-560 nm.[4][5][6][9]
-
Data Presentation and Analysis
Quantitative Data Summary
| Parameter | Typical Value Range | Description |
| Kd of TNP-ATP | 1 - 10 µM | Dissociation constant of TNP-ATP for the target protein.[7] |
| Excitation Wavelength | 408 - 410 nm | Wavelength used to excite the TNP-ATP fluorophore.[4][6][9] |
| Emission Wavelength | 535 - 560 nm | Wavelength at which the fluorescence emission is measured.[4] |
| IC50 | Compound-dependent | Concentration of a competitor that displaces 50% of the bound TNP-ATP. |
| Ki | Compound-dependent | Inhibition constant, a measure of the inhibitor's binding affinity. |
Data Analysis Workflow
References
- 1. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high-throughput TNP-ATP displacement assay for screening inhibitors of ATP-binding in bacterial histidine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) A High-Throughput TNP-ATP Displacement Assay for [research.amanote.com]
- 4. TNP-ATP - Wikipedia [en.wikipedia.org]
- 5. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the binding of the fluorescent ATP analog TNP-ATP to insulysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing TNP-ATP as a FRET Acceptor in Conformational Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using the fluorescent ATP analog, 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP), as a Förster Resonance Energy Transfer (FRET) acceptor to investigate protein conformational changes. TNP-ATP's fluorescence is highly sensitive to its local environment, exhibiting a significant increase in quantum yield and a blue shift in its emission maximum upon binding to the hydrophobic pockets of ATP-binding sites. This property, combined with its ability to act as a FRET acceptor, makes it a powerful tool for studying the dynamic conformational states of proteins involved in ATP-dependent processes.
Principle of TNP-ATP in FRET-Based Conformational Studies
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive molecular ruler for detecting conformational changes.
In this context, TNP-ATP serves as the FRET acceptor. A suitable fluorescent donor is required, often another fluorescent nucleotide analog or a fluorescently labeled amino acid residue within the protein of interest. N-methylanthraniloyl-ATP (Mant-ATP) is a commonly used FRET donor in conjunction with TNP-ATP. When the protein undergoes a conformational change that alters the distance between the donor and the TNP-ATP bound at the active site, a corresponding change in FRET efficiency is observed. This can be monitored by measuring the quenching of the donor's fluorescence or the sensitized emission of the acceptor.
Advantages of Using TNP-ATP as a FRET Acceptor:
-
Site-Specific Probing: As an ATP analog, TNP-ATP binds specifically to ATP-binding sites, allowing for targeted investigation of conformational changes in these regions.[1][2]
-
Environmentally Sensitive Fluorescence: The significant change in fluorescence upon binding provides a direct measure of nucleotide association and can be used to determine binding affinities.[1][2]
-
Biological Activity: TNP-ATP can often substitute for ATP in enzymatic reactions, allowing the study of conformational changes during the catalytic cycle.[1]
-
Versatility: It can be paired with various FRET donors, offering flexibility in experimental design.
Data Presentation: Quantitative Analysis of TNP-ATP Interactions
The following tables summarize key quantitative data for TNP-ATP and its use in FRET studies.
Table 1: Spectroscopic Properties of TNP-ATP
| Parameter | Value | Reference |
| Excitation Maxima (λex) | 408 nm and 470 nm | [1][2] |
| Emission Maximum (λem) in water | ~561 nm | [1][2] |
| Emission Maximum (λem) when bound to protein | Blue-shifted (e.g., ~540-550 nm) | [2] |
Table 2: FRET Pair Parameters with Mant-ATP as Donor
| Parameter | Description | Value/Range | Reference |
| Mant-ATP (Donor) Excitation Max. | Wavelength for exciting the donor fluorophore. | ~355 nm | |
| Mant-ATP (Donor) Emission Max. | Peak emission wavelength of the donor. | ~440 nm | |
| TNP-ATP (Acceptor) Absorption Max. | Wavelengths at which the acceptor absorbs energy. | 408 nm, 470 nm | [1][2] |
| Spectral Overlap | The degree of overlap between the donor's emission and the acceptor's absorption spectra. | Sufficient for FRET | |
| Förster Distance (R₀) | The distance at which FRET efficiency is 50%. | Typically 2-6 nm |
Table 3: Dissociation Constants (Kd) of TNP-ATP with Various Proteins
| Protein | Organism | Kd (µM) | Comments | Reference |
| CheA | Escherichia coli | < 1 | Histidine kinase in chemotaxis signaling. | [3] |
| Myosin | Rabbit | ~1.5 | Motor protein. | |
| Na+/K+-ATPase | Pig Kidney | 0.1-0.3 | Ion pump. | [1] |
| P2X Receptors | Human | 0.001-0.01 | ATP-gated ion channels. | [4] |
Experimental Protocols
Protocol 1: Determination of TNP-ATP Binding Affinity by Fluorescence Titration
This protocol outlines the steps to measure the dissociation constant (Kd) of TNP-ATP for a target protein.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., Tris-HCl, HEPES)
-
TNP-ATP stock solution (e.g., 1 mM in water)
-
Fluorometer with excitation and emission monochromators
-
Cuvette or microplate reader
Procedure:
-
Prepare Protein Solution: Dilute the purified protein to a known concentration (e.g., 1-5 µM) in the assay buffer.
-
Instrument Setup: Set the fluorometer's excitation wavelength to 408 nm and the emission wavelength to the expected maximum for bound TNP-ATP (e.g., 540 nm). Set appropriate slit widths to optimize the signal-to-noise ratio.
-
Initial Measurement: Record the background fluorescence of the protein solution in the cuvette or microplate well.
-
Titration: Add small aliquots of the TNP-ATP stock solution to the protein solution. After each addition, mix gently and allow the system to equilibrate (typically 1-2 minutes).
-
Fluorescence Measurement: Record the fluorescence intensity after each addition of TNP-ATP.
-
Data Analysis:
-
Correct the fluorescence readings by subtracting the background fluorescence of the buffer and any unbound TNP-ATP. The fluorescence of unbound TNP-ATP is significantly lower than the bound form but should be accounted for, especially at higher concentrations.
-
Plot the change in fluorescence intensity as a function of the TNP-ATP concentration.
-
Fit the data to a one-site binding model using non-linear regression analysis to determine the Kd.
-
Protocol 2: Monitoring Protein Conformational Changes using Mant-ATP and TNP-ATP FRET
This protocol describes how to use the Mant-ATP (donor) and TNP-ATP (acceptor) FRET pair to study conformational changes in an ATP-binding protein.
Materials:
-
Purified protein of interest
-
Mant-ATP stock solution
-
TNP-ATP stock solution
-
Assay buffer
-
Fluorometer
Procedure:
-
Sample Preparation:
-
Prepare a solution of the protein at a suitable concentration (e.g., 1-5 µM) in the assay buffer.
-
Add Mant-ATP to the protein solution at a concentration sufficient to saturate the ATP-binding site.
-
-
Instrument Setup:
-
Set the excitation wavelength to the maximum for Mant-ATP (~355 nm).
-
Set the emission scan range to cover the emission spectra of both Mant-ATP (~400-500 nm) and TNP-ATP (~500-600 nm).
-
-
Baseline Measurement (Donor alone): Record the fluorescence emission spectrum of the protein with only Mant-ATP bound. This serves as the "donor-only" control.
-
Addition of Acceptor: Add TNP-ATP to the solution. If the protein has a second nucleotide-binding site or if studying competitive binding, the experimental design will need to be adjusted accordingly. For a single site, TNP-ATP can be used to displace Mant-ATP in a competitive manner, or if the protein can bind both simultaneously in different states, this can be observed.
-
FRET Measurement: After the addition of TNP-ATP and equilibration, record the fluorescence emission spectrum again. A decrease in the Mant-ATP emission intensity and an increase in the TNP-ATP emission intensity (sensitized emission) indicate FRET.
-
Inducing Conformational Change: Introduce the stimulus that is expected to cause a conformational change (e.g., addition of a substrate, a regulatory molecule, or a change in ion concentration).
-
Post-Stimulus Measurement: Record the fluorescence emission spectrum after the conformational change has occurred.
-
Data Analysis and FRET Efficiency Calculation:
-
Correct all spectra for background fluorescence.
-
Calculate the FRET efficiency (E) using the following formula based on the quenching of the donor fluorescence: E = 1 - (F_DA / F_D) Where:
-
F_DA is the fluorescence intensity of the donor (Mant-ATP) in the presence of the acceptor (TNP-ATP).
-
F_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
-
Compare the FRET efficiency before and after the conformational change to quantify the change in distance between the donor and acceptor.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the use of TNP-ATP in FRET studies.
Caption: Experimental workflow for studying protein conformational changes using TNP-ATP FRET.
Caption: Conformational cycle of an ABC transporter showing changes detectable by TNP-ATP FRET.
Caption: CheA conformational states in bacterial chemotaxis, which can be monitored by TNP-ATP FRET.
References
Application Notes: High-Throughput TNP-ATP Binding Assay for Screening ATP-Binding Proteins
References
- 1. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNP-ATP - Wikipedia [en.wikipedia.org]
- 3. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
Determining Dissociation Constants (Kd) of Protein-ATP Interactions Using TNP-ATP Titration
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of protein-ligand interactions is fundamental to understanding biological processes and for the development of novel therapeutics. A critical parameter in characterizing these interactions is the dissociation constant (Kd), which quantifies the affinity between a protein and its ligand. This document provides a detailed protocol for determining the Kd of protein-ATP interactions using a fluorescence-based assay with 2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP). TNP-ATP, a fluorescent analog of ATP, exhibits a significant increase in fluorescence intensity and a blue shift in its emission maximum upon binding to the hydrophobic environment of a protein's ATP-binding pocket.[1][2] This property allows for a sensitive and continuous assay to monitor the binding event and calculate the Kd.
This method is particularly valuable for screening and characterizing inhibitors of ATP-binding proteins, such as kinases, by performing competitive binding experiments.[3][4] The protocols described herein are applicable to both standard cuvette-based spectrofluorometers and high-throughput microplate readers.
Principle of the Assay
The TNP-ATP titration assay is based on the change in the fluorescent properties of TNP-ATP upon binding to a protein. In an aqueous solution, TNP-ATP has a relatively low fluorescence quantum yield.[1] When it binds to the ATP-binding site of a protein, the fluorophore is shielded from the polar solvent, leading to a significant enhancement of its fluorescence signal.[1][5]
By titrating a fixed concentration of protein with increasing concentrations of TNP-ATP (direct titration) or by titrating a pre-formed protein-TNP-ATP complex with a non-fluorescent competitor like ATP (competition assay), a saturation binding curve can be generated. This curve can then be analyzed using non-linear regression to determine the dissociation constant (Kd).
Experimental Design and Considerations
-
Direct Titration: In this setup, the concentration of the protein is kept constant while the concentration of TNP-ATP is incrementally increased. The resulting increase in fluorescence is measured until saturation is reached. This method directly determines the Kd for TNP-ATP.
-
Competition Assay: This approach is used to determine the Kd for a non-fluorescent ligand, such as ATP or a small molecule inhibitor. Here, a pre-formed complex of the protein and TNP-ATP is titrated with the competitor. The competitor displaces TNP-ATP from the binding site, resulting in a decrease in fluorescence.[3] This allows for the calculation of the competitor's inhibition constant (Ki), which is equivalent to its Kd under appropriate conditions.
-
Inner Filter Effect: At high concentrations, TNP-ATP can absorb the excitation and/or emission light, leading to an underestimation of the true fluorescence intensity. This is known as the inner filter effect. To minimize this, it is recommended to keep the concentration of TNP-ATP as low as possible, ideally below 10 µM, or to apply correction factors to the data.[1] An alternative approach to avoid this is to keep the TNP-ATP concentration constant and titrate with the protein.[3]
-
Background Fluorescence: It is crucial to subtract the fluorescence of the buffer and any background fluorescence from the protein itself. A control titration without the protein should be performed to account for the fluorescence of TNP-ATP alone.
Materials and Reagents
A summary of typical reagents and their concentrations is provided in the table below.
| Reagent/Material | Typical Concentration/Specification | Notes |
| Protein of Interest | 1 - 4 µM | Should be highly pure. |
| TNP-ATP Stock Solution | 1 - 10 mM in ddH₂O (pH 7.0) | Store protected from light at -20°C.[3] |
| Assay Buffer | 50 mM Tris-HCl, pH 7.5, 50 mM NaCl | The buffer composition may need to be optimized for the specific protein.[3] |
| Competitor (e.g., ATP) | Stock solution of 100 mM in ddH₂O (pH 7.5) | For competition assays. |
| Control Protein (optional) | Lysozyme or Bovine Serum Albumin (BSA) | Used to assess non-specific binding. |
| Equipment | Spectrofluorometer or Microplate Reader | Capable of excitation at ~410 nm and emission scanning from 500-600 nm.[6][7] |
| Quartz cuvettes or black microplates | For fluorescence measurements. | |
| Magnetic stirrer and stir bars (for cuvette assays) | To ensure proper mixing.[6] |
Experimental Protocols
Protocol 1: Direct Titration in a Cuvette
This protocol aims to determine the Kd of TNP-ATP for the protein of interest.
-
Instrument Setup:
-
Preparation:
-
Prepare a solution of your protein of interest in the assay buffer at a fixed concentration (e.g., 1 µM).
-
Prepare a series of dilutions of the TNP-ATP stock solution.
-
-
Measurement:
-
Add 2 mL of the protein solution to a quartz cuvette containing a magnetic stir bar.[7]
-
Place the cuvette in the spectrofluorometer and allow the temperature to equilibrate.
-
Begin stirring at a constant, gentle speed.
-
Make sequential additions of the TNP-ATP stock solution to the cuvette to achieve a range of final concentrations (e.g., from 0 to 10 µM).
-
After each addition, allow the signal to stabilize (typically 1-2 minutes) and record the fluorescence intensity.
-
Perform a control titration by making identical additions of TNP-ATP to the assay buffer without the protein to measure the background fluorescence.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the TNP-ATP in buffer from the corresponding fluorescence intensity of the protein-TNP-ATP solution to obtain the net fluorescence change (ΔF).
-
Plot ΔF as a function of the TNP-ATP concentration.
-
Fit the data to a one-site binding (hyperbolic) equation using a non-linear regression software (e.g., GraphPad Prism): Y = Bmax * X / (Kd + X) Where:
-
Y is the net fluorescence change (ΔF).
-
X is the concentration of TNP-ATP.
-
Bmax is the maximum fluorescence change at saturation.
-
Kd is the dissociation constant for TNP-ATP.[6]
-
-
Protocol 2: Competition Assay in a Microplate
This protocol is designed to determine the Kd for a non-fluorescent competitor, such as ATP.
-
Instrument Setup:
-
Set the microplate reader for excitation at 410 nm and emission at 540 nm.[6]
-
Set the temperature to a constant value (e.g., 25°C).
-
-
Preparation:
-
Prepare a solution containing your protein of interest and TNP-ATP in the assay buffer. The protein concentration should be at or above the Kd of TNP-ATP, and the TNP-ATP concentration should be close to its Kd to ensure a significant starting signal.
-
Prepare a serial dilution of the competitor (e.g., ATP) in the assay buffer.
-
-
Measurement:
-
In a black microplate, add a fixed volume of the protein-TNP-ATP complex solution to each well.
-
Add increasing concentrations of the competitor to the wells. Include a control with no competitor.
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 10-30 minutes) with gentle shaking.[3]
-
Measure the fluorescence intensity in each well.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the competitor concentration.
-
Fit the data to a competitive binding equation to determine the IC50 value of the competitor.
-
The Kd of the competitor can then be calculated from the IC50 value using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/Kd_L) Where:
-
IC50 is the concentration of the competitor that displaces 50% of the bound TNP-ATP.
-
[L] is the concentration of TNP-ATP used in the assay.
-
Kd_L is the dissociation constant of TNP-ATP (determined from a direct titration experiment).
-
-
Data Presentation
Quantitative data from TNP-ATP titration experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Summary of Direct Titration Data
| Protein | Protein Conc. (µM) | TNP-ATP Conc. Range (µM) | Buffer Conditions | Kd (TNP-ATP) (µM) | Bmax (RFU) |
| Kinase A | 1.0 | 0 - 10 | 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂ | 2.5 ± 0.3 | 15000 |
| Kinase B | 2.0 | 0 - 15 | 50 mM HEPES, pH 7.0, 150 mM KCl | 5.1 ± 0.5 | 12500 |
Table 2: Summary of Competition Assay Data
| Protein | Competitor | Protein Conc. (µM) | TNP-ATP Conc. (µM) | IC50 (µM) | Kd (Competitor) (µM) |
| Kinase A | ATP | 1.0 | 2.5 | 15.2 ± 1.8 | 5.1 |
| Kinase A | Inhibitor X | 1.0 | 2.5 | 0.8 ± 0.1 | 0.27 |
| Kinase B | ATP | 2.0 | 5.0 | 45.6 ± 4.2 | 15.2 |
Visualizations
Experimental Workflow
References
- 1. TNP-ATP - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleotide binding by the epidermal growth factor receptor protein-tyrosine kinase. Trinitrophenyl-ATP as a spectroscopic probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for TNP-ATP Assay in Identifying Bacterial Histidine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial two-component systems (TCS) are primary signal transduction pathways in bacteria, enabling them to adapt to a myriad of environmental stimuli.[1] A typical TCS comprises a sensor histidine kinase (HK) and a cognate response regulator.[1] Upon sensing a specific signal, the HK autophosphorylates a conserved histidine residue using ATP.[1] This phosphoryl group is subsequently transferred to a conserved aspartate residue on the response regulator, which then modulates the expression of target genes to orchestrate a cellular response.[1] The unique ATP-binding pocket of bacterial HKs, known as the Bergerat fold, distinguishes them from eukaryotic kinases, making them attractive targets for the development of novel antibiotics.[1][2]
The 2',3'-O-(2,4,6-trinitrophenyl) adenosine (B11128) 5'-triphosphate (TNP-ATP) assay is a robust, high-throughput fluorescence-based method for identifying inhibitors that target the ATP-binding site of bacterial histidine kinases.[1][2] This competitive binding assay leverages the fluorescent properties of TNP-ATP, an analog of ATP, to screen for compounds that disrupt the kinase's nucleotide binding.
Principle of the Assay
The TNP-ATP assay is based on the significant increase in fluorescence intensity of TNP-ATP upon binding to the hydrophobic ATP-binding pocket of a kinase.[1][3] In its free form in an aqueous solution, TNP-ATP exhibits minimal fluorescence.[1] When a potential inhibitor is introduced, it competes with TNP-ATP for binding to the kinase's active site. The displacement of bound TNP-ATP by an effective inhibitor leads to a measurable decrease in the fluorescence signal. This reduction in fluorescence is directly proportional to the inhibitor's binding affinity and concentration, allowing for the quantitative assessment of inhibitory activity.
Signaling Pathway of a Bacterial Two-Component System
Caption: Bacterial two-component signaling pathway.
Experimental Workflow for TNP-ATP Inhibitor Screening
Caption: High-throughput screening workflow.
Materials and Reagents
| Reagent/Material | Specifications |
| Purified Bacterial Histidine Kinase | Catalytic domain or full-length protein |
| TNP-ATP | 2',3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate, trisodium (B8492382) salt |
| Assay Buffer | 50 mM Tris-HCl, 50 mM KCl, pH 7.2 |
| ATP | Adenosine 5'-triphosphate, for positive control |
| DMSO | Dimethyl sulfoxide, for compound solubilization |
| Microplates | Black, opaque 96- or 384-well plates |
| Plate Reader | Fluorescence capability (Excitation ~410 nm, Emission ~540 nm) |
Experimental Protocols
Protocol 1: Determination of Dissociation Constant (Kd) for TNP-ATP
This protocol determines the binding affinity of TNP-ATP for the target histidine kinase.
-
Reagent Preparation :
-
Prepare a 2x stock solution of the histidine kinase in assay buffer.
-
Prepare a 2x stock solution of TNP-ATP in assay buffer.
-
-
Assay Setup :
-
In a microplate, perform serial dilutions of the 2x kinase stock solution with assay buffer.
-
Add an equal volume of the 2x TNP-ATP stock solution to each well.
-
Include control wells with TNP-ATP in assay buffer alone (no kinase) for background fluorescence.
-
-
Incubation :
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
-
Fluorescence Measurement :
-
Measure fluorescence intensity using a plate reader with excitation at approximately 410 nm and emission at approximately 540 nm.[3]
-
-
Data Analysis :
-
Subtract the background fluorescence from all readings.
-
Plot the change in fluorescence as a function of kinase concentration and fit the data to a one-site binding equation to determine the Kd.
-
Protocol 2: High-Throughput Screening of Inhibitors
This protocol is for screening a compound library to identify potential inhibitors.
-
Reagent Preparation :
-
Prepare a working solution of histidine kinase at a concentration close to the determined Kd of TNP-ATP.
-
Prepare a working solution of TNP-ATP at its Kd concentration.
-
Dilute test compounds and controls (e.g., ATP as a positive control, DMSO as a negative control) in assay buffer.
-
-
Assay Setup :
-
Add a small volume (e.g., 1 µL) of each test compound, positive control, or negative control to separate wells of a microplate.
-
Add the histidine kinase working solution to all wells.
-
Incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the TNP-ATP working solution to all wells.
-
-
Incubation :
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
-
Fluorescence Measurement :
-
Measure fluorescence intensity as described in Protocol 1.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))
-
Identify "hits" based on a predefined inhibition threshold.
-
Protocol 3: Determination of IC50 Values
This protocol is for determining the potency of "hit" compounds identified from the primary screen.
-
Reagent Preparation :
-
Prepare working solutions of histidine kinase and TNP-ATP as in Protocol 2.
-
Prepare serial dilutions of the hit compounds in assay buffer.
-
-
Assay Setup :
-
Follow the assay setup as described in Protocol 2, using the serial dilutions of the hit compounds.
-
-
Incubation and Fluorescence Measurement :
-
Follow the incubation and measurement steps from Protocol 2.
-
-
Data Analysis :
-
Plot the percentage of inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to achieve 50% inhibition.
-
Data Presentation
Quantitative data from inhibitor screening and characterization should be summarized for clear comparison.
Table 1: Summary of Inhibitor Screening Results
| Compound ID | % Inhibition at [X] µM | IC50 (µM) |
| Inhibitor A | 95.2 | 5.8 |
| Inhibitor B | 12.5 | > 100 |
| Inhibitor C | 78.9 | 15.2 |
| ATP (Control) | 99.8 | 25.4 |
Logical Relationship in Competitive Inhibition
Caption: Inhibitor concentration and fluorescence.
Limitations and Considerations
-
Binding Affinity : The TNP-ATP displacement assay may be limited by the relatively weak binding affinity of TNP-ATP to some histidine kinases, which may necessitate the use of high protein and TNP-ATP concentrations.[1]
-
Compound Interference : Test compounds that are fluorescent themselves or that quench fluorescence can interfere with the assay, leading to false positives or negatives.[4]
-
Specificity : While this assay is excellent for identifying compounds that bind to the ATP pocket, it does not confirm that these compounds are inhibitors of the kinase's catalytic activity. Follow-up enzymatic assays are necessary to validate true inhibitors.
References
- 1. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high-throughput TNP-ATP displacement assay for screening inhibitors of ATP-binding in bacterial histidine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Application Notes and Protocols for TNP-ATP Displacement Assays in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2',3'-O-(2,4,6-Trinitrophenyl) Adenosine 5'-Triphosphate (TNP-ATP) displacement assay is a powerful and versatile tool in drug discovery for the identification and characterization of inhibitors targeting ATP-binding sites in proteins. This fluorescence-based assay relies on the environmentally sensitive fluorescence of TNP-ATP, an analog of ATP. In an aqueous solution, TNP-ATP exhibits weak fluorescence. However, upon binding to the hydrophobic environment of an ATP-binding pocket within a protein, its fluorescence intensity increases significantly, and the emission maximum undergoes a blue shift.[1][2] This property allows for the direct monitoring of the binding event.
The displacement assay format is particularly useful for high-throughput screening (HTS) of compound libraries to find potential ATP-competitive inhibitors. In this setup, a pre-formed complex of the target protein and TNP-ATP is incubated with test compounds. If a compound binds to the ATP-binding site, it will displace the bound TNP-ATP, leading to a decrease in fluorescence. This reduction in fluorescence signal is proportional to the binding affinity of the test compound, enabling the identification and subsequent characterization of inhibitors. This method has been successfully applied to various ATP-binding proteins, including protein kinases, which are a major class of drug targets.[3][4][5]
Principle of the Assay
The core principle of the TNP-ATP displacement assay is the change in fluorescence of TNP-ATP upon binding to a protein's ATP pocket and its subsequent displacement by a competitive inhibitor.
-
TNP-ATP Fluorescence: TNP-ATP is a fluorescent analog of ATP.[1] Its fluorophore, the trinitrophenyl (TNP) group, is sensitive to the polarity of its environment.[4]
-
Binding and Fluorescence Enhancement: When TNP-ATP is in a polar aqueous solution, its fluorescence is low. Upon binding to the typically hydrophobic ATP-binding site of a protein, the TNP moiety is shielded from the aqueous environment, resulting in a significant increase in fluorescence quantum yield and a shift of the emission maximum to a shorter wavelength (blue shift).[1][2]
-
Competitive Displacement: An ATP-competitive inhibitor will compete with TNP-ATP for binding to the same site on the protein. When an inhibitor displaces TNP-ATP from the binding pocket, the TNP-ATP is released back into the aqueous buffer, causing a decrease in fluorescence intensity.[3] This decrease is the signal that is measured to determine the inhibitory activity of the compound.
Applications in Drug Discovery
TNP-ATP displacement assays are valuable for several key activities in the drug discovery pipeline:
-
High-Throughput Screening (HTS): The assay is readily adaptable for HTS of large compound libraries to identify novel ATP-competitive inhibitors of target proteins like kinases.[3][4][5]
-
Determination of Binding Affinity: The assay can be used to determine the dissociation constants (Kd) of TNP-ATP and unlabeled ATP to the target protein.[1]
-
Characterization of Inhibitors: It allows for the determination of the inhibitory potency of compounds, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor dissociation constant (Ki).
-
Mechanism of Action Studies: This assay can help confirm whether an inhibitor acts via an ATP-competitive mechanism.
Featured Application: Screening for Inhibitors of Bacterial Histidine Kinases
Bacterial two-component systems (TCS) are crucial for signal transduction and are considered attractive targets for novel antibiotics.[3][4] A key component of these systems is the sensor histidine kinase (HK), which possesses an ATP-binding domain. The TNP-ATP displacement assay has been successfully developed and utilized for HTS of inhibitors against bacterial HKs, such as PhoQ.[1][4]
Signaling Pathway of a Bacterial Two-Component System
Bacterial two-component systems typically consist of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. Upon sensing an environmental stimulus, the histidine kinase autophosphorylates its histidine residue using ATP. The phosphoryl group is then transferred to a conserved aspartate residue on the response regulator, which in turn modulates the expression of target genes.
Caption: Bacterial Two-Component Signaling Pathway.
Featured Application: Characterizing ATP Binding to Eukaryotic Protein Kinases
Eukaryotic protein kinases are a large family of enzymes that play critical roles in cellular signaling and are major targets for drug development, particularly in oncology. The TNP-ATP displacement assay provides a straightforward method to characterize the ATP binding properties of these kinases and to screen for inhibitors. One such example is the study of Calcium/calmodulin-dependent serine protein kinase (CASK).[6][7]
CASK Signaling and Interactions
CASK is a multidomain scaffolding protein with a kinase domain. It is involved in the trafficking of ion channels and anchoring of synaptic transmembrane proteins. It interacts with various proteins at the cell membrane and in the nucleus to regulate gene expression and synaptic function.
Caption: CASK Protein Interaction Network.
Experimental Protocols
General Workflow for TNP-ATP Displacement Assay
The general workflow for a TNP-ATP displacement assay involves the preparation of reagents, incubation of the target protein with TNP-ATP, addition of test compounds, and measurement of the fluorescence signal.
Caption: General Experimental Workflow.
Protocol 1: High-Throughput Screening of Inhibitors for a Bacterial Histidine Kinase (e.g., PhoQ)
This protocol is adapted from a method developed for screening inhibitors of the bacterial histidine kinase PhoQ.[1]
Materials:
-
Purified catalytic domain of PhoQ (PhoQcat)
-
TNP-ATP
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM NaCl
-
Test compounds dissolved in DMSO
-
Unlabeled ATP (for positive control)
-
DMSO (for negative control)
-
96-well or 384-well black, low-volume microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of PhoQcat in protein storage buffer (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl). The final concentration in the assay will typically be in the micromolar range.
-
Prepare a stock solution of TNP-ATP in ddH₂O and adjust the pH to 7.0. The final concentration in the assay is typically higher than the protein concentration (e.g., 150 µM).[1]
-
Prepare test compounds at a desired stock concentration (e.g., 10 mM in DMSO).
-
-
Assay Setup:
-
Prepare a premix of PhoQcat and TNP-ATP in the assay buffer. For example, to achieve final concentrations of 100 µM PhoQcat and 150 µM TNP-ATP, prepare a premix accordingly.[1]
-
Dispense the PhoQcat:TNP-ATP premix into the wells of the microplate.
-
Add a small volume of the test compounds to the wells (e.g., 0.5 µL of a 10 mM stock for a final concentration of 100 µM in a 50 µL reaction volume).[1]
-
Include control wells:
-
Negative Control: Add DMSO alone to wells with the PhoQcat:TNP-ATP complex (represents 0% inhibition).
-
Positive Control: Add a high concentration of unlabeled ATP (e.g., 10 mM) to wells with the PhoQcat:TNP-ATP complex to achieve maximal displacement (represents 100% inhibition).[1]
-
-
-
Incubation:
-
Fluorescence Measurement:
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
For hit compounds, perform dose-response experiments to determine the IC50 value.
-
Protocol 2: Characterization of ATP Binding to a Eukaryotic Protein Kinase (e.g., CASK)
This protocol is a general method for characterizing the binding of TNP-ATP to a purified eukaryotic protein kinase and can be performed in a cuvette-based spectrofluorometer or a microplate reader.[2][8]
Materials:
-
Purified protein kinase (e.g., CASK CaM-kinase domain)
-
TNP-ATP
-
Assay Buffer: e.g., Tris-HCl buffer, pH 7.0-7.5
-
Divalent cations (e.g., MgCl₂) or chelators (e.g., EDTA), if studying their effects
-
Unlabeled nucleotides (ATP, GTP, etc.) for competition experiments
-
Cuvettes or microplates
-
Spectrofluorometer or fluorescence microplate reader
Procedure for Cuvette-based Assay:
-
Instrument Setup:
-
Set the spectrofluorometer to an excitation wavelength of 410 nm and scan the emission from 500 nm to 600 nm.[2]
-
-
TNP-ATP Alone Spectrum:
-
Add assay buffer to a cuvette.
-
Add TNP-ATP to a final concentration of 1-5 µM.[2]
-
Record the fluorescence emission spectrum. This will serve as the baseline.
-
-
Protein-TNP-ATP Complex Spectrum:
-
To a fresh cuvette, add the purified protein kinase (e.g., 1 µM) in the assay buffer.
-
Add TNP-ATP to the same final concentration as in step 2.
-
Record the fluorescence emission spectrum. An increase in fluorescence intensity and a blue shift in the emission maximum indicate binding.[2]
-
-
Competition Assay:
-
To the cuvette containing the protein-TNP-ATP complex, add a competing ligand (e.g., unlabeled ATP at a final concentration of 500 µM).[6]
-
Record the fluorescence emission spectrum. A decrease in fluorescence indicates displacement of TNP-ATP.
-
Procedure for Microplate-based Saturation Assay (to determine Kd for TNP-ATP):
-
Plate Setup:
-
In a microplate, prepare serial dilutions of TNP-ATP in the assay buffer.
-
Prepare two sets of wells for each TNP-ATP concentration: one with a constant concentration of the protein kinase and one with buffer only (background).
-
-
Incubation:
-
Incubate the plate at room temperature for a short period.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at an excitation of ~410 nm and an emission of ~540 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with TNP-ATP alone) from the fluorescence of the corresponding protein-containing wells.
-
Plot the change in fluorescence as a function of the TNP-ATP concentration.
-
Fit the data to a one-site binding (hyperbola) equation to determine the dissociation constant (Kd) for TNP-ATP.
-
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from TNP-ATP displacement assays.
Table 1: Dissociation Constants (Kd) for Ligand Binding to PhoQcat [1]
| Ligand | Dissociation Constant (Kd) |
| TNP-ATP | Not explicitly stated |
| ATP | 412 ± 72 µM |
| JH-II-126 | 391 ± 61 µM |
Table 2: Assay Parameters for HTS of PhoQ Inhibitors [1]
| Parameter | Value / Condition |
| Assay Format | 96-well, half-volume plates |
| Reaction Volume | 50 µL |
| [PhoQcat] | 100 µM |
| [TNP-ATP] | 150 µM |
| [Test Compound] | 100 µM |
| Positive Control | 10 mM ATP |
| Negative Control | DMSO |
| Z'-factor | A Z'-factor was determined to validate the HTS assay. |
Concluding Remarks
TNP-ATP displacement assays offer a robust, sensitive, and cost-effective method for studying ATP-binding proteins and screening for their inhibitors. The homogenous, mix-and-read format is particularly well-suited for high-throughput applications in drug discovery. Careful optimization of assay conditions, including protein and TNP-ATP concentrations, buffer composition, and incubation time, is crucial for obtaining reliable and reproducible data. The protocols and data presented here provide a solid foundation for researchers to implement this valuable technique in their own drug discovery efforts.
References
- 1. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THE TWO-COMPONENT SIGNALING PATHWAY OF BACTERIAL CHEMOTAXIS: A Molecular View of Signal Transduction by Receptors, Kinases, and Adaptation Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A high-throughput TNP-ATP displacement assay for screening inhibitors of ATP-binding in bacterial histidine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biochem.du.ac.in [biochem.du.ac.in]
- 6. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Correcting for Inner Filter Effects in TNP-ATP Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for accurately addressing inner filter effects (IFE) in 2′(3′)-O-(2,4,6-Trinitrophenyl)adenosine 5′-triphosphate (TNP-ATP) assays.
Frequently Asked Questions (FAQs)
Q1: What is the inner filter effect and how does it impact my TNP-ATP assay results?
The inner filter effect (IFE) is a common issue in fluorescence spectroscopy that leads to artificially low fluorescence readings. In the context of a TNP-ATP assay, IFE can be caused by any substance in your sample that absorbs light at the excitation or emission wavelengths of TNP-ATP. This absorption reduces the light that reaches the TNP-ATP and the emitted light that reaches the detector, which can be mistakenly interpreted as genuine quenching or inhibition of the intended biochemical reaction.
Q2: What are the primary causes of the inner filter effect in my experiments?
There are two main types of inner filter effects:
-
Primary Inner Filter Effect: This occurs when a compound in your sample absorbs the light intended to excite the TNP-ATP. This reduces the amount of excitation energy reaching the fluorophore, resulting in decreased fluorescence.
-
Secondary Inner Filter Effect: This happens when a compound in the sample absorbs the fluorescence emitted by the TNP-ATP before it can be measured by the detector.
Q3: How can I determine if the inner filter effect is affecting my TNP-ATP assay?
A simple way to check for IFE is to perform a control experiment. Prepare a sample containing TNP-ATP and your test compound at the same concentrations used in your assay, but without the enzyme or protein of interest. If you observe a decrease in fluorescence compared to a sample with TNP-ATP alone, it is highly likely that the inner filter effect is present. A good rule of thumb is to be cautious when the absorbance of your sample at the excitation or emission wavelength is greater than 0.1.[1]
Q4: Is it possible to correct for the inner filter effect mathematically?
Yes, a widely accepted method involves measuring the absorbance of your sample at the excitation and emission wavelengths of TNP-ATP. These absorbance values can then be used in a correction formula to calculate the true fluorescence intensity.
Troubleshooting Guides
Issue: I'm observing what appears to be significant inhibition in my TNP-ATP assay, but I suspect it might be an artifact of the inner filter effect.
Solution:
To accurately determine the true level of inhibition, you must correct for the inner filter effect. This can be achieved by following a systematic experimental protocol to quantify and correct for the absorption of your test compound.
Experimental Protocols
Below is a detailed methodology for correcting the inner filter effect in TNP-ATP assays.
Protocol: Correction of Inner Filter Effect using Absorbance Measurements
Objective: To correct for the primary and secondary inner filter effects in a TNP-ATP assay by measuring the absorbance of the interfering compound at the excitation and emission wavelengths.
Materials:
-
TNP-ATP stock solution
-
Assay buffer
-
Test compound stock solution
-
A multi-well plate reader capable of both fluorescence and absorbance measurements
-
UV-transparent microplates (for absorbance) and black microplates (for fluorescence)
Methodology:
-
Determine Optimal Wavelengths: Confirm the excitation and emission maxima for TNP-ATP in your specific assay buffer. These are typically around 410 nm for excitation and 561 nm for emission.[2]
-
Prepare Compound Dilutions: Create a serial dilution of your test compound in the assay buffer, covering the concentration range used in your enzymatic assay.
-
Measure Absorbance:
-
In a UV-transparent plate, add the dilutions of your test compound.
-
Measure the absorbance at the determined excitation wavelength (Aex) and emission wavelength (Aem).
-
Use the assay buffer as a blank.
-
-
Measure Fluorescence:
-
In a black microplate, add a constant concentration of TNP-ATP (the same as in your assay) to each well.
-
Add the same serial dilutions of your test compound to the wells containing TNP-ATP.
-
Measure the observed fluorescence intensity (Fobs).
-
-
Calculate Corrected Fluorescence: Use the following formula to calculate the corrected fluorescence intensity (Fcorr) for each concentration of your test compound:
Fcorr = Fobs * 10^((Aex + Aem)/2)
-
Data Analysis: Use the corrected fluorescence values (Fcorr) to re-calculate the percentage of inhibition or binding in your TNP-ATP assay.
Data Presentation
The following table provides a hypothetical example of data collected and corrected for the inner filter effect in a TNP-ATP assay.
| Compound Conc. (µM) | Aex (at 410 nm) | Aem (at 561 nm) | Fobs (RFU) | Correction Factor | Fcorr (RFU) |
| 0 | 0.002 | 0.001 | 50,000 | 1.003 | 50,173 |
| 1 | 0.025 | 0.010 | 48,500 | 1.041 | 50,488 |
| 5 | 0.120 | 0.045 | 42,000 | 1.215 | 51,030 |
| 10 | 0.230 | 0.080 | 35,000 | 1.429 | 49,999 |
| 20 | 0.450 | 0.150 | 25,000 | 2.089 | 52,230 |
| 50 | 0.850 | 0.280 | 15,000 | 3.673 | 55,092 |
Mandatory Visualization
Caption: A flowchart illustrating the step-by-step process for correcting the inner filter effect.
Caption: A diagram illustrating the mechanisms of primary and secondary inner filter effects.
References
Troubleshooting low fluorescence signal in TNP-ATP binding experiments
This technical support center provides troubleshooting guidance for researchers encountering low fluorescence signals in 2'/3'-O-(2,4,6-Trinitrophenyl) adenosine (B11128) 5'-triphosphate (TNP-ATP) binding experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected fluorescence change in a successful TNP-ATP binding experiment?
Upon binding to a protein, such as a kinase, TNP-ATP typically exhibits a significant increase in fluorescence intensity, often 3- to 5-fold, and a blue shift in the emission maximum.[1] In an aqueous solution at neutral pH, free TNP-ATP has a fluorescence emission maximum at approximately 561 nm.[2] When bound to a protein, this peak can shift to shorter wavelengths (e.g., 540 nm).[1][2] This phenomenon is attributed to the transfer of the TNP-ATP molecule from the polar aqueous environment to the more hydrophobic ATP-binding pocket of the protein.[2][3]
Q2: I am observing a very low or no increase in fluorescence signal. What are the potential causes?
A low fluorescence signal can stem from several factors related to your reagents, experimental setup, or the intrinsic properties of your protein. The most common culprits include:
-
Reagent Issues: Problems with the TNP-ATP or the protein of interest.
-
Buffer and Solution Conditions: Suboptimal pH, presence of interfering substances, or incorrect ionic strength.
-
Instrumental Setup: Incorrect excitation and emission wavelengths or sensitivity settings.
-
Protein-Specific Issues: The protein may not bind ATP or the fluorescent analog under the tested conditions.
The following sections provide a more detailed breakdown of these issues and how to troubleshoot them.
Troubleshooting Guide
Problem Area 1: Reagent Quality and Concentration
Q3: How can I be sure my TNP-ATP is active and at the correct concentration?
-
Protect from Light and Freeze: TNP-ATP is light-sensitive and should be stored frozen and protected from prolonged exposure to light to prevent photobleaching.[4][5]
-
Verify Concentration: At concentrations above 1 µM, inner filter effects can cause a non-linear relationship between concentration and fluorescence intensity.[6] It is advisable to work with TNP-ATP concentrations at or below 1 µM to maintain linearity, or to correct for inner filter effects if higher concentrations are necessary.[6]
-
pH of Stock Solution: Ensure the TNP-ATP stock solution is pH-adjusted to around 7.0.[4] Acidic conditions can decrease the fluorescence intensity of TNP-ATP.[2]
Q4: My protein concentration is correct, but I still see a low signal. What could be wrong with my protein?
-
Purity: Impurities in the protein preparation can scatter light and interfere with the fluorescence signal.[7] Ensure your protein is highly purified.
-
Pre-bound Nucleotides: Proteins purified from expression systems may already have nucleotides bound in their active site, which will prevent TNP-ATP from binding.[5] This can be a significant issue for proteins with high nucleotide affinity. Consider purification strategies to remove bound nucleotides.
-
Protein Aggregation: Aggregated protein can lead to light scattering and other artifacts.[7] Ensure your protein is soluble and monodisperse in the assay buffer. This can be checked by methods like dynamic light scattering.
| Parameter | Recommended Range/Value | Notes |
| TNP-ATP Concentration | ≤ 1 µM (to avoid inner filter effects) | Higher concentrations may require correction.[6] Can be up to 5 µM in some protocols.[1] |
| Protein Concentration | 1 - 4 µM | This is a general starting point and may need optimization.[1] |
Table 1: Recommended Concentration Ranges for TNP-ATP Binding Experiments.
Problem Area 2: Buffer and Solution Conditions
Q5: Could my assay buffer be the source of the problem?
Yes, the buffer composition is critical for a successful experiment.
-
pH: The fluorescence of TNP-ATP is sensitive to pH.[2] Acidic conditions can reduce the fluorescence signal.[2][8] It is crucial to maintain a stable and appropriate pH for your protein of interest, typically between 6.5 and 8.0.[2]
-
Buffer Contaminants: Ensure the buffer is free of fluorescent contaminants.[7][9] Use high-purity reagents and water to prepare all solutions.
-
Divalent Cations: The binding of some proteins to ATP is dependent on the presence of divalent cations like Mg²⁺.[5] Conversely, for some proteins, these ions can inhibit binding.[3] The effect of divalent cations should be empirically tested for your system.
Problem Area 3: Instrumental Setup
Q6: What are the correct instrument settings for a TNP-ATP binding assay?
Incorrect settings on the spectrofluorometer or plate reader are a common source of error.
-
Excitation and Emission Wavelengths: For TNP-ATP, the excitation maximum is around 410 nm.[1][3] The emission should be scanned over a range, typically from 500 nm to 600 nm, to observe both the peak intensity and any spectral shift.[1][3] The emission maximum for free TNP-ATP is around 561 nm, which is expected to shift to a lower wavelength upon binding.[2][6]
-
Instrument Sensitivity: If the signal is low, you may need to increase the sensitivity (gain) on your instrument. However, be mindful that this can also increase the background noise.
| Parameter | Wavelength (nm) | Notes |
| Excitation | 410 | Can also use 408 nm.[2] |
| Emission Scan Range | 500 - 600 | To capture the full emission spectrum and observe any blue shift.[1] |
| Emission Maximum (Free) | ~561 | In aqueous solution.[2][6] |
| Emission Maximum (Bound) | Blue-shifted (e.g., 540) | The magnitude of the shift can vary.[1][2] |
Table 2: Key Wavelengths for TNP-ATP Fluorescence Measurements.
Experimental Protocols
Standard Cuvette-Based TNP-ATP Binding Assay
This protocol is adapted from established methods.[1]
-
Add 2 mL of the assay buffer (e.g., Tris-HCl, pH 7.5) to a clean quartz cuvette.
-
Add TNP-ATP to a final concentration of 1-5 µM.
-
Place the cuvette in the spectrofluorometer and record the baseline fluorescence spectrum (Excitation: 410 nm, Emission Scan: 500-600 nm). This is the "TNP-ATP alone" control.
-
To the same cuvette, add the protein of interest to the desired final concentration (e.g., 1-4 µM).
-
Mix gently and allow the binding to equilibrate (this is often instantaneous).[1]
-
Record the fluorescence spectrum again. A successful binding event will show an increase in fluorescence intensity and a blue shift in the emission maximum.
-
Optional (Specificity Control): Add a competing ligand, such as a high concentration of ATP (e.g., 500 µM), to the cuvette.[1] A decrease in the fluorescence signal towards the baseline confirms that the TNP-ATP is binding to the ATP-binding site.
Microplate-Based TNP-ATP Binding Assay
This protocol is suitable for higher throughput experiments.[1][4]
-
In a multi-well plate (e.g., 96-well black plate), prepare the following in triplicate:
-
Buffer Control: Assay buffer + TNP-ATP.
-
Protein Sample: Assay buffer + TNP-ATP + Protein of interest.
-
Negative Control (optional): Assay buffer + TNP-ATP + a non-binding protein (e.g., Lysozyme).[1]
-
-
The final volume in each well is typically 200 µL.
-
The final concentrations of TNP-ATP and protein should be optimized for your system (e.g., 5 µM TNP-ATP and 1-4 µM protein).[1]
-
Shake the plate gently for a few minutes.[4]
-
Read the plate in a microplate reader with the appropriate excitation (410 nm) and emission (scan 500-600 nm or read at the expected peak for bound TNP-ATP) settings.
Visualizations
Caption: Experimental workflow for a TNP-ATP binding assay.
Caption: Troubleshooting decision tree for low fluorescence signal.
References
- 1. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TNP-ATP - Wikipedia [en.wikipedia.org]
- 7. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
Impact of pH and salt concentration on TNP-ATP fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) in fluorescence-based assays. The following information is designed to help you navigate common challenges and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for TNP-ATP?
In an aqueous solution at neutral pH, TNP-ATP typically has an excitation maximum around 408 nm and an emission maximum at approximately 561 nm.[1][2] However, upon binding to a protein, the fluorescence emission often undergoes a blue shift to shorter wavelengths, typically around 540-550 nm, accompanied by an increase in fluorescence intensity.[3] It is crucial to perform an emission scan from 500 nm to 600 nm to determine the exact emission maximum for your specific experimental conditions and to observe any protein-induced spectral shifts.[3]
Q2: My TNP-ATP fluorescence is decreasing over time. What could be the cause?
Photobleaching, the light-induced degradation of a fluorophore, can lead to a decrease in fluorescence signal. To minimize photobleaching, reduce the exposure of your sample to the excitation light by using the shortest possible measurement times and keeping the sample in the dark when not being measured. While generally not a significant issue with TNP-ATP, it is a factor to consider, especially with prolonged or high-intensity light exposure.
Q3: I am observing a high background fluorescence in my assay. How can I reduce it?
High background fluorescence can originate from several sources:
-
Contaminated reagents: Ensure all buffers and solutions are prepared with high-purity water and analytical-grade reagents to avoid fluorescent impurities.
-
Autofluorescence from biological molecules: If working with cell lysates or other complex biological samples, native molecules may contribute to the background. It is important to measure the fluorescence of a blank sample containing all components except TNP-ATP to determine the background level.
-
Non-specific binding: TNP-ATP may bind non-specifically to other components in your assay, such as detergents or other proteins. Including a control with a non-specific protein (like lysozyme) can help to assess the level of non-specific binding.
Q4: Why is the fluorescence intensity of my TNP-ATP solution not linear with increasing concentration?
This is likely due to the inner filter effect, which becomes significant at TNP-ATP concentrations exceeding 10 μM.[1] The inner filter effect occurs when the analyte solution absorbs too much of the excitation or emission light, leading to a non-linear relationship between concentration and fluorescence intensity. To avoid this, it is recommended to work with TNP-ATP concentrations below 10 μM. If higher concentrations are necessary, a correction factor must be applied.
Troubleshooting Guides
Issue 1: Unexpected Changes in Fluorescence Intensity or Emission Wavelength
| Possible Cause | Troubleshooting Steps |
| Incorrect pH of the buffer. | TNP-ATP fluorescence is highly sensitive to pH. A decrease in pH can cause a blue shift in the emission wavelength and a decrease in fluorescence intensity. Verify the pH of all your buffers and solutions. Ensure the buffer capacity is sufficient to maintain a stable pH throughout the experiment, especially when adding acidic or basic compounds. |
| Incorrect salt concentration or type in the buffer. | The ionic strength and composition of your buffer can influence TNP-ATP fluorescence. Some ions, like potassium, have been observed to cause a more pronounced decrease in fluorescence compared to other monovalent cations in certain protein-containing assays. Prepare fresh buffers with precisely weighed salts. If you have changed your buffer composition, compare the fluorescence of TNP-ATP in the old and new buffers (without your protein of interest) to see if the buffer itself is causing the change. |
| Presence of quenching agents. | Certain molecules in your sample can quench the fluorescence of TNP-ATP, leading to a decrease in signal. Review all components of your reaction mixture for known quenchers. If a new compound has been introduced, measure its effect on the fluorescence of TNP-ATP in the absence of your protein. |
| Protein aggregation. | Protein aggregation can cause light scattering, which can interfere with fluorescence measurements and lead to a decrease in the detected signal. Centrifuge your protein sample before use to remove any aggregates. Consider including additives in your buffer that are known to improve protein stability. |
Issue 2: No or Low Fluorescence Signal Upon Protein Addition
| Possible Cause | Troubleshooting Steps |
| Inactive or misfolded protein. | Ensure that your protein of interest is properly folded and active. Use freshly purified protein if possible and handle it according to established protocols to maintain its integrity. |
| The ATP binding site is not accessible. | The ATP binding site on your protein may be blocked or in a conformation that does not allow TNP-ATP to bind. Consider if other ligands or experimental conditions might be affecting the accessibility of the binding site. |
| TNP-ATP is not a suitable analog for your protein. | Although TNP-ATP is a versatile ATP analog, its bulky trinitrophenyl group may sterically hinder its binding to some ATP-binding sites. If possible, try other fluorescent ATP analogs, such as MANT-ATP, to see if they are a better fit for your protein. |
| Instrument settings are not optimal. | Verify the excitation and emission wavelengths on the fluorometer. Ensure that the slit widths and detector gain are set appropriately for your sample. Perform a scan to find the optimal settings for your specific assay. |
Quantitative Data Summary
Table 1: Effect of pH on TNP-ATP Fluorescence Emission
| pH Change | Observed Effect on Emission Maximum (λem) | Reference |
| Acidification from pH 6.3 to 3.5 | 11 nm blue shift | [4] |
| Decrease in pH | Monotonic decrease in peak wavelength (blue shift) and decrease in intensity. | [4] |
Note: This data is based on a specific experiment and the magnitude of the shift may vary depending on the buffer composition.
Experimental Protocols
Protocol 1: Standard Cuvette-based TNP-ATP Binding Assay
This protocol is adapted from established methods for measuring TNP-ATP binding to a protein of interest.[3]
Materials:
-
Spectrofluorometer with a temperature-controlled cuvette holder
-
Magnetic stirrer and micro stir bars
-
Quartz fluorescence cuvettes
-
Protein of interest in a suitable buffer
-
TNP-ATP stock solution (e.g., 1 mM in water, pH 7.0)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl2, pH 7.5)
Procedure:
-
Instrument Setup:
-
Set the excitation wavelength to 408 nm.
-
Set the emission scan range from 500 nm to 600 nm.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
Equilibrate the cuvette holder to the desired temperature (e.g., 25°C).
-
-
Blank Measurement:
-
Add 2 mL of assay buffer to a clean cuvette.
-
Place the cuvette in the spectrofluorometer and record a baseline fluorescence spectrum.
-
-
TNP-ATP Fluorescence Measurement (Control):
-
Add a known concentration of TNP-ATP (e.g., 1 µM final concentration) to the cuvette containing the assay buffer.
-
Mix gently and record the fluorescence emission spectrum. This represents the fluorescence of free TNP-ATP.
-
-
Protein Binding Measurement:
-
To the same cuvette, add a known concentration of your protein of interest.
-
Mix gently and allow the system to equilibrate (typically a few minutes).
-
Record the fluorescence emission spectrum. An increase in fluorescence intensity and/or a blue shift in the emission maximum indicates binding.
-
-
Competition Assay (Optional but Recommended):
-
To confirm that TNP-ATP is binding to the ATP binding site, add a large excess of non-fluorescent ATP (e.g., 100-fold molar excess) to the cuvette.
-
Mix and record the fluorescence spectrum. A decrease in the fluorescence signal towards the level of free TNP-ATP confirms specific binding.
-
Visualizations
References
- 1. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation mechanism of ATP-sensitive K+ channels explored with real-time nucleotide binding | eLife [elifesciences.org]
- 3. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Photobleaching of TNP-ATP in Fluorescence Microscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize photobleaching of 2'(3')-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is TNP-ATP and why is it used in fluorescence microscopy?
A1: TNP-ATP is a fluorescent analog of adenosine (B11128) triphosphate (ATP). It is used as a probe in fluorescence microscopy to study ATP-binding proteins and enzymes.[1][2] When TNP-ATP binds to a protein, its fluorescence intensity often increases significantly, and its emission spectrum can shift to a shorter wavelength (a "blue shift").[1][3] This change in fluorescence provides a signal to monitor protein-ATP interactions.[3]
Q2: What are the spectral properties of TNP-ATP?
A2: In aqueous solutions, TNP-ATP has two absorption peaks at approximately 408 nm and 470 nm, and an emission maximum around 561 nm when excited at 410 nm.[1][3] Upon binding to a protein, the emission maximum typically shifts to a shorter wavelength, for example, around 540-550 nm.[4][5]
Q3: What causes photobleaching of TNP-ATP?
A3: Photobleaching is the irreversible photochemical destruction of a fluorophore, like TNP-ATP, upon exposure to excitation light.[6] This process is primarily caused by the interaction of the excited fluorophore with molecular oxygen, leading to the generation of reactive oxygen species (ROS) that chemically damage the molecule, rendering it non-fluorescent.[7] Factors that contribute to photobleaching include high-intensity illumination, prolonged exposure to light, and the presence of oxygen.[7]
Q4: Is TNP-ATP particularly susceptible to photobleaching?
A4: The literature suggests that with careful handling and appropriate imaging conditions, photobleaching of TNP-ATP is generally not a significant problem.[3] However, like all fluorophores, it will photobleach under intense or prolonged illumination.
Q5: How can I minimize TNP-ATP photobleaching?
A5: Minimizing photobleaching involves a combination of optimizing imaging parameters, careful sample preparation, and the use of protective agents. Key strategies include:
-
Reducing Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.[8]
-
Minimizing Exposure Time: Use the shortest possible exposure time for image acquisition.[8]
-
Using Antifade Reagents: Incorporate commercially available or self-made antifade reagents into your mounting medium.[9]
-
Optimizing Sample Preparation: Ensure your sample is healthy and free of autofluorescent contaminants.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of fluorescence signal during imaging. | 1. Excitation light intensity is too high. 2. Exposure time is too long. 3. Oxygen-mediated photodamage. | 1. Reduce laser power or use neutral density filters. 2. Decrease camera exposure time. 3. Use an antifade mounting medium containing an oxygen scavenging system. |
| Low initial fluorescence signal. | 1. Low concentration of TNP-ATP. 2. Suboptimal pH of the imaging buffer. 3. TNP-ATP is not binding to the target protein. | 1. Increase TNP-ATP concentration (typically in the low micromolar range).[1] 2. Ensure the pH of your buffer is within the optimal range for TNP-ATP fluorescence (typically around neutral pH).[1][3][6] 3. Verify protein-TNP-ATP binding using a different method, such as fluorescence spectroscopy. |
| High background fluorescence. | 1. Autofluorescence from cells or medium. 2. Non-specific binding of TNP-ATP. | 1. Use a phenol (B47542) red-free imaging medium. 2. Include a wash step after TNP-ATP incubation. Use a blocking agent if necessary. |
| Fluorescence signal appears diffuse and not localized. | 1. The target protein is not localized to a specific cellular compartment. 2. The TNP-ATP is not specifically binding to the target. | 1. Confirm the expected localization of your target protein. 2. Perform control experiments without the target protein to assess non-specific binding. |
| Inconsistent fluorescence intensity between samples. | 1. Variations in TNP-ATP concentration. 2. Differences in cell health or density. 3. Photobleaching during sample focusing and setup. | 1. Ensure precise and consistent pipetting of TNP-ATP. 2. Plate cells at a consistent density and ensure they are healthy before imaging. 3. Use transmitted light or a low-magnification, low-intensity fluorescence setting to find the region of interest before switching to imaging settings.[8] |
Data Presentation: Factors Influencing TNP-ATP Photobleaching
| Parameter | Influence on Photobleaching | Recommendation for Minimization |
| Excitation Light Intensity | Higher intensity leads to a faster rate of photobleaching. | Use the lowest possible laser power or lamp intensity that provides a sufficient signal. |
| Exposure Time | Longer exposure increases the total number of photons delivered, leading to more photobleaching. | Use the shortest camera exposure time that maintains an acceptable signal-to-noise ratio. |
| Numerical Aperture (NA) of Objective | Higher NA objectives collect more light, which can allow for lower excitation intensities. | Use a high NA objective to improve light collection efficiency. |
| Oxygen Concentration | Molecular oxygen is a key mediator of photobleaching. | Use an antifade mounting medium with an oxygen scavenging system (e.g., glucose oxidase/catalase). |
| Antifade Reagents | These reagents scavenge reactive oxygen species, thereby reducing photobleaching. | Incorporate antifade reagents like Trolox, n-propyl gallate (NPG), or p-phenylenediamine (B122844) (PPD) into your mounting medium. |
| TNP-ATP Concentration | While not directly affecting the photobleaching rate per molecule, higher concentrations can provide a brighter initial signal that is more robust to some signal loss. | Use a concentration in the low micromolar range (e.g., 1-10 µM) as a starting point.[1][4] |
Experimental Protocols
Protocol 1: Preparation of Imaging Buffer with Antifade Reagent (for Live-Cell Imaging)
This protocol describes the preparation of a live-cell imaging buffer supplemented with an antifade reagent.
-
Prepare a stock solution of the antifade reagent. For example, a 100 mM stock of Trolox in ethanol.
-
Prepare your desired live-cell imaging medium. This should be a physiologically compatible buffer (e.g., HEPES-buffered saline) and should ideally be free of phenol red, which can contribute to background fluorescence.
-
On the day of the experiment, dilute the antifade stock solution into the imaging medium. A final concentration of 1-2 mM Trolox is a good starting point.
-
Warm the imaging medium to the desired temperature (e.g., 37°C) before adding it to your cells.
-
Incubate your cells with the TNP-ATP in this supplemented imaging medium for the desired time before proceeding with microscopy.
Protocol 2: Fluorescence Microscopy Imaging of TNP-ATP
This protocol provides a general workflow for acquiring fluorescence images of TNP-ATP while minimizing photobleaching.
-
Turn on the microscope and light source. Allow the light source to warm up and stabilize.
-
Place the sample on the microscope stage.
-
Locate the cells of interest using transmitted light (e.g., DIC or phase contrast). This avoids unnecessary exposure of the fluorophores to excitation light.
-
Switch to fluorescence imaging using a low magnification objective and minimal excitation intensity to find a suitable field of view.
-
Switch to the desired objective for imaging (preferably a high NA objective).
-
Set the excitation wavelength for TNP-ATP (around 410 nm).
-
Adjust the imaging parameters to minimize photobleaching:
-
Laser Power/Lamp Intensity: Start with the lowest possible setting and gradually increase until you can clearly distinguish the signal from the background.
-
Exposure Time: Begin with a short exposure time (e.g., 50-100 ms) and increase only if necessary to improve the signal-to-noise ratio.
-
Binning: If your camera supports it, consider using 2x2 or 3x3 binning to increase sensitivity, which may allow for shorter exposure times.
-
-
Acquire a single image or a time-lapse series. For time-lapse imaging, use the longest possible interval between frames that still captures the dynamics of interest.
-
When not actively acquiring images, use a shutter to block the excitation light path.
Visualizations
Caption: Experimental workflow for minimizing TNP-ATP photobleaching.
Caption: Factors contributing to and mitigating TNP-ATP photobleaching.
References
- 1. TNP-ATP - Wikipedia [en.wikipedia.org]
- 2. Live Cell Imaging of ATP Dynamics in Plant Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. neurobiologie.uni-osnabrueck.de [neurobiologie.uni-osnabrueck.de]
- 8. biocompare.com [biocompare.com]
- 9. biotium.com [biotium.com]
Technical Support Center: Navigating the Enhanced Binding Affinity of TNP-ATP
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2',3'-O-(2,4,6-Trinitrophenyl) Adenosine 5'-Triphosphate (TNP-ATP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges arising from TNP-ATP's enhanced binding affinity compared to natural ATP.
Frequently Asked Questions (FAQs)
Q1: Why does TNP-ATP bind to my protein with significantly higher affinity than ATP?
A1: The trinitrophenyl (TNP) moiety attached to the ribose sugar of ATP is the primary reason for the enhanced binding affinity.[1][2][3] This hydrophobic group can form additional interactions with residues in or near the ATP-binding pocket, leading to a tighter association than ATP alone.[1][3] It is common to observe the affinity of proteins for TNP-ATP to be 20 to 2000 times higher than for ATP.[2][3]
Q2: My fluorescence signal is very high, even at low concentrations of TNP-ATP. Is this normal?
A2: A significant increase in fluorescence intensity is expected upon TNP-ATP binding to a protein.[2][4] This is because the fluorescence of TNP-ATP is highly sensitive to its environment; moving from an aqueous solution to a more hydrophobic protein binding pocket enhances its quantum yield.[2][5] However, excessively high background fluorescence could indicate issues such as contamination, non-specific binding, or inner filter effects at concentrations above 1 µM.[5][6]
Q3: I'm performing a competition assay, but I'm not seeing complete displacement of TNP-ATP even with a large excess of ATP. What's wrong?
A3: Due to the much higher affinity of TNP-ATP for many proteins, achieving complete displacement with ATP can be very difficult and may require very high, sometimes impractical, concentrations of ATP.[2] Incomplete reversal of the fluorescence signal is a common challenge.[2] It is also possible that TNP-ATP is binding to a site distinct from the ATP-binding pocket, or that the high concentration of ATP is introducing artifacts.[7]
Q4: Can I use the Kd value obtained from a TNP-ATP binding experiment as a direct measure of my protein's affinity for ATP?
A4: No, the dissociation constant (Kd) for TNP-ATP is not a direct measure of the affinity for ATP.[3] Due to the enhanced affinity conferred by the TNP group, the Kd for TNP-ATP is typically much lower (indicating tighter binding) than the Kd for ATP.[3] To determine the affinity for ATP, a competition assay is required where unlabeled ATP displaces bound TNP-ATP.
Q5: Are there alternatives to TNP-ATP for studying high-affinity ATP binding sites?
A5: Yes, other fluorescent ATP analogs are available, such as MANT-ATP (2’(3’)-O-(N-Methylanthraniloyl)adenosine 5’-Triphosphate).[8] The choice of analog depends on the specific protein and experimental conditions. It's important to remember that any modification to the ATP molecule can alter its binding properties.[8]
Troubleshooting Guides
Issue 1: High Background Fluorescence
Symptoms:
-
High fluorescence readings in the absence of protein.
-
High and noisy baseline signal.
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Buffers or Consumables | Ensure all buffers are freshly prepared with high-purity reagents. Use sterile, ATP-free plasticware.[6] |
| Light Exposure of Assay Tubes | Assay tubes can be light-sensitive. Store them in the dark and minimize exposure to ambient light during the experiment.[6] |
| Luminometer Contamination | Regularly clean the luminometer's sample chamber according to the manufacturer's instructions.[6] |
| Inner Filter Effect | At TNP-ATP concentrations above 1 µM, the compound can absorb its own emitted fluorescence.[5] Keep the TNP-ATP concentration low or perform a correction for the inner filter effect (see Experimental Protocols). |
| Buffer Composition | The fluorescence of TNP-ATP is sensitive to pH and polarity.[9] Ensure consistent buffer conditions throughout the experiment. Optimize buffer components to minimize non-specific interactions. |
Issue 2: Non-Specific Binding
Symptoms:
-
High fluorescence signal with control proteins (e.g., BSA).
-
Lack of a clear saturation point in binding assays.
-
Inability to fully displace TNP-ATP in competition assays.
Possible Causes and Solutions:
| Cause | Solution |
| Hydrophobic Interactions | The TNP moiety can interact non-specifically with hydrophobic patches on the protein surface. |
| Ionic Interactions | Include a moderate concentration of salt (e.g., 50-150 mM NaCl) in the assay buffer to reduce non-specific electrostatic interactions. |
| Detergent Interference | Some detergents can interact with TNP-ATP and mimic protein binding. If a detergent is necessary, screen for one that does not interfere with the assay. |
| Protein Aggregation | Ensure the protein is monodisperse and properly folded. Consider including a small amount of a non-ionic detergent like Tween-20 (e.g., 0.005%) to prevent aggregation.[10] |
Quantitative Data
The following table summarizes the dissociation constants (Kd) for TNP-ATP and ATP for a selection of proteins, highlighting the typically enhanced affinity of the fluorescent analog.
| Protein | Organism | Kd TNP-ATP (µM) | Kd ATP (µM) | Kd Ratio (ATP/TNP-ATP) | Reference |
| CheA (high-affinity site) | Thermotoga maritima | 0.0016 | ~1 | ~625 | [7] |
| Selenophosphate Synthetase | Escherichia coli | 0.03 | >3 | >100 | [3] |
| TrwB | Escherichia coli | 0.1 | >100 | >1000 | [3] |
| Insulysin (IDE) | Rat | 1.15 | 1300 | ~1130 | [11] |
| Na+/K+-ATPase | Eel | 0.04-0.09 | 1 | ~11-25 |
Experimental Protocols
Protocol 1: Saturation Binding Assay to Determine Kd for TNP-ATP
This protocol is adapted for a microplate-based assay.
Materials:
-
Purified protein of interest
-
TNP-ATP stock solution (e.g., 1 mM in water, pH 7.0)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, pH 7.2)[8]
-
Control protein (e.g., Lysozyme)[8]
-
Black, non-binding 96-well plate
-
Fluorescence plate reader with excitation at ~410 nm and emission detection at ~540 nm
Procedure:
-
Prepare a dilution series of TNP-ATP in the assay buffer. The final concentrations should typically range from 0.01 x estimated Kd to 10 x estimated Kd.
-
Add a fixed concentration of your protein to a set of wells.
-
Add a fixed concentration of the control protein (e.g., lysozyme (B549824) at the same molar concentration as your protein of interest) to another set of wells to determine non-specific binding.[8]
-
Add the TNP-ATP dilutions to the wells containing your protein and the control protein. Also, include wells with only TNP-ATP in buffer to measure background fluorescence.
-
Incubate the plate for a short period (e.g., 10 minutes) at room temperature, protected from light, to allow binding to reach equilibrium.[2]
-
Measure the fluorescence intensity using the plate reader.
-
Data Analysis:
-
Subtract the background fluorescence (TNP-ATP in buffer) from all readings.
-
Specific binding is calculated by subtracting the fluorescence of the control protein wells (non-specific binding) from the fluorescence of your protein of interest wells (total binding).
-
Plot the specific binding as a function of the TNP-ATP concentration.
-
Fit the data to a one-site binding (hyperbola) equation using a non-linear regression software (e.g., GraphPad Prism) to determine the Kd and Bmax.[1]
-
Protocol 2: Competition Binding Assay to Determine Ki for ATP
Materials:
-
Same as for the saturation binding assay.
-
Unlabeled ATP stock solution (e.g., 100 mM in water, pH 7.5)
Procedure:
-
Determine the Kd of TNP-ATP for your protein using the saturation binding assay.
-
Prepare a dilution series of unlabeled ATP in the assay buffer.
-
In a 96-well plate, add a fixed concentration of your protein and a fixed concentration of TNP-ATP (typically at or below its Kd value).
-
Add the unlabeled ATP dilutions to these wells.
-
Include control wells:
-
Protein + TNP-ATP (no ATP) for maximum fluorescence.
-
TNP-ATP only (no protein) for baseline fluorescence.
-
-
Incubate the plate for a sufficient time to reach equilibrium (this may need to be optimized).
-
Measure the fluorescence intensity.
-
Data Analysis:
-
Plot the fluorescence intensity against the logarithm of the unlabeled ATP concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) for ATP using the Cheng-Prusoff equation: Ki = IC50 / (1 + [TNP-ATP] / Kd_TNP-ATP).
-
Protocol 3: Correction for Inner Filter Effect
Procedure:
-
Prepare a solution of a stable, non-interacting fluorophore that absorbs and emits at similar wavelengths to TNP-ATP, or use a control sample of TNP-ATP bound to a protein where no further interaction is expected.
-
Measure the fluorescence of this sample.
-
Titrate in the compound causing the inner filter effect (in this case, high concentrations of TNP-ATP or the competing ligand).
-
Measure the fluorescence at each titration point.
-
Calculate the correction factor at each concentration as F_corrected = F_observed * 10^((A_ex + A_em)/2), where A_ex and A_em are the absorbances of the solution at the excitation and emission wavelengths, respectively.
-
Apply this correction factor to your experimental data.
Visualizations
Signaling Pathway: Bacterial Chemotaxis
Caption: Bacterial chemotaxis signaling pathway involving the histidine kinase CheA.
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for a competitive binding assay using TNP-ATP.
Logical Relationship: Troubleshooting High Affinity Issues
Caption: Troubleshooting logic for issues related to TNP-ATP's high affinity.
References
- 1. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Essential and Synergistic Role of Purinergic Signaling in Guided Migration of Corneal Epithelial Cells in Physiological Electric Fields | Cell Physiol Biochem [cellphysiolbiochem.com]
- 5. TNP-ATP - Wikipedia [en.wikipedia.org]
- 6. my.luminultra.com [my.luminultra.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. support.nanotempertech.com [support.nanotempertech.com]
- 11. Characterization of the binding of the fluorescent ATP analog TNP-ATP to insulysin - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address non-specific binding of TNP-ATP in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during assays involving 2'/3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP), with a specific focus on mitigating non-specific binding.
Troubleshooting Guides & FAQs
High Background Fluorescence
Question: I am observing high background fluorescence in my TNP-ATP binding assay, even in my negative controls. What are the potential causes and how can I reduce it?
Answer:
High background fluorescence in TNP-ATP assays can obscure the specific binding signal and lead to inaccurate results. The primary causes often relate to the intrinsic properties of TNP-ATP and its interactions with components of the assay system. The TNP moiety, being hydrophobic, can interact non-specifically with various surfaces, including the microplate wells and proteins other than the target.[1][2]
Here is a step-by-step guide to troubleshoot and reduce high background fluorescence:
Step 1: Optimize Buffer Conditions
Non-specific binding is often sensitive to the physicochemical properties of the assay buffer.[3]
-
Adjust pH: The fluorescence of TNP-ATP can be pH-dependent.[1][4] Ensure your buffer pH is stable and optimized for your specific protein of interest, typically between 6.5 and 8.0.[4]
-
Increase Salt Concentration: Increasing the ionic strength of the buffer by adding salts like NaCl (e.g., 150 mM) can help to shield electrostatic interactions that may contribute to non-specific binding.[3][5]
-
Include Additives:
-
Detergents: Low concentrations of non-ionic detergents, such as Tween-20 (0.01-0.05%) or Triton X-100 (0.01%), can disrupt hydrophobic interactions and reduce the binding of TNP-ATP to plastic surfaces and non-target proteins.[6][7]
-
Glycerol (B35011): Including 5-10% glycerol in the buffer can increase viscosity and in some cases, help to reduce non-specific interactions by stabilizing the protein.
-
Step 2: Employ Blocking Agents
Blocking agents are crucial for saturating non-specific binding sites on both the protein and the assay plate.
-
Protein-based blockers: Bovine Serum Albumin (BSA) is a commonly used blocking agent.[3][8] Start with a concentration of 0.1-1% (w/v) in your assay buffer. Other options include casein or serum from a non-reactive species.[8][9]
-
Protein-free blockers: Commercial protein-free blocking buffers are also available and can be advantageous as they eliminate potential cross-reactivity with antibodies if they are part of the assay system.[8]
Step 3: Perform Competition Assays
To confirm that the observed signal is due to specific binding to the ATP-binding pocket, perform a competition experiment.[10][11]
-
Protocol: After observing the fluorescence increase upon addition of your protein to TNP-ATP, add an excess of unlabeled ATP. A decrease in fluorescence intensity indicates that the unlabeled ATP is displacing the TNP-ATP from the specific binding site.[10][11] If the signal does not decrease, it is likely due to non-specific binding.
Step 4: Check for Autofluorescence
-
Sample Components: Run controls with each component of your assay individually to check for intrinsic fluorescence at the excitation and emission wavelengths of TNP-ATP (excitation ~410 nm, emission ~561 nm).[1][10]
-
Plates: Use black-walled, clear-bottom microplates to minimize background fluorescence from the plate itself.[12]
Inconsistent or Irreproducible Results
Question: My results from the TNP-ATP assay are highly variable between wells and experiments. What could be the cause of this inconsistency?
Answer:
Inconsistent results in fluorescence-based assays can stem from several factors, including pipetting errors, reagent instability, and environmental factors.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially of viscous solutions like those containing glycerol. Use calibrated pipettes and pre-wet the tips.
-
Reagent Stability: TNP-ATP is light-sensitive.[11] Protect your TNP-ATP stock solutions from light by storing them in amber tubes or wrapping them in foil. Prepare fresh dilutions for each experiment.
-
Temperature Control: Ensure all assay components are equilibrated to the same temperature before starting the experiment, as temperature fluctuations can affect binding kinetics and fluorescence.
-
Mixing: Ensure thorough but gentle mixing of the assay components in the wells. Inadequate mixing can lead to heterogeneous reaction conditions.
Data Presentation
The following table summarizes common additives and blocking agents used to reduce non-specific binding in fluorescence assays. The effectiveness of each should be empirically tested for your specific system.
| Agent | Mechanism of Action | Typical Working Concentration | Potential Issues |
| Bovine Serum Albumin (BSA) | Blocks non-specific protein binding sites on surfaces and other proteins.[3][8] | 0.1 - 1% (w/v) | Can sometimes interfere with antibody-antigen interactions. Not recommended for detecting phosphoproteins if using anti-phospho antibodies.[8] |
| Non-fat Dried Milk | Similar to BSA, provides a mixture of proteins to block non-specific sites.[8] | 1 - 5% (w/v) | Contains biotin, which interferes with avidin-biotin detection systems. Not recommended for phosphoprotein detection.[8] |
| Normal Serum | Contains a complex mixture of proteins that can effectively block non-specific binding.[8] | 1 - 5% (v/v) | More expensive than BSA or milk. The serum should be from the same species as the secondary antibody to avoid cross-reactivity.[13] |
| Tween-20 / Triton X-100 | Non-ionic detergents that reduce hydrophobic interactions.[3][6] | 0.01 - 0.1% (v/v) | Can disrupt cell membranes if used in live-cell imaging. May affect the activity of some enzymes at higher concentrations. |
| Increased Salt (e.g., NaCl) | Shields electrostatic interactions.[3][5] | 150 - 500 mM | High salt concentrations can disrupt some protein-protein interactions and may affect enzyme activity. |
| Commercial Protein-Free Blockers | Contain synthetic polymers or non-protein compounds that block non-specific binding.[8] | Varies by manufacturer | Generally have fewer cross-reactivity issues. May be more expensive. |
Experimental Protocols
Protocol: Competition Assay to Confirm Specific Binding of TNP-ATP
This protocol is designed to differentiate between specific binding of TNP-ATP to the nucleotide-binding pocket and non-specific binding.
Materials:
-
Your protein of interest in a suitable buffer
-
TNP-ATP stock solution (e.g., 1 mM)
-
Unlabeled ATP stock solution (e.g., 100 mM)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2)
-
Spectrofluorometer or plate reader capable of measuring fluorescence at Ex/Em ~410/561 nm
-
Black, clear-bottom microplates
Procedure:
-
Prepare a solution of TNP-ATP in the assay buffer at a concentration appropriate for your protein (typically in the low micromolar range).
-
Measure the baseline fluorescence of the TNP-ATP solution.
-
Add your protein of interest to the TNP-ATP solution to a final concentration that gives a significant increase in fluorescence. Allow the binding to equilibrate (usually instantaneous or within a few minutes).[10]
-
Measure the fluorescence of the protein-TNP-ATP complex. This represents the total binding (specific + non-specific).
-
Add a high concentration of unlabeled ATP to the well (e.g., to a final concentration of 1-10 mM). Mix gently.
-
Measure the fluorescence again after the addition of unlabeled ATP.
Interpretation of Results:
-
Specific Binding: A significant decrease in fluorescence intensity upon the addition of unlabeled ATP indicates that the unlabeled ligand is competing with and displacing TNP-ATP from a specific binding site.[10][11]
-
Non-specific Binding: If the fluorescence does not decrease or decreases only slightly, the initial fluorescence signal is likely due to non-specific binding of TNP-ATP to your protein or other components.
Visualizations
Caption: Specific vs. Non-Specific Binding of TNP-ATP.
References
- 1. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonspecific Binding of Adenosine Tripolyphosphate and Tripolyphosphate Modulates the Phase Behavior of Lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. aboligo.com [aboligo.com]
- 6. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. biocompare.com [biocompare.com]
- 10. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing TNP-ATP Concentration for Kinase Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing TNP-ATP in kinase activity assays.
Frequently Asked Questions (FAQs)
Q1: What is TNP-ATP and why is it used in kinase assays?
A1: 2',3'-O-(2,4,6-Trinitrophenyl) adenosine (B11128) 5'-triphosphate (TNP-ATP) is a fluorescent analog of adenosine triphosphate (ATP).[1] It is a valuable tool for studying kinase-ATP interactions because its fluorescence properties change upon binding to the ATP-binding pocket of a kinase.[2][3] In an aqueous solution, TNP-ATP exhibits weak fluorescence; however, when it binds to the hydrophobic environment of a kinase's active site, its fluorescence intensity increases significantly, and the emission maximum undergoes a blue shift.[3][4] This change in fluorescence provides a direct method to monitor kinase-ATP binding and can be used to determine binding affinities and screen for inhibitors.[2][5]
Q2: What is the optimal concentration of TNP-ATP to use in my assay?
A2: The optimal TNP-ATP concentration is dependent on the binding affinity (Kd) of your specific kinase for TNP-ATP. A common starting point is a concentration at or near the Kd. However, due to the relatively weak binding affinity of TNP-ATP for some kinases, higher concentrations may be necessary to achieve a sufficient fluorescent signal.[2] It is crucial to perform a saturation binding experiment by titrating TNP-ATP against a fixed concentration of your kinase to determine the optimal concentration that gives a robust signal without excessive background fluorescence. For some assays, concentrations ranging from 1 µM to 150 µM have been reported.[2][4]
Q3: How does the binding affinity of TNP-ATP compare to that of ATP?
A3: It is important to note that TNP-ATP often binds to kinases with a different, and typically higher, affinity than ATP.[3][6] This difference can range from a minimal 1.4-fold increase to over 100-fold tighter binding, depending on the kinase.[2][3] Therefore, the dissociation constant (Kd) determined using TNP-ATP may not be directly indicative of the Kd for ATP.[6] Competition assays with ATP are recommended to determine the binding affinity of the natural substrate.[2]
Q4: Can I use TNP-ATP to screen for kinase inhibitors?
A4: Yes, TNP-ATP is well-suited for high-throughput screening (HTS) of kinase inhibitors.[2] The assay can be set up as a displacement assay where compounds that bind to the ATP pocket will compete with TNP-ATP, leading to a decrease in fluorescence.[2] This method is effective for identifying ATP-competitive inhibitors.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | - Excessive TNP-ATP concentration: Using a TNP-ATP concentration significantly above the Kd can lead to high background signal from unbound TNP-ATP.[2] - Contaminants in buffer or protein preparation: Fluorescent impurities can contribute to the background. | - Optimize TNP-ATP concentration: Perform a titration experiment to find the lowest concentration that provides a good signal-to-noise ratio. - Use high-purity reagents: Ensure buffers and protein preparations are free of fluorescent contaminants. Run a buffer blank (buffer + TNP-ATP without enzyme) to assess background fluorescence.[4] |
| Low or No Signal | - Inactive kinase: The kinase may have lost activity due to improper storage or handling. - Suboptimal buffer conditions: pH, ionic strength, and the presence of essential cofactors like Mg2+ can significantly impact kinase activity and TNP-ATP binding.[3][7] - Low kinase concentration: The amount of kinase may be insufficient to produce a detectable change in fluorescence. - TNP-ATP binding is not altering fluorescence: For some kinases, the binding of TNP-ATP may not result in a significant change in its fluorescence properties.[6] | - Verify kinase activity: Test the enzyme with a known substrate and a different assay method if possible. - Optimize buffer conditions: Systematically vary the pH and salt concentration. Ensure the presence of necessary divalent cations (e.g., MgCl2).[4] - Increase kinase concentration: Titrate the kinase to find a concentration that yields a measurable signal. - Consider alternative fluorescent probes: If TNP-ATP is not a suitable probe for your kinase, other fluorescent ATP analogs like MANT-ATP could be tested.[4][5] |
| Inconsistent or Irreproducible Results | - Pipetting errors: Inaccurate dispensing of small volumes can lead to significant variability, especially in multi-well plate formats. - Temperature fluctuations: Kinase activity is temperature-dependent. - Photobleaching: Prolonged exposure of TNP-ATP to the excitation light can cause a decrease in fluorescence intensity. | - Use calibrated pipettes and proper technique: Ensure accurate and consistent liquid handling. - Maintain a constant temperature: Use a temperature-controlled plate reader or incubator. - Minimize light exposure: Read the plates promptly after adding reagents and avoid unnecessary exposure to the excitation source. |
| Unexpected Fluorescence Quenching or Enhancement | - Compound interference: In inhibitor screening, some test compounds may be intrinsically fluorescent or act as quenchers, leading to false positives or negatives.[8] - Changes in solvent polarity or pH: The fluorescence of TNP-ATP is sensitive to the polarity and pH of the environment.[3][7] | - Screen compounds for auto-fluorescence: Test compounds in the absence of the kinase and/or TNP-ATP to identify interfering molecules. - Maintain consistent buffer conditions: Ensure the pH and composition of the assay buffer are consistent across all experiments.[7] |
Experimental Protocols
I. Determination of TNP-ATP Binding Affinity (Kd) by Saturation Binding
This protocol describes a microplate-based assay to determine the dissociation constant (Kd) of TNP-ATP for a specific kinase.
Materials:
-
Kinase of interest
-
TNP-ATP stock solution (e.g., 10 mM in water, pH 7.0)[2]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl)[2]
-
Non-binding control protein (e.g., Lysozyme)[4]
-
384-well, low-volume, black, round-bottom plates
-
Fluorescence plate reader with excitation at ~410 nm and emission scanning from 500 nm to 600 nm.[4]
Procedure:
-
Prepare a serial dilution of TNP-ATP in the assay buffer. A typical concentration range to test would be from 0 µM to 100 µM.[4]
-
Set up the assay plate:
-
Blank wells: Add assay buffer only.
-
Control wells (TNP-ATP only): Add the serial dilutions of TNP-ATP to wells containing only assay buffer.
-
Control wells (Non-binding protein): Add a fixed concentration of the non-binding control protein (e.g., 4 µM Lysozyme) and the serial dilutions of TNP-ATP.[4]
-
Experimental wells: Add a fixed concentration of your kinase (e.g., 1-4 µM) and the serial dilutions of TNP-ATP.[4]
-
-
Incubate the plate at room temperature for a short period (e.g., 10 minutes) with gentle shaking to allow binding to reach equilibrium.[2]
-
Measure fluorescence using the plate reader. Record the fluorescence intensity at the emission maximum (typically around 540 nm upon binding).[4]
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Subtract the fluorescence of the "TNP-ATP only" control wells from the experimental and non-binding protein control wells to correct for the fluorescence of unbound TNP-ATP.
-
Plot the change in fluorescence (ΔF) against the TNP-ATP concentration.
-
Fit the data to a one-site binding (hyperbola) equation to determine the Kd.
-
II. ATP Competition Assay to Determine ATP Kd
This protocol is used to determine the dissociation constant (Kd) of ATP by measuring its ability to displace bound TNP-ATP.
Materials:
-
Kinase of interest
-
TNP-ATP stock solution
-
ATP stock solution (e.g., 100 mM in water, pH 7.5)
-
Assay Buffer
-
384-well, low-volume, black, round-bottom plates
-
Fluorescence plate reader
Procedure:
-
Determine the optimal fixed concentrations of your kinase and TNP-ATP from the saturation binding experiment (typically the Kd concentration of TNP-ATP).
-
Prepare a serial dilution of ATP in the assay buffer. The concentration range should span several orders of magnitude around the expected Kd for ATP.
-
Set up the assay plate:
-
Positive control wells (no competition): Add the fixed concentrations of kinase and TNP-ATP in assay buffer.
-
Negative control wells (maximal competition): Add the fixed concentrations of kinase and TNP-ATP along with a very high concentration of ATP (e.g., 10 mM).[2]
-
Experimental wells: Add the fixed concentrations of kinase and TNP-ATP, followed by the serial dilutions of ATP.
-
-
Incubate the plate at room temperature for a period sufficient to reach equilibrium.
-
Measure fluorescence as described previously.
-
Data Analysis:
-
Plot the fluorescence intensity against the logarithm of the ATP concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC50 value, which represents the concentration of ATP that displaces 50% of the bound TNP-ATP.
-
Calculate the Kd for ATP using the Cheng-Prusoff equation: Kd = IC50 / (1 + [TNP-ATP]/Kd,TNP-ATP), where [TNP-ATP] is the concentration of TNP-ATP used and Kd,TNP-ATP is the dissociation constant of TNP-ATP determined previously.
-
Visualizations
Caption: Workflow for TNP-ATP Kd Determination.
Caption: Troubleshooting Logic for TNP-ATP Kinase Assays.
References
- 1. TNP-ATP - Wikipedia [en.wikipedia.org]
- 2. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog | Springer Nature Experiments [experiments.springernature.com]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Technical Support Center: Using TNP-ATP in Protein Binding Studies
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the fluorescent ATP analog, 2',3'-O-(2,4,6-Trinitrophenyl) Adenosine 5'-Triphosphate (TNP-ATP), in protein binding studies.
Frequently Asked Questions (FAQs)
Q1: What is TNP-ATP and why is it used in protein binding studies?
TNP-ATP is a fluorescent analog of ATP. The trinitrophenyl (TNP) group attached to the ribose sugar of ATP is a fluorophore.[1] In aqueous solutions, its fluorescence is weak; however, upon binding to the hydrophobic environment of a protein's ATP-binding pocket, its fluorescence intensity dramatically increases, and the emission maximum typically undergoes a blue shift (a shift to a shorter wavelength).[1][2][3][4] This change in fluorescence provides a detectable signal to monitor protein-ATP interactions, determine binding affinities (Kd), and study inhibitor interactions.[3][5]
Q2: What are the typical excitation and emission wavelengths for TNP-ATP?
TNP-ATP is typically excited at wavelengths around 408-410 nm or 470 nm.[3][4] Its fluorescence emission maximum is around 561 nm in aqueous solution, which shifts to shorter wavelengths (e.g., 530-550 nm) upon binding to a protein.[2][3][4]
Q3: Does TNP-ATP bind with the same affinity as natural ATP?
No, and this is a critical pitfall. The TNP moiety itself can interact with the protein, often leading to a significantly higher binding affinity for TNP-ATP compared to unmodified ATP.[1][5][6] This enhanced affinity can be 20 to 2000 times stronger than that of ATP for the same protein.[1][7] Therefore, the dissociation constant (Kd) measured using TNP-ATP is an apparent Kd and may not reflect the true binding affinity for ATP.[4]
Q4: Can I use the Kd from a TNP-ATP experiment to represent the true affinity for ATP?
It is not recommended to use it directly. Due to the enhanced binding affinity caused by the TNP group, the measured Kd is often much lower (tighter binding) than the actual Kd for ATP.[4][8] The most reliable way to determine the Kd for ATP is to perform a competition assay, where unlabeled ATP is used to displace bound TNP-ATP.[2][9]
Q5: My fluorescence signal is behaving unexpectedly. What could be the cause?
Unexpected fluorescence changes can arise from several sources other than protein binding:
-
pH Changes: The fluorescence of TNP-ATP is highly sensitive to pH. Acidic conditions can cause a blue shift and decrease the fluorescence intensity.[6][10] Ensure your buffer capacity is sufficient to handle any pH changes, especially when adding high concentrations of ATP, which is acidic.[10]
-
Changes in Solvent Polarity/Viscosity: Additives like detergents, glycerol, or ethanol (B145695) can alter the solvent environment, causing changes in fluorescence that mimic protein binding.[1][10] It is crucial to run controls with these additives alone.
-
Inner Filter Effect: At high concentrations of TNP-ATP (typically >1 µM), the molecule can reabsorb the light it emits, leading to a non-linear relationship between concentration and fluorescence intensity.[3] It's best to work with TNP-ATP concentrations below this threshold or apply correction factors if higher concentrations are necessary.[3]
-
Protein Aggregation: The addition of ligands could induce protein aggregation, which increases light scattering and can artificially decrease the measured fluorescence intensity.[10]
Troubleshooting Guides
Problem 1: No change in fluorescence upon adding my protein.
-
Possible Cause 1: Protein does not bind ATP. The simplest explanation is that your protein of interest does not bind ATP under the tested conditions.
-
Troubleshooting 1: As a positive control, use a known ATP-binding protein (e.g., certain kinases) to ensure your TNP-ATP solution and experimental setup are working correctly.[2]
-
Possible Cause 2: The binding site does not accommodate the TNP group. The bulky TNP moiety may sterically hinder binding to some ATP-binding sites.[4]
-
Troubleshooting 2: Consider using a different fluorescent ATP analog with a smaller fluorophore or one attached at a different position, such as MANT-ATP or etheno-ATP.[11][12]
-
Possible Cause 3: Nucleotide is already bound to the protein. Proteins purified from expression systems may co-purify with bound nucleotides.[2]
-
Troubleshooting 3: Check the absorbance spectrum of your purified protein for a peak at 260 nm, which indicates the presence of bound nucleotides.[2] If present, dialysis or buffer exchange may be required to remove them.
Problem 2: Fluorescence changes when I add buffer components (e.g., detergent, salts).
-
Possible Cause: TNP-ATP fluorescence is sensitive to its environment. Detergents, in particular, can form micelles that create a hydrophobic environment, leading to a fluorescence increase that is indistinguishable from protein binding.[1][10] Changes in salt concentration can also alter the fluorescence spectra.[10]
-
Troubleshooting: Always run control titrations. Titrate TNP-ATP with each buffer component (detergent, salts, etc.) in the absence of your protein. Subtract any fluorescence changes observed in these controls from your experimental data.
Problem 3: Adding excess ATP in a competition assay does not return the fluorescence to baseline.
-
Possible Cause 1: Very high affinity of TNP-ATP. TNP-ATP can bind so tightly that even a large excess of ATP cannot fully displace it.[4] For CASK, a 500-fold excess of ATP was insufficient to displace all bound TNP-ATP.[4]
-
Troubleshooting 1: This highlights a key limitation. While you can still calculate an inhibition constant (Ki), it reinforces that TNP-ATP is not a perfect mimic of ATP.
-
Possible Cause 2: Non-specific binding. The TNP-ATP may be binding to other hydrophobic pockets on the protein surface that are not the true ATP binding site.
-
Troubleshooting 2: Use a control protein that is not expected to bind ATP, such as lysozyme, to check for non-specific binding.[2]
Quantitative Data Summary
Table 1: Spectral Properties of TNP-ATP
| Condition | Excitation Max (nm) | Emission Max (nm) | Fluorescence Intensity |
| Free in aqueous buffer (neutral pH) | ~410, 470 | ~561 | Weak[3][4] |
| Bound to a protein's active site | ~410 | 530 - 550 (Blue-shifted) | 3 to 7-fold increase[2][9] |
| In acidic solution (pH < 6) | 410 | Blue-shifted | Decreased[6][10] |
Table 2: Comparison of Dissociation Constants (Kd) for TNP-ATP vs. ATP
| Protein | Kd for TNP-ATP (µM) | Kd for ATP (µM) | Fold Difference (Approx.) |
| Ca2+-ATPase | 0.1 - 0.2 | ~10 | >50x tighter[8] |
| CheA (histidine kinase) | < 0.01 (high-affinity site) | ~1 | >100x tighter[1] |
| STRADα (pseudokinase) | 1.1 | 0.01 - 0.03 | 30-100x weaker (exception)[4] |
| PhoQcat | ~294 | Not specified | -[13] |
Note: This table illustrates that the TNP moiety usually, but not always, increases binding affinity.
Experimental Protocols & Workflows
Diagram 1: General Experimental Workflow
Caption: Workflow for a direct fluorescence titration experiment.
Protocol 1: Direct Titration to Determine Kd for TNP-ATP
This protocol is adapted from methodologies described in published studies.[2][13][14]
-
Preparation:
-
Instrumentation Setup:
-
Measurement:
-
Add 2 mL of assay buffer to a quartz cuvette.
-
Add TNP-ATP to a final concentration of 1-5 µM.[2]
-
Place the cuvette in the fluorometer, start stirring, and allow it to equilibrate for 2 minutes.[14]
-
Record the baseline fluorescence spectrum or intensity (F₀).
-
Begin the titration by making sequential additions of your protein stock solution into the cuvette.
-
After each addition, allow the solution to equilibrate for 2-5 minutes before recording the fluorescence intensity (F).[14]
-
Continue until the fluorescence signal stops increasing (saturates).
-
-
Data Analysis:
-
Correct the fluorescence intensity at each step for the dilution caused by adding the protein solution.
-
Calculate the change in fluorescence (ΔF = F - F₀).
-
Plot ΔF against the total protein concentration.
-
Fit the resulting saturation curve to a suitable binding isotherm (e.g., a single-site binding equation) to determine the dissociation constant (Kd).
-
Protocol 2: Competition Assay to Determine Kd for ATP
This assay measures the ability of unlabeled ATP to displace TNP-ATP from the protein.
-
Preparation & Setup: Follow steps 1 and 2 from the Direct Titration protocol. Additionally, prepare a concentrated stock solution of unlabeled ATP, ensuring its pH is adjusted to match the assay buffer.
-
Measurement:
-
To a cuvette containing 2 mL of assay buffer, add your protein to a concentration that gives a significant fluorescence signal with TNP-ATP (e.g., 70-80% of the maximum signal from a direct titration).
-
Add TNP-ATP to the same final concentration used in the direct titration.
-
Allow the complex to form and equilibrate, then measure the initial fluorescence (F_initial).
-
Begin the competition by making sequential additions of the unlabeled ATP stock solution.
-
After each addition, allow the system to equilibrate for 2-5 minutes and record the fluorescence intensity. The fluorescence should decrease as TNP-ATP is displaced.[3]
-
Continue until the fluorescence signal no longer decreases.
-
-
Data Analysis:
-
Plot the fluorescence intensity (or percent inhibition) against the concentration of unlabeled ATP.
-
Fit the data to a competitive binding equation to calculate the IC₅₀ (the concentration of ATP that displaces 50% of bound TNP-ATP).
-
Calculate the inhibition constant (Ki) for ATP, which represents its Kd, using the Cheng-Prusoff equation or by direct fitting, taking into account the concentration and Kd of TNP-ATP.
-
Troubleshooting & Logic Diagrams
Diagram 2: Troubleshooting Unexpected Fluorescence Changes
Caption: Decision tree for troubleshooting common TNP-ATP issues.
Diagram 3: Interpreting TNP-ATP Binding Data
References
- 1. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TNP-ATP - Wikipedia [en.wikipedia.org]
- 4. portlandpress.com [portlandpress.com]
- 5. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. biomed.cas.cz [biomed.cas.cz]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting blue shift in TNP-ATP emission spectra upon protein binding
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of 2',3'-O-(2,4,6-Trinitrophenyl) Adenosine 5'-Triphosphate (TNP-ATP) as a fluorescent probe for studying protein-nucleotide interactions.
Frequently Asked Questions (FAQs)
Q1: What is TNP-ATP and why is it used in protein binding studies?
A1: TNP-ATP is a fluorescent analog of ATP.[1] It is widely used as a probe to study how proteins, particularly kinases and ATPases, interact with ATP.[1][2][3] The TNP group attached to the ribose sugar of ATP is environmentally sensitive; its fluorescence properties change dramatically when it moves from a polar aqueous solution to the non-polar environment of a protein's ATP-binding pocket.[3][4] This change allows researchers to detect and quantify ATP binding.
Q2: What is a "blue shift" in the context of TNP-ATP fluorescence?
A2: A "blue shift" refers to the decrease in the peak emission wavelength (λem) of the TNP-ATP fluorescence spectrum.[3] In an aqueous solution, TNP-ATP has a fluorescence emission maximum at approximately 561 nm.[1][3] Upon binding to a protein, this peak shifts to a shorter, higher-energy wavelength, for example, around 540 nm.[2] This phenomenon is a key indicator of a binding event.
Q3: What molecular event causes the blue shift and the associated increase in fluorescence intensity?
A3: The blue shift and fluorescence enhancement occur when the TNP moiety of TNP-ATP transitions from the polar, aqueous environment of the buffer to a more hydrophobic and sterically constrained environment, such as the nucleotide-binding pocket of a protein.[3][4] This change in the local environment alters the excited state of the fluorophore, leading to the emission of higher-energy photons (blue shift) and an increase in quantum yield (higher intensity).[3] Typically, a 3- to 5-fold increase in fluorescence intensity is observed.[2]
Q4: How can I confirm that the observed blue shift is due to specific binding to the ATP pocket?
A4: To confirm specificity, a competition assay should be performed. After observing the fluorescence increase and blue shift with the protein-TNP-ATP complex, add a significant excess of unlabeled ATP to the solution.[2][3] If the TNP-ATP is bound to the specific ATP-binding site, the unlabeled ATP will compete for this site and displace the TNP-ATP. This displacement will cause the fluorescence signal to decrease and the emission peak to shift back towards that of free TNP-ATP (a "red shift").[3]
Q5: Can factors other than protein binding cause a blue shift in the TNP-ATP spectrum?
A5: Yes, other environmental factors can cause spectral changes that may be misinterpreted as binding. These include:
-
Changes in Solvent Polarity: Decreasing the polarity of the solvent (e.g., by adding ethanol (B145695) or dimethylformamide) will cause a blue shift and intensity increase, mimicking protein binding.[3]
-
Changes in pH: Acidification of the solution can also lead to a blue shift in the TNP-ATP emission spectrum.[3][5]
-
Presence of Detergents: Some detergents can form micelles that create a non-polar microenvironment, which can interact with TNP-ATP and cause fluorescence changes indistinguishable from protein binding.[5]
Troubleshooting Guide
Problem 1: No significant change in fluorescence (no blue shift or intensity increase) after adding my protein.
| Possible Cause | Suggested Action |
| Protein does not bind TNP-ATP. | The protein may genuinely not bind ATP, or the bulky TNP group may sterically hinder binding where native ATP would not. Consider using an alternative fluorescent analog like MANT-ATP or a different assay method.[6][7] |
| Nucleotide binding site is already occupied. | Proteins purified from bacterial expression systems can sometimes co-purify with bound nucleotides.[2] Before the assay, check the absorbance spectrum of your protein preparation; a peak at 260 nm may indicate a bound nucleotide.[2] Consider dialysis or a denaturation/renaturation protocol to remove bound nucleotides. |
| Incorrect experimental conditions. | Verify the pH, ionic strength, and temperature of your buffer, as these can affect protein folding and binding activity. Ensure no essential cofactors (e.g., divalent cations) are missing, unless their effect is what is being studied.[2] |
| Protein is inactive or misfolded. | Confirm the activity and structural integrity of your protein using an alternative method, such as a fluorescence-based thermal shift assay.[6] |
Problem 2: The fluorescence signal does not reverse upon adding excess unlabeled ATP.
| Possible Cause | Suggested Action |
| Very high affinity of TNP-ATP for the protein. | TNP-ATP often binds more tightly to proteins than ATP itself.[3][6] A much higher concentration of competitor ATP (e.g., 500-fold excess or more) may be required to achieve displacement.[6] Titrate increasing concentrations of ATP to find the amount needed for competition. |
| Non-specific binding of TNP-ATP. | TNP-ATP may be binding to a hydrophobic patch on the protein surface that is not the ATP-binding site.[3] In this case, ATP will not compete for binding. Analyze the protein structure for potential non-specific binding sites. |
| Insufficient concentration of competitor ATP. | Ensure your stock solution of unlabeled ATP is at the correct concentration and that the final concentration in the assay is sufficient to outcompete the bound TNP-ATP based on their relative affinities. |
Problem 3: I observe a decrease in fluorescence or other unexpected spectral changes.
| Possible Cause | Suggested Action |
| Inner-filter effect. | At high concentrations of TNP-ATP (typically >1 µM), the molecules can reabsorb the emitted light, causing a non-linear decrease in the observed fluorescence intensity.[1][3] Keep the TNP-ATP concentration low (≤1 µM) or apply a correction factor.[1] |
| Sample precipitation. | The addition of protein, TNP-ATP, or other compounds may cause the protein to precipitate, which will scatter light and interfere with fluorescence measurements.[3] Visually inspect the sample and centrifuge it to check for a pellet. |
| Environmental quenching. | Components in your buffer or compound library could be quenching the fluorescence of TNP-ATP.[3] Run control experiments with these components in the absence of the protein to check for quenching effects. |
Quantitative Data Summary
Table 1: Typical Spectroscopic Properties of TNP-ATP
| Condition | Excitation Max (λex) | Emission Max (λem) | Relative Fluorescence | Typical Blue Shift |
| Free in aqueous buffer (pH 7.0-7.5) | ~410 nm[2] | ~561 nm[2][3] | Low[1] | N/A |
| Bound to protein kinase | ~410 nm[2] | ~535 - 550 nm[2][8] | High (3-5 fold increase)[2] | 0 - 15 nm[3][4] |
Table 2: Examples of TNP-ATP Binding Affinity (Kd) for Various Proteins
| Protein | Protein Type | Reported Kd for TNP-ATP | Notes |
| CASK (CaM-kinase domain) | Pseudokinase | ~1 µM[2] | Binding is inhibited by magnesium.[2] |
| CheA | Bacterial Histidine Kinase | < 0.01 µM[3] | A very tight binder. |
| STRADα | Pseudokinase | 1.1 µM[6] | Binds nucleotide in the absence of cations.[6] |
| TrwB | ATPase | Not specified, but high affinity[3] | Exhibits a significant blue shift upon binding.[3] |
Experimental Protocols
Protocol 1: Standard Cuvette-Based TNP-ATP Binding Assay
This protocol is adapted from procedures used for protein kinases.[2]
-
Preparation:
-
Measurement:
-
Place a magnetic stir bar and 2 mL of buffer into a quartz cuvette.
-
Place the cuvette in a spectrofluorometer. Set the excitation wavelength to 410 nm and scan the emission from 500 nm to 600 nm. Record this as the buffer blank.
-
Add TNP-ATP to a final concentration of 1-5 µM. Mix and record the emission spectrum of free TNP-ATP. The peak should be at ~561 nm.[2]
-
Add the protein sample to the cuvette (e.g., to a final concentration of 1-4 µM).[2]
-
Allow the system to equilibrate (binding is often instantaneous) and record the emission spectrum.[2] Observe for an increase in fluorescence intensity and a blue shift in the emission maximum (e.g., to ~540 nm).[2]
-
-
Competition (Optional but Recommended):
-
To the same cuvette, add a high concentration of unlabeled ATP (e.g., 500 µM).[2]
-
Record the final emission spectrum. A decrease in fluorescence and a shift back toward 561 nm confirms specific binding.
-
Protocol 2: Microplate-Based High-Throughput Assay
This protocol is suitable for screening inhibitors or multiple protein variants.[2][8]
-
Plate Setup:
-
Use a low-volume, black 96- or 384-well plate to minimize background fluorescence.
-
Designate wells for:
-
Buffer + TNP-ATP (background control)
-
Protein + TNP-ATP (positive control)
-
Protein + TNP-ATP + Test Compound/Inhibitor
-
-
-
Procedure:
-
Dispense 100-200 µL of buffer or protein solution into the appropriate wells.
-
Add test compounds or DMSO (vehicle control) to the relevant wells.
-
Initiate the reaction by adding TNP-ATP to all wells to a final concentration of ~5 µM.[2]
-
Seal the plate and shake gently for 5-10 minutes at room temperature.[8]
-
-
Data Acquisition:
-
Place the plate in a microplate reader equipped for fluorescence measurement.
-
Set the excitation wavelength to ~410 nm and the emission wavelength to the peak of the bound form (e.g., 540 nm).[2]
-
Record the fluorescence intensity for each well. A decrease in fluorescence in the presence of a test compound indicates potential inhibition of TNP-ATP binding.
-
Visual Guides
Caption: The principle of the TNP-ATP fluorescence binding assay.
Caption: A standard experimental workflow for a TNP-ATP binding assay.
Caption: A logical workflow for troubleshooting TNP-ATP assay results.
References
- 1. TNP-ATP - Wikipedia [en.wikipedia.org]
- 2. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for the Environmental Sensitivity of TNP-ATP Fluorescence
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) in fluorescence-based assays. TNP-ATP is a valuable fluorescent analog of ATP, but its fluorescence is highly sensitive to its local environment. This guide offers troubleshooting advice and frequently asked questions (FAQs) to help you account for these environmental effects and ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is TNP-ATP and why is its fluorescence environmentally sensitive?
TNP-ATP is a fluorescent analog of ATP where the trinitrophenyl (TNP) group is attached to the ribose moiety of ATP.[1][2] The TNP fluorophore's electronic properties are influenced by its immediate surroundings.[1] Factors such as solvent polarity, viscosity, and pH can alter the energy levels of its excited state, leading to changes in fluorescence intensity and the emission wavelength.[1][3][4] This sensitivity makes it a powerful probe for studying nucleotide-binding proteins, as the environment within a protein's binding pocket is often significantly different from the aqueous buffer.[1][5][6]
Q2: What are the typical spectral properties of free TNP-ATP in an aqueous solution?
In a standard aqueous buffer at neutral pH, TNP-ATP exhibits two absorption maxima at approximately 408 nm and 470 nm.[1] When excited at its principal absorption peak of 408 nm or 410 nm, it has a fluorescence emission maximum (λem) around 561 nm.[1][2] The fluorescence of free TNP-ATP in aqueous solutions is relatively weak.[2]
Q3: How does binding to a protein affect TNP-ATP fluorescence?
When TNP-ATP binds to the nucleotide-binding site of a protein, it typically experiences a more hydrophobic (less polar) and sterically constrained environment.[1][5] This change in environment leads to a significant increase in fluorescence intensity (often several-fold) and a blue shift in the emission maximum (a shift to a shorter wavelength).[1][2][6] This phenomenon is the basis for most TNP-ATP binding assays.[7]
Q4: What environmental factors other than protein binding can influence TNP-ATP fluorescence?
Several environmental factors can alter the fluorescence of TNP-ATP, which can be potential sources of artifacts if not properly controlled. These include:
-
Solvent Polarity: Decreasing the polarity of the solvent (e.g., by adding organic solvents like ethanol (B145695) or dimethylformamide) increases fluorescence intensity and causes a blue shift, mimicking the effect of protein binding.[1][3][4]
-
Viscosity: Increasing the viscosity of the solvent also leads to an enhancement of fluorescence intensity and a blue shift.[1]
-
pH: The fluorescence of TNP-ATP is pH-dependent. Acidic conditions (lower pH) generally cause a decrease in fluorescence intensity.[1][8] The absorption of TNP-ATP is also sensitive to pH, with absorbance increasing as the pH increases.[1]
-
Temperature: Temperature can influence fluorescence, generally with higher temperatures leading to decreased fluorescence intensity. The experimental temperature should be kept constant.[1]
-
Ionic Strength: The presence and concentration of salts can affect the fluorescence of TNP-ATP.[8]
-
Quenching: Other molecules in the solution can quench TNP-ATP fluorescence, leading to a decrease in intensity.
Troubleshooting Guide
This section addresses common issues encountered during experiments using TNP-ATP.
Issue 1: No significant change in fluorescence upon addition of my protein.
-
Possible Cause 1: Your protein does not bind ATP or TNP-ATP.
-
Troubleshooting Step: Confirm that your protein is known to bind ATP. If it's a novel protein, consider alternative binding assays to validate ATP interaction. Note that in some cases, the TNP moiety can sterically hinder binding to certain ATP-binding sites.[5]
-
-
Possible Cause 2: The protein is inactive or misfolded.
-
Troubleshooting Step: Verify the integrity and activity of your protein using an orthogonal method (e.g., enzymatic assay, circular dichroism).
-
-
Possible Cause 3: The experimental conditions are not optimal for binding.
-
Possible Cause 4: The change in environment upon binding is minimal.
-
Troubleshooting Step: In rare cases, the TNP-ATP binding site may not be significantly hydrophobic, resulting in a small fluorescence change. Consider using other fluorescent ATP analogs like MANT-ATP.[5]
-
Issue 2: High background fluorescence or unexpected fluorescence changes in control experiments.
-
Possible Cause 1: Contamination of buffers or reagents.
-
Troubleshooting Step: Use high-purity reagents and freshly prepared buffers. Screen all components of your assay buffer for intrinsic fluorescence at the excitation and emission wavelengths of TNP-ATP.
-
-
Possible Cause 2: Inner filter effect.
-
Troubleshooting Step: At high concentrations of TNP-ATP (typically >1 μM), the probe itself can absorb the emitted light, leading to a non-linear relationship between concentration and fluorescence intensity.[2] It is recommended to work with TNP-ATP concentrations below 1 μM.[2] If higher concentrations are necessary, correction factors must be applied.[2]
-
-
Possible Cause 3: Interaction with detergents or other additives.
-
Troubleshooting Step: Some detergents can form micelles that create a hydrophobic environment, leading to an increase in TNP-ATP fluorescence that can be mistaken for protein binding.[8] Run control experiments with TNP-ATP and the detergent alone to assess this effect.
-
Issue 3: Irreproducible results or significant well-to-well variability.
-
Possible Cause 1: pH fluctuations.
-
Troubleshooting Step: Ensure your buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment, especially if adding acidic or basic compounds.[8]
-
-
Possible Cause 2: Temperature instability.
-
Troubleshooting Step: Use a temperature-controlled fluorometer to maintain a constant temperature during all measurements.[1]
-
-
Possible Cause 3: Photobleaching.
-
Troubleshooting Step: While TNP-ATP is generally photostable, prolonged exposure to the excitation light can lead to photobleaching. Minimize exposure time and use the lowest necessary excitation intensity.
-
Quantitative Data Summary
The following tables summarize the impact of key environmental factors on TNP-ATP fluorescence.
Table 1: Effect of Solvent Polarity on TNP-ATP Fluorescence
| Solvent | Polarity | Fluorescence Intensity | Emission Maximum (λem) |
| Water | High | Low | ~561 nm[1][2] |
| Ethanol | Medium | Increased | Blue-shifted[1] |
| Dimethylformamide (DMF) | Low | Significantly Increased | ~533 nm[2] |
Table 2: Effect of pH on TNP-ATP Fluorescence
| pH Condition | Effect on Fluorescence Intensity | Effect on Emission Maximum (λem) | Reference |
| Acidic (e.g., pH 4.7) | Decreased absorption and fluorescence | Blue shift (e.g., 11 nm shift from pH 6.3 to 3.5) | [1][8] |
| Neutral (e.g., pH 7.2) | Baseline | ~561 nm | [1] |
| Basic | Increased absorption | - | [1] |
Experimental Protocols
Protocol 1: Basic TNP-ATP Binding Assay
This protocol describes a standard titration experiment to measure the binding of TNP-ATP to a protein.
-
Reagent Preparation:
-
Prepare a concentrated stock solution of TNP-ATP in your assay buffer. Determine its precise concentration using its molar extinction coefficient.
-
Prepare a stock solution of your purified protein in the same assay buffer.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl₂, pH 7.5. The optimal buffer will be protein-dependent.
-
-
Instrumentation Setup:
-
Measurement:
-
Add a fixed concentration of TNP-ATP (e.g., 0.5 μM) to a cuvette containing the assay buffer.
-
Record the baseline fluorescence of free TNP-ATP.
-
Perform a stepwise titration by adding increasing concentrations of your protein to the cuvette.
-
After each addition, allow the system to equilibrate and then record the fluorescence intensity.
-
-
Data Analysis:
-
Correct for dilution effects if the added volume of protein is significant.
-
Plot the change in fluorescence intensity as a function of the protein concentration.
-
Fit the resulting binding curve to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Protocol 2: Competition Assay to Determine ATP Binding Affinity
This protocol is used to determine the binding affinity of unlabeled ATP by measuring its ability to displace bound TNP-ATP.
-
Reagent Preparation:
-
Prepare reagents as in Protocol 1.
-
Prepare a concentrated stock solution of unlabeled ATP in the assay buffer.
-
-
Measurement:
-
Form a complex of your protein and TNP-ATP at concentrations that give a significant fluorescence signal (e.g., protein concentration at its Kd for TNP-ATP, and a saturating concentration of TNP-ATP).
-
Record the initial fluorescence of the protein-TNP-ATP complex.
-
Titrate with increasing concentrations of unlabeled ATP.
-
After each addition, allow the system to equilibrate and record the fluorescence intensity.
-
-
Data Analysis:
-
Plot the decrease in fluorescence as a function of the ATP concentration.
-
Fit the data to a competitive binding equation to determine the inhibitory constant (Ki) for ATP, which represents its dissociation constant.
-
Visualizations
Caption: Environmental factors affecting TNP-ATP fluorescence.
Caption: Troubleshooting workflow for TNP-ATP binding assays.
References
- 1. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNP-ATP - Wikipedia [en.wikipedia.org]
- 3. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 4. journalcsij.com [journalcsij.com]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TNP-ATP Stability and Hydrolysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the hydrolysis of 2',3'-O-(2,4,6-Trinitrophenyl) Adenosine 5'-Triphosphate (TNP-ATP) during long experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for TNP-ATP?
A1: TNP-ATP should be stored at -20°C in the dark.[1][2][3][4] For long-term stability, storage at -70°C is also recommended.[5] It is crucial to protect it from light to prevent photodegradation.[1][4]
Q2: What is the shelf life of TNP-ATP in solution?
A2: When in solution, TNP-ATP has a shelf life of approximately 30 days when stored properly at -20°C.[1] However, for optimal performance in lengthy experiments, it is advisable to prepare fresh solutions.
Q3: How do pH and temperature affect the stability of TNP-ATP?
A3: The stability and spectral properties of TNP-ATP are sensitive to both pH and temperature. Acidic conditions can lead to a decrease in fluorescence intensity.[3] The absorbance of TNP-ATP is pH-dependent, with an ionization constant (pKa) of 5.1.[4] While this is outside the typical physiological range, even slight shifts in neutral pH can affect its absorbance.[4] Experiments are typically conducted between pH 6.5 and 8.0 and at temperatures ranging from 4–30°C.[3] It is critical to maintain a stable pH throughout your experiment to ensure consistent results.
Q4: Can TNP-ATP be hydrolyzed by enzymes?
A4: Yes, TNP-ATP is a fluorescent analog of ATP and can be hydrolyzed by various ATP-binding enzymes, such as F1-ATPase and hexokinase.[1][3] However, the rate of hydrolysis is often significantly slower compared to ATP. For instance, the Vmax for hydrolysis by some kinases can be 200 times slower than with ATP.[3]
Troubleshooting Guide
Issue: I am observing a continuous decrease in TNP-ATP fluorescence during my long experiment, even in the absence of my protein of interest.
Possible Causes and Solutions:
-
Spontaneous Hydrolysis: Although relatively stable, TNP-ATP can undergo slow spontaneous hydrolysis, especially during prolonged incubations at room temperature.
-
Solution: Run a control experiment with TNP-ATP in the assay buffer for the same duration as your main experiment to quantify the rate of spontaneous hydrolysis. If significant, subtract this background decay from your experimental data. Consider performing experiments at a lower temperature if compatible with your system.
-
-
Photobleaching: Continuous exposure to the excitation light source can lead to photobleaching of the TNP moiety.
-
Solution: Minimize the exposure of your samples to light. Use intermittent measurements instead of continuous monitoring if your experimental design allows. Always store TNP-ATP solutions in the dark.[1]
-
-
Contaminating ATPase Activity: Your buffer components or other reagents may be contaminated with enzymes that hydrolyze ATP.
-
Solution: Use high-purity reagents and sterile, nuclease-free water to prepare your buffers. Test each component of your assay buffer for contaminating ATPase activity by incubating it with TNP-ATP and monitoring for a decrease in concentration over time.
-
Issue: The fluorescence signal of my TNP-ATP solution is inconsistent across different experimental days.
Possible Causes and Solutions:
-
pH Fluctuation: The fluorescence of TNP-ATP is sensitive to pH changes.[3][6]
-
Solution: Ensure your buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment. Prepare fresh buffers for each set of experiments and verify the pH before use.
-
-
Freeze-Thaw Cycles: Repeated freezing and thawing of the TNP-ATP stock solution can lead to degradation.
-
Solution: Aliquot your TNP-ATP stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
-
Issue: I suspect enzymatic hydrolysis of TNP-ATP in my experiment. How can I confirm this?
Possible Causes and Solutions:
-
Presence of Divalent Cations: Many ATPases require divalent cations like Mg²⁺ for their activity.[1][2][7] The presence of these cations can significantly increase the rate of enzymatic hydrolysis of TNP-ATP.
-
Solution: Perform your experiment in the presence and absence of divalent cations (e.g., by adding a chelating agent like EDTA) to see if the rate of hydrolysis is affected. Free TNP-ATP (in the presence of EDTA) is not hydrolyzed by some ATPases.[1]
-
Data Presentation
Table 1: Factors Affecting TNP-ATP Stability and Hydrolysis
| Parameter | Condition | Effect on TNP-ATP | Recommendations |
| Temperature | Storage at -20°C | High stability (solid, ≥ 2 years; solution, ~30 days)[1][2] | Store aliquots at -20°C or -70°C. |
| Experimental (4-30°C) | Increased rate of spontaneous and enzymatic hydrolysis at higher temperatures.[3] | Perform experiments at the lowest feasible temperature. | |
| pH | Acidic (e.g., pH < 6) | Decreased fluorescence intensity.[3][6] | Maintain a stable pH within the optimal range (6.5-8.0).[3] |
| Neutral to slightly basic | Optimal for most binding studies. | Use a well-buffered solution. | |
| Light Exposure | Prolonged exposure | Photobleaching and degradation. | Protect from light during storage and experiments.[1][4] |
| Divalent Cations (e.g., Mg²⁺) | Presence with ATPases | Critical for the hydrolytic activity of many enzymes.[1][2][7] | To inhibit enzymatic hydrolysis, consider using a chelator like EDTA. |
| Enzymes (ATPases, Kinases) | Presence | Can catalyze the hydrolysis of TNP-ATP to TNP-ADP.[1][3] | Use purified proteins and test for contaminating ATPase activity. |
Experimental Protocols
Protocol: Assessing TNP-ATP Hydrolysis using High-Performance Liquid Chromatography (HPLC)
This protocol allows for the quantitative measurement of TNP-ATP and its hydrolysis product, TNP-ADP.
1. Materials:
- TNP-ATP and TNP-ADP standards
- HPLC system with a UV detector
- Anion-exchange or reverse-phase C18 column
- Mobile Phase A: 20 mM phosphate (B84403) buffer, pH 7.0
- Mobile Phase B: Gradient buffer (e.g., higher concentration of phosphate or an organic modifier like acetonitrile)
- Quenching solution (e.g., ice-cold perchloric acid)
- Neutralizing solution (e.g., potassium carbonate)
2. Sample Preparation:
- Set up your experimental reaction containing TNP-ATP under the desired conditions (e.g., with and without your enzyme of interest).
- At specific time points, withdraw an aliquot of the reaction mixture.
- Immediately stop the reaction by adding the aliquot to a quenching solution.
- Neutralize the sample if an acidic quenching solution was used.
- Centrifuge the sample to pellet any precipitate.
- Collect the supernatant for HPLC analysis.
3. HPLC Analysis:
- Equilibrate the HPLC column with Mobile Phase A.
- Inject a known volume of the prepared sample.
- Elute the nucleotides using a suitable gradient of Mobile Phase B.
- Monitor the absorbance at a wavelength where both TNP-ATP and TNP-ADP absorb (e.g., 408 nm or 470 nm).[3][4]
- Create a standard curve using known concentrations of TNP-ATP and TNP-ADP to quantify their amounts in the experimental samples.
4. Data Analysis:
- Integrate the peak areas corresponding to TNP-ATP and TNP-ADP.
- Use the standard curve to calculate the concentration of each nucleotide at each time point.
- Plot the concentration of TNP-ATP over time to determine the rate of hydrolysis.
Visualizations
Caption: The hydrolysis pathway of TNP-ATP to TNP-ADP and inorganic phosphate.
Caption: A flowchart for troubleshooting unexpected decreases in TNP-ATP fluorescence.
Caption: A general workflow for an experiment designed to monitor TNP-ATP hydrolysis.
References
- 1. Binding and hydrolysis of TNP-ATP by Escherichia coli F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of divalent metal cations in ATP hydrolysis catalyzed by the hepatitis C virus NS3 helicase: Magnesium provides a bridge for ATP to fuel unwinding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNP-ATP - Wikipedia [en.wikipedia.org]
- 5. Effect of divalent cation bound to the ATPase of sarcoplasmic reticulum. Activation of phosphoenzyme hydrolysis by Mg2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of divalent cations on nucleotide exchange and ATPase activity of chloroplast coupling factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing TNP-ATP triethylammonium salt solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing TNP-ATP triethylammonium (B8662869) salt solutions. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing TNP-ATP triethylammonium salt?
A1: For long-term storage, TNP-ATP triethylammonium salt in its solid form is stable for at least two years when stored at -20°C and protected from light.[1] Ready-made solutions, often supplied at a concentration of 10 mM in water, should also be stored at -20°C in the dark.[2][3] It is advisable to aliquot the solution upon arrival to avoid repeated freeze-thaw cycles.
Q2: What is the shelf life of a prepared TNP-ATP solution?
A2: When stored correctly at -20°C and protected from light, a prepared TNP-ATP solution has a shelf life of approximately 30 days. For optimal performance, it is recommended to use the solution as soon as possible after preparation.[4]
Q3: How should I handle TNP-ATP solutions during an experiment?
A3: TNP-ATP is light-sensitive. Therefore, all experiments should be conducted under minimal lighting conditions to prevent photodegradation.
Q4: What are the typical excitation and emission wavelengths for TNP-ATP?
A4: In an aqueous solution, TNP-ATP has a maximum excitation wavelength of around 403-410 nm and a maximum emission wavelength of approximately 561 nm.[1] Upon binding to a protein, a significant increase in fluorescence intensity and a blue shift in the emission maximum (to around 538-547 nm) are typically observed.[1][5]
Q5: Is the binding affinity of TNP-ATP the same as ATP?
A5: No, it is important to note that the TNP moiety can enhance the binding affinity of the molecule. TNP-ATP often binds more tightly to ATP-binding sites than ATP itself.[5][6] This should be taken into consideration when interpreting binding data and designing competition assays.
Experimental Protocols
Protocol 1: Preparation of TNP-ATP Working Solution
This protocol describes the preparation of a 1 mM working solution from a 10 mM stock.
Materials:
-
10 mM TNP-ATP triethylammonium salt stock solution
-
Nuclease-free water
-
Appropriate buffer (e.g., Tris-HCl)
-
Microcentrifuge tubes
Procedure:
-
Thaw the 10 mM TNP-ATP stock solution on ice, protected from light.
-
Vortex the stock solution gently to ensure it is thoroughly mixed.
-
In a sterile microcentrifuge tube, add 10 µL of the 10 mM TNP-ATP stock solution.
-
Add 90 µL of nuclease-free water or the desired experimental buffer to the microcentrifuge tube.
-
Mix well by gentle pipetting or brief vortexing.
-
Keep the 1 mM working solution on ice and protected from light until use.
Protocol 2: Standard Fluorescence Binding Assay
This protocol outlines a general procedure for a fluorescence binding assay using TNP-ATP.
Materials:
-
TNP-ATP working solution
-
Protein of interest in a suitable buffer
-
Experimental buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.5)
-
Fluorometer and appropriate cuvettes or microplates
Procedure:
-
Set the fluorometer to an excitation wavelength of 410 nm and an emission scan range of 500-600 nm.
-
To a cuvette or well, add the experimental buffer and the TNP-ATP working solution to a final concentration of 1-5 µM.
-
Record the baseline fluorescence of the TNP-ATP solution alone.
-
Add the protein of interest to the cuvette or well at the desired concentration.
-
Incubate for a sufficient time to reach binding equilibrium (this should be determined empirically for each system).
-
Record the fluorescence emission spectrum. An increase in fluorescence intensity and a blue shift in the emission maximum indicate binding.
-
For competition assays, after recording the signal from the protein-TNP-ATP complex, add increasing concentrations of unlabeled ATP or other competitor and record the decrease in fluorescence.
Data Presentation
Table 1: Physicochemical and Spectroscopic Properties of TNP-ATP Triethylammonium Salt
| Property | Value | Reference(s) |
| Molecular Weight | 1123.04 g/mol | [2] |
| Formulation | Often supplied as a 10 mM solution in water | [2] |
| Excitation Maximum (free) | ~403-410 nm | [1] |
| Emission Maximum (free) | ~561 nm | [1] |
| Emission Maximum (bound) | ~538-547 nm (blue-shifted) | [1][5] |
| Purity (typical) | ≥95% | [2] |
Table 2: Recommended Storage and Stability of TNP-ATP Triethylammonium Salt
| Form | Storage Temperature | Shelf Life | Key Considerations | Reference(s) |
| Solid | -20°C | ≥ 2 years | Protect from light. | [1] |
| Solution | -20°C | Approximately 30 days | Protect from light; aliquot to avoid freeze-thaw. | [4] |
Troubleshooting Guides
Problem 1: No or Low Fluorescence Signal
| Potential Cause | Suggested Solution |
| Incorrect fluorometer settings | Verify that the excitation and emission wavelengths are set correctly (Excitation: ~410 nm, Emission scan: 500-600 nm). |
| Degraded TNP-ATP solution | Use a fresh, properly stored aliquot of TNP-ATP. If the solution is more than 30 days old or has been exposed to light or multiple freeze-thaw cycles, it may be degraded. |
| Protein is not binding TNP-ATP | Confirm the activity of your protein. Ensure that the experimental buffer conditions (pH, ionic strength, cofactors) are optimal for protein folding and binding. Consider that some proteins may not bind this ATP analog.[6] |
| Low protein concentration | Increase the concentration of the protein of interest. The fluorescence enhancement is dependent on the concentration of the protein-TNP-ATP complex. |
Problem 2: High Background Fluorescence or Artifacts
| Potential Cause | Suggested Solution |
| Presence of detergents in the buffer | Common detergents like CHAPS, Triton X-100, and SDS can cause a significant increase in fluorescence and a blue shift, mimicking a binding event. If a detergent is necessary for protein solubility, run a control with TNP-ATP and the detergent alone to quantify the effect. Consider using a lower concentration or a different detergent. |
| pH of the solution has shifted | The fluorescence of TNP-ATP is sensitive to pH.[7] Ensure that the buffer has sufficient capacity to maintain the desired pH throughout the experiment. Measure the pH of the final solution. |
| Contaminating nucleotides in the protein sample | If the protein was purified with ATP or other nucleotides, these may remain bound and compete with TNP-ATP, leading to a weaker signal. Consider dialysis or a buffer exchange step to remove any contaminating nucleotides before the assay. |
| Inner filter effect at high concentrations | At high concentrations of TNP-ATP, the relationship between concentration and fluorescence intensity may become non-linear due to the inner filter effect. It is recommended to work with TNP-ATP concentrations below 10 µM to maintain linearity. |
Problem 3: Inconsistent or Irreproducible Results
| Potential Cause | Suggested Solution |
| Photobleaching of TNP-ATP | Minimize the exposure of the TNP-ATP solution and the experimental samples to light. Use dark microplates and keep samples covered. Reduce the excitation light intensity or the exposure time on the fluorometer if possible. |
| Incomplete mixing | Ensure all components are thoroughly mixed after each addition. Inadequate mixing can lead to localized high concentrations and variable fluorescence readings. |
| Temperature fluctuations | Perform experiments at a constant and controlled temperature, as binding kinetics and fluorescence quantum yield can be temperature-dependent. |
| Variability in pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes, especially when working with small volumes of concentrated solutions. |
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. TNP-ATP triethylammonium salt | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 4. TNP-ATP triethylammonium salt | P2X receptor antagonist | CAS# 61368-63-6 | InvivoChem [invivochem.com]
- 5. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of TNP-ATP and MANT-ATP for Protein Kinase Assays
For researchers, scientists, and drug development professionals navigating the landscape of protein kinase assays, the choice of fluorescent ATP analog is a critical decision that can significantly impact experimental outcomes. Among the most common non-radioactive probes are 2'/3'-O-(2,4,6-trinitrophenyl)adenosine-5'-triphosphate (TNP-ATP) and 2'/3'-O-(N-methylanthraniloyl)adenosine-5'-triphosphate (MANT-ATP). This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for your research needs.
Both TNP-ATP and MANT-ATP are environmentally sensitive fluorescent probes, meaning their fluorescence intensity increases significantly upon binding to the hydrophobic ATP-binding pocket of a kinase.[1] This property makes them valuable tools for studying kinase-nucleotide interactions, determining binding affinities, and for high-throughput screening of kinase inhibitors.[2][3] The fluorescent moiety in both analogs is attached to the ribose sugar of ATP, which can influence their binding characteristics compared to native ATP.[1][4]
Quantitative Performance Comparison
The selection between TNP-ATP and MANT-ATP often depends on the specific protein kinase under investigation and the experimental setup. Below is a summary of their key performance characteristics.
| Parameter | TNP-ATP | MANT-ATP | Source |
| Excitation Wavelength (λex) | ~408 nm, 470 nm | ~280 nm, ~355 nm | [1][5][6] |
| Emission Wavelength (λem) | ~530-560 nm (blue shift upon binding) | ~440-450 nm | [1][5][7] |
| Binding Affinity (Kd) | Can vary significantly; reported in the low micromolar to millimolar range for different kinases. May bind more tightly than ATP in some cases. | Reported in the low micromolar range for several kinases. Affinity can be similar to or slightly higher than ATP. | [1][7] |
| Fluorescence Enhancement | Several-fold increase in fluorescence intensity upon binding to a protein.[5] A 3- to 5-fold increase is commonly observed.[2] | Large increase in fluorescence upon binding, often attributed to Förster Resonance Energy Transfer (FRET) from protein tryptophans.[7][8] | |
| Environmental Sensitivity | Highly sensitive to environmental polarity and viscosity.[1][5] | Sensitive to the polarity of its environment.[1] | |
| Advantages | Longer excitation and emission wavelengths can reduce background fluorescence from biological samples.[9] The significant fluorescence enhancement upon binding provides a robust signal.[2] | Its fluorescence can be excited by FRET from tryptophan residues in the protein, providing an additional mode of detection.[8] Generally considered a good mimic of ATP binding. | |
| Disadvantages | The bulky trinitrophenyl group can cause steric hindrance and may not be accommodated by all kinase active sites.[1] Binding affinity can differ significantly from that of ATP.[1][2] | Excitation in the UV range (~280 nm) can lead to higher background fluorescence from proteins and other cellular components. May be a less effective substrate for phosphorylation compared to ATP.[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for protein kinase binding assays using TNP-ATP and MANT-ATP.
TNP-ATP Binding Assay Protocol
This protocol is adapted from a standard procedure for measuring TNP-ATP binding to a protein kinase in a cuvette-based spectrofluorometer.[2]
Materials:
-
Purified protein kinase
-
TNP-ATP stock solution (e.g., 1 mM in assay buffer)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Spectrofluorometer
Procedure:
-
Set the spectrofluorometer to an excitation wavelength of 410 nm and an emission scan range of 500 nm to 600 nm.[2]
-
In a quartz cuvette, add the assay buffer to a final volume of 2 mL.
-
Add the protein kinase to the desired final concentration (e.g., 1 µM).
-
Record a baseline fluorescence spectrum of the protein alone.
-
Add TNP-ATP to a final concentration of 1 µM.
-
Incubate for 5 minutes at room temperature to allow binding to reach equilibrium.
-
Record the fluorescence emission spectrum. A significant increase in fluorescence intensity and a blue shift in the emission maximum indicate binding.[2]
-
To determine the dissociation constant (Kd), titrate the protein solution with increasing concentrations of TNP-ATP and measure the change in fluorescence at the emission maximum. Fit the data to a binding isotherm.
MANT-ATP Binding Assay Protocol
This protocol describes a typical procedure for a MANT-ATP binding assay, which can be adapted for various protein kinases.
Materials:
-
Purified protein kinase
-
MANT-ATP stock solution (e.g., 1 mM in assay buffer)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.5 mM TCEP)
-
Spectrofluorometer
Procedure:
-
Set the spectrofluorometer with an excitation wavelength of 355 nm and an emission wavelength of 450 nm.[1] Alternatively, for FRET experiments, use an excitation wavelength of 280 nm.[1][8]
-
To a cuvette containing 2 mL of assay buffer, add the purified protein kinase to a final concentration of 1-2 µM.
-
Record the intrinsic fluorescence of the protein.
-
Add MANT-ATP in small aliquots to the cuvette, with mixing, to achieve a range of final concentrations (e.g., 0.1 µM to 20 µM).
-
After each addition, allow the reaction to equilibrate for 2-3 minutes before recording the fluorescence intensity at 450 nm.
-
Correct the fluorescence readings for dilution and inner filter effects if necessary.
-
Plot the change in fluorescence as a function of MANT-ATP concentration and fit the data to a suitable binding equation to determine the Kd.
Visualizing the Concepts
To better illustrate the principles and workflows discussed, the following diagrams have been generated using Graphviz.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. TNP-ATP - Wikipedia [en.wikipedia.org]
- 6. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into nucleotide binding in protein kinase A using fluorescent adenosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validating TNP-ATP Binding Specificity with ATP Competition Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) with its natural counterpart, adenosine (B11128) triphosphate (ATP). We present supporting experimental data from various protein systems and offer a detailed protocol for validating binding specificity using ATP competition assays.
Unveiling Binding Interactions with a Fluorescent Probe
TNP-ATP is a fluorescent analog of ATP widely employed to characterize the nucleotide-binding properties of proteins such as kinases, ATPases, and other ATP-dependent enzymes.[1][2] Its utility stems from a significant increase in fluorescence quantum yield and a spectral blue shift upon binding to a protein's hydrophobic ATP-binding pocket.[1][3] This change in fluorescence provides a robust signal to monitor binding events. However, the addition of the bulky trinitrophenyl group can alter the binding affinity compared to the unmodified ATP molecule.[1][4] Therefore, it is crucial to validate the binding specificity of TNP-ATP for the ATP binding site through competition assays.
Comparative Binding Affinities: TNP-ATP vs. ATP
Experimental data consistently demonstrates that TNP-ATP often exhibits a higher binding affinity (lower dissociation constant, Kd) for ATP-binding proteins than ATP itself.[1][4] This enhanced affinity can be advantageous for initial binding studies but underscores the necessity of competition assays to confirm that TNP-ATP occupies the same binding site as ATP. The following table summarizes the dissociation constants (Kd) for TNP-ATP and ATP for a selection of proteins.
| Protein | Organism | Kd (TNP-ATP) | Kd (ATP) | Affinity Ratio (Kd ATP / Kd TNP-ATP) |
| CheA (Site 1) | Escherichia coli | 0.1 µM | 200 µM | 2000 |
| CheA (Site 2) | Escherichia coli | 1.2 µM | 200 µM | 167 |
| Selenophosphate Synthetase (SPS) | Escherichia coli | 0.4 µM | >50 µM | >125 |
| Ca2+-ATPase (E2 state) | Rabbit | 0.1-0.2 µM | 4-10 µM | ~50 |
| STRADα | Homo sapiens | 1.1 µM | 33-110 µM | 30-100 |
| CASK | Homo sapiens | 0.563 mM | - | - |
Data compiled from multiple sources.[1][4]
Experimental Protocol: ATP Competition Assay using Fluorescence Spectroscopy
This protocol outlines the steps to validate the binding of TNP-ATP to the ATP binding site of a target protein.
1. Materials and Reagents:
-
Purified target protein of known concentration
-
TNP-ATP stock solution (e.g., 1 mM in aqueous buffer, pH 7.0)
-
ATP stock solution (e.g., 100 mM in aqueous buffer, pH 7.0)
-
Assay buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.5)
-
Spectrofluorometer
-
Cuvettes or microplates suitable for fluorescence measurements
2. Experimental Procedure:
-
Determine Optimal Excitation and Emission Wavelengths:
-
Record the fluorescence emission spectrum of a solution of TNP-ATP in the assay buffer (e.g., 5 µM) to determine the peak emission wavelength (typically around 561 nm in aqueous solution) when excited at 410 nm.[1]
-
Add the target protein to the TNP-ATP solution and record the emission spectrum again. A blue shift in the emission maximum and an increase in fluorescence intensity indicate binding.[3]
-
-
TNP-ATP Binding Titration (Optional but Recommended):
-
To a fixed concentration of the target protein, titrate increasing concentrations of TNP-ATP.
-
Measure the fluorescence intensity at the peak emission wavelength determined in step 1.
-
Plot the change in fluorescence as a function of TNP-ATP concentration to determine the dissociation constant (Kd) for TNP-ATP.
-
-
ATP Competition Assay:
-
Prepare a solution containing the target protein and TNP-ATP at concentrations that result in a significant fluorescence signal (e.g., protein concentration close to the Kd of TNP-ATP, and TNP-ATP concentration at or below the Kd).
-
Record the baseline fluorescence of the protein-TNP-ATP complex.
-
Add increasing concentrations of ATP to the solution.
-
After each addition of ATP, allow the system to equilibrate and then measure the fluorescence intensity.
-
A decrease in fluorescence intensity upon the addition of ATP indicates that ATP is displacing TNP-ATP from the binding site.[5]
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the ATP concentration.
-
The data can be fitted to a competitive binding equation to determine the inhibitor constant (Ki) or the dissociation constant (Kd) for ATP.
-
Visualizing the Workflow and Underlying Principles
To further clarify the experimental process and the competitive binding principle, the following diagrams are provided.
Conclusion
TNP-ATP is a powerful tool for probing the ATP-binding sites of proteins. Its fluorescent properties offer a convenient and sensitive method for detecting binding events. However, due to the potential for altered binding affinity conferred by the TNP moiety, it is imperative to perform ATP competition assays. These assays serve to validate that TNP-ATP binds to the same site as ATP and allow for the determination of the protein's binding affinity for its natural ligand. The protocols and data presented in this guide provide a framework for the rigorous and accurate characterization of protein-ATP interactions.
References
- 1. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNP-ATP - Wikipedia [en.wikipedia.org]
- 3. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. TNP-ATP and TNP-ADP as probes of the nucleotide binding site of CheA, the histidine protein kinase in the chemotaxis signal transduction pathway of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Cross-Validating TNP-ATP Assays with Isothermal Titration Calorimetry for Accurate Binding Affinity Determination
For researchers, scientists, and drug development professionals, the accurate determination of binding affinity between a protein and a ligand, such as ATP, is paramount. Two powerful techniques often employed for this purpose are the fluorescent TNP-ATP binding assay and Isothermal Titration Calorimetry (ITC). This guide provides a comprehensive comparison of these methods, offering insights into their principles, experimental protocols, and data interpretation to facilitate robust cross-validation of binding data.
The 2',3'-O-(2,4,6-trinitrophenyl) adenosine (B11128) 5'-triphosphate (TNP-ATP) assay is a fluorescence-based method that utilizes a fluorescent analog of ATP to probe nucleotide-binding sites in proteins, particularly kinases.[1][2][3] In an aqueous solution, TNP-ATP exhibits weak fluorescence. However, upon binding to a protein's hydrophobic ATP-binding pocket, its fluorescence intensity increases significantly, and the emission maximum often experiences a blue shift.[3][4] This change in fluorescence is the basis for determining binding affinities.
Isothermal Titration Calorimetry (ITC), on the other hand, is a label-free biophysical technique that directly measures the heat changes associated with a binding event.[5][6][7] By titrating a ligand into a solution containing a protein, ITC can provide a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[5][7][8][9] It is often considered the "gold standard" for characterizing biomolecular interactions.[9][10]
Comparing Methodologies and Data Output
A direct comparison of the methodologies reveals fundamental differences in their approach to measuring binding events. The TNP-ATP assay relies on an extrinsic fluorescent probe, while ITC measures an intrinsic property of the binding reaction. This distinction has significant implications for data interpretation and potential artifacts.
| Feature | TNP-ATP Binding Assay | Isothermal Titration Calorimetry (ITC) |
| Principle | Measures the change in fluorescence of a TNP-ATP analog upon binding to a protein.[3][4] | Directly measures the heat released or absorbed during a binding event.[5][7] |
| Labeling | Requires the use of a fluorescently labeled ATP analog (TNP-ATP).[3] | Label-free; no modification of protein or ligand is required.[5][8] |
| Data Output | Dissociation constant (Kd) or inhibitor constant (Ki).[11] | Dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[5][7][8] |
| Throughput | Can be adapted for high-throughput screening in microplate format.[1][2] | Traditionally lower throughput, though automated systems are available.[9][12] |
| Sample Consumption | Generally requires lower sample concentrations. | Can require higher protein concentrations to achieve an adequate signal.[8] |
| Potential Artifacts | The TNP moiety can influence binding affinity, leading to discrepancies with native ATP.[4][13] The fluorescence signal can be affected by buffer components or compound fluorescence. | Requires careful buffer matching to minimize heats of dilution. Binding-linked protonation events can affect the observed enthalpy.[14] |
Experimental Protocols: A Step-by-Step Overview
The experimental setups for TNP-ATP assays and ITC are distinct, each requiring specific instrumentation and careful execution to ensure high-quality data.
TNP-ATP Fluorescence Binding Assay Protocol (Cuvette-Based)
This protocol provides a general framework for a cuvette-based TNP-ATP binding assay. Concentrations and volumes may need to be optimized for specific protein-ligand systems.
-
Preparation: Prepare a stock solution of TNP-ATP and the protein of interest in an appropriate buffer (e.g., Tris-HCl). All solutions should be kept on ice and protected from light.[2]
-
Blank Measurement: In a quartz cuvette, measure the fluorescence spectrum of a buffer solution containing the final concentration of TNP-ATP (e.g., 1 µM) to establish a baseline. Excitation is typically performed at 410 nm, and emission is scanned from 500 nm to 600 nm.[1][15]
-
Protein Titration: To the cuvette containing TNP-ATP, add a known concentration of the protein.
-
Incubation and Measurement: Allow the system to equilibrate. Measure the fluorescence emission spectrum. A significant increase in fluorescence intensity at a specific wavelength (e.g., ~540-560 nm) indicates binding.[1][3]
-
Data Analysis: To determine the dissociation constant (Kd), perform a saturation binding experiment by titrating increasing concentrations of the protein into a fixed concentration of TNP-ATP, or vice versa.[3] The resulting data is then fitted to a suitable binding isotherm.
-
Competition Assay: To determine the binding affinity of unlabeled ATP or an inhibitor, perform a competition assay by titrating the competitor into a pre-formed complex of the protein and TNP-ATP. The decrease in fluorescence is monitored and used to calculate the Ki.[1][3]
Isothermal Titration Calorimetry (ITC) Protocol
This protocol outlines the general steps for a typical ITC experiment.
-
Sample Preparation: Prepare the protein and ligand solutions in the exact same buffer to minimize heats of dilution. The protein is placed in the sample cell, and the ligand is loaded into the titration syringe.[14] Recommended starting concentrations are often in the range of 10-50 µM for the protein and 100-500 µM for the ligand, but these need to be optimized.[8]
-
Instrument Setup: Equilibrate the instrument to the desired experimental temperature.
-
Titration: A series of small injections of the ligand solution are made into the protein solution in the sample cell. The heat change after each injection is measured relative to a reference cell containing buffer.[6]
-
Data Acquisition: The raw data is a plot of heat flow (µcal/sec) versus time. Integrating the area under each injection peak gives the heat change for that injection.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[9] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
Visualizing the Methodologies
To better understand the workflows and underlying principles of these techniques, the following diagrams are provided.
References
- 1. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TNP-ATP - Wikipedia [en.wikipedia.org]
- 4. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. Isothermal titration calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. nicoyalife.com [nicoyalife.com]
- 13. portlandpress.com [portlandpress.com]
- 14. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison: TNP-ATP versus Radiolabeled ATP for Binding Affinity Studies
For researchers, scientists, and drug development professionals, the accurate determination of ATP binding affinity is crucial for understanding protein function and for the discovery of novel therapeutics, particularly in the field of kinase inhibitors. Two common probes used for these studies are the fluorescent analog 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) and radiolabeled ATP (e.g., [γ-³²P]ATP or [³H]ATP). This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.
At a Glance: Performance Comparison
| Feature | TNP-ATP | Radiolabeled ATP |
| Detection Method | Fluorescence Spectroscopy | Scintillation Counting / Autoradiography |
| Safety | Non-radioactive, requires standard lab precautions | Radioactive, requires specialized handling, licensing, and waste disposal |
| Cost | Generally lower reagent and disposal costs | Higher costs associated with radioisotopes and waste management |
| Throughput | High-throughput screening (HTS) compatible (microplate format) | Lower throughput, more labor-intensive |
| Affinity vs. Native ATP | Often binds with significantly higher affinity (20-2000x) than ATP, which can be a drawback or an advantage depending on the assay.[1] | Binding affinity is considered identical or nearly identical to native ATP. |
| Potential for Interference | The bulky TNP group may not fit all ATP-binding sites or may bind to allosteric sites.[1] | Minimal structural modification ensures binding to the orthosteric ATP site. |
| "Gold Standard" | A valuable tool, especially for competitive assays and HTS. | Traditionally considered the "gold standard" for direct binding measurements due to minimal ligand modification.[2][3] |
Quantitative Data: Dissociation Constants (Kd)
The dissociation constant (Kd) is a direct measure of binding affinity, with a lower Kd value indicating a higher affinity. The following table summarizes experimentally determined Kd values for TNP-ATP and ATP for several protein kinases. It is important to note that the affinity for TNP-ATP is consistently higher than for unmodified ATP.[1]
| Protein Kinase | Ligand | Kd (µM) | Fold Difference (ATP/TNP-ATP) | Reference |
| Epidermal Growth Factor Receptor (EGFR) | ATP | ~100 | ~100x | [1] |
| TNP-ATP | ~1 | [1] | ||
| CheA (Histidine Kinase) | ATP | 250 | ~156x | [1][4] |
| TNP-ATP | 1.6 | [1][4] | ||
| CASK (CaM-Kinase) | ATP | 500 | >500x | [5][6] |
| TNP-ATP | <1 | [5][6] | ||
| Selenophosphate Synthetase | ATP | 100 | >100x | [1] |
| TNP-ATP | <1 | [1] |
Note: Kd values can vary depending on experimental conditions (e.g., buffer composition, ion concentration).
Experimental Methodologies
TNP-ATP Fluorescence Binding Assay
This method relies on the significant increase in fluorescence quantum yield and a blue shift in the emission maximum of TNP-ATP upon binding to the hydrophobic ATP-binding pocket of a protein.[5]
Protocol for Kd Determination (Direct Titration):
-
Preparation: Prepare a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl). All measurements should be performed at a constant temperature (e.g., 25°C).
-
Blank Measurement: Measure the fluorescence of a solution containing only TNP-ATP (e.g., 1-5 µM) in the buffer. This will serve as the background reading.
-
Titration: To a cuvette containing a fixed concentration of the protein of interest (e.g., 1-4 µM), make sequential additions of a concentrated TNP-ATP stock solution.
-
Measurement: After each addition, allow the system to equilibrate and record the fluorescence intensity. The excitation wavelength is typically around 410 nm, with emission scanned from 500 nm to 600 nm or read at a fixed wavelength around 540 nm.[5]
-
Data Analysis: Correct the measured fluorescence values by subtracting the background fluorescence of TNP-ATP at each concentration. Plot the corrected fluorescence intensity against the TNP-ATP concentration. Fit the resulting saturation curve to a suitable binding equation (e.g., a one-site binding model) to determine the Kd.
Protocol for Ki Determination (Competition Assay):
This is particularly valuable as it uses the fluorescent signal of TNP-ATP to determine the binding affinity of a non-fluorescent competitor, such as native ATP.[5]
-
Complex Formation: Prepare a solution with a fixed concentration of the target protein and TNP-ATP (at a concentration near its Kd) to form the protein-TNP-ATP complex.
-
Titration with Competitor: To this solution, perform a serial titration with the non-labeled competitor (e.g., ATP).
-
Measurement: After each addition of the competitor, record the decrease in fluorescence as the TNP-ATP is displaced from the protein.
-
Data Analysis: Plot the fluorescence intensity against the concentration of the competitor. Fit the data to an appropriate competition binding equation (e.g., Cheng-Prusoff equation) to calculate the inhibition constant (Ki) of the competitor.
Radiolabeled ATP Filter Binding Assay
This assay directly measures the binding of a radiolabeled ligand to a protein by separating the protein-ligand complex from the free ligand using a filter membrane that retains the protein.[3][7]
Protocol for Kd Determination (Saturation Binding):
-
Reaction Setup: Prepare a series of reaction tubes, each containing a constant amount of the purified protein in a suitable binding buffer.
-
Ligand Addition: To each tube, add increasing concentrations of radiolabeled ATP (e.g., [γ-³²P]ATP or [³H]ATP). Include a set of control tubes with a large excess of non-radiolabeled ("cold") ATP to determine non-specific binding.
-
Incubation: Incubate the reactions at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a suitable filter membrane (e.g., nitrocellulose or phosphocellulose) using a vacuum manifold. The protein and any bound radiolabeled ATP will be retained on the filter.[8]
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radiolabeled ATP.[7]
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding (from the control tubes) from the total binding to get the specific binding at each radiolabeled ATP concentration. Plot the specific binding against the concentration of radiolabeled ATP. Fit the resulting saturation curve to a one-site binding model to calculate the Kd and the maximum number of binding sites (Bmax).[9]
Visualizing the Concepts
To better illustrate the context and workflows, the following diagrams are provided.
Caption: EGFR signaling pathway initiated by ATP binding.
Caption: Experimental workflows for binding affinity assays.
Caption: Decision logic for probe selection.
Conclusion: Making the Right Choice
The choice between TNP-ATP and radiolabeled ATP depends heavily on the specific research question, available resources, and desired throughput.
Choose TNP-ATP for:
-
High-throughput screening of compound libraries.
-
Competitive binding assays to determine the affinity of unlabeled ligands.
-
When avoiding radioactivity is a priority due to safety, regulatory, or cost constraints.
Choose Radiolabeled ATP for:
-
The most accurate determination of the dissociation constant (Kd) for native ATP.
-
When a "gold standard" measurement is required for publication or regulatory submission.
-
When the ATP-binding pocket may be too small to accommodate the bulky TNP group.
While radiolabeled ATP remains the benchmark for accuracy, the safety, cost, and high-throughput advantages of TNP-ATP make it an invaluable and versatile tool for modern drug discovery and biochemical research, especially when used in well-designed competition assays to probe the binding of unmodified ligands.
References
- 1. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Assay of protein kinases using radiolabeled ATP: a protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. TNP-ATP and TNP-ADP as probes of the nucleotide binding site of CheA, the histidine protein kinase in the chemotaxis signal transduction pathway of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determining Binding Affinity (KD) of Radiolabeled Antibodies to Immobilized Antigens - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: TNP-ATP Outshines in Fluorescent ATP Analog Assays
For researchers, scientists, and drug development professionals navigating the landscape of fluorescent ATP analogs, selecting the optimal tool is paramount for generating robust and reliable data. This guide provides an objective comparison of 2',3'-O-(2,4,6-Trinitrophenyl)adenosine-5'-triphosphate (TNP-ATP) with other common fluorescent ATP analogs, namely N-methylanthraniloyl-ATP (MANT-ATP) and BODIPY-FL-ATP. Supported by experimental data and detailed protocols, this comparison highlights the distinct advantages of TNP-ATP in studying ATP-protein interactions.
Key Advantages of TNP-ATP
TNP-ATP has emerged as a powerful probe in molecular biology and biochemistry due to a unique combination of spectral properties that offer significant advantages over other fluorescent ATP analogs.[1][2][3] The primary benefits of utilizing TNP-ATP include:
-
Significant Fluorescence Enhancement Upon Binding: One of the most notable features of TNP-ATP is the dramatic increase in its fluorescence intensity upon binding to a protein.[1][2][4] In aqueous solutions, TNP-ATP exhibits weak fluorescence. However, when it binds to the hydrophobic environment of a protein's ATP-binding pocket, its fluorescence can increase by 3- to 5-fold or even more, leading to a high signal-to-noise ratio.[1][4]
-
Environmentally Sensitive Blue Shift: Accompanying the increase in fluorescence intensity is a pronounced blue shift in the emission maximum of TNP-ATP upon binding to a protein.[1][2][4] This spectral shift provides an additional, independent confirmation of the binding event.
-
Favorable Spectral Overlap for FRET: TNP-ATP is an excellent acceptor molecule for Förster Resonance Energy Transfer (FRET) studies.[2] Its broad absorption spectrum overlaps well with the emission spectra of common FRET donors, making it a versatile tool for measuring conformational changes and distances within proteins and protein complexes.[2]
-
High Binding Affinity: In many instances, TNP-ATP exhibits a significantly higher binding affinity (often in the nanomolar to low micromolar range) for ATP-binding proteins compared to ATP itself and other analogs like MANT-ATP and BODIPY-FL-ATP.[3] While this can be a consideration in interpreting absolute binding constants for ATP, it is highly advantageous for displacement assays, as lower concentrations of the fluorescent probe are required.
-
Versatility in Applications: TNP-ATP has been successfully employed in a wide range of applications, including fluorescence spectroscopy to determine binding affinities and stoichiometry, fluorescence microscopy for visualizing ATP binding sites, and as a tool in drug discovery to screen for inhibitors of ATP-binding proteins.[1][2][5]
Quantitative Comparison of Fluorescent ATP Analogs
To provide a clear overview of the performance of TNP-ATP relative to its counterparts, the following table summarizes key quantitative parameters. The values presented are representative and can vary depending on the specific protein and experimental conditions.
| Property | TNP-ATP | MANT-ATP | BODIPY-FL-ATP |
| Excitation Wavelength (λex) | ~408 nm, ~470 nm | ~355 nm | ~503 nm |
| Emission Wavelength (λem) - Free | ~561 nm | ~448 nm | ~512 nm |
| Emission Wavelength (λem) - Bound | Blue-shifted (~540-550 nm) | Blue-shifted (~440-445 nm) | Relatively insensitive to binding |
| Fluorescence Enhancement | High (often >3-fold) | Moderate | Low to Moderate |
| Quantum Yield - Free | Low | Moderate | High |
| Quantum Yield - Bound | Significantly Increased | Increased | Relatively Unchanged |
| Binding Affinity (Kd) | Often higher than ATP (nM to low µM) | Closer to ATP (µM) | Variable |
Experimental Protocols
Detailed methodologies are crucial for the successful application of fluorescent ATP analogs. Below are protocols for two key experiments: a direct fluorescence titration to determine binding affinity and a competition assay to measure the binding of a non-fluorescent ligand.
Fluorescence Titration Assay for Determining TNP-ATP Binding Affinity
This experiment measures the increase in TNP-ATP fluorescence upon direct binding to a protein of interest, allowing for the determination of the dissociation constant (Kd).
Materials:
-
Purified protein of interest in a suitable buffer (e.g., Tris-HCl, HEPES)
-
TNP-ATP stock solution (e.g., 1 mM in buffer)
-
Spectrofluorometer
-
Cuvette or microplate
Protocol:
-
Preparation: Dilute the protein of interest to a fixed concentration (e.g., 1 µM) in the assay buffer.
-
Instrument Setup: Set the spectrofluorometer to the excitation wavelength for TNP-ATP (~410 nm) and the emission wavelength at the expected peak for the bound state (e.g., 540 nm).[1][6] Alternatively, a scan of the emission spectrum (e.g., 500-600 nm) can be performed.[1]
-
Titration:
-
To a cuvette containing the protein solution, make sequential additions of small aliquots of the TNP-ATP stock solution to achieve a range of final concentrations (e.g., 0 to 10 µM).
-
After each addition, mix gently and allow the system to equilibrate (binding is often instantaneous).[1]
-
Record the fluorescence intensity at the designated emission wavelength.
-
-
Control: Perform a parallel titration of TNP-ATP into the buffer alone to measure the background fluorescence of free TNP-ATP.
-
Data Analysis:
-
Subtract the background fluorescence from the fluorescence measured in the presence of the protein for each TNP-ATP concentration.
-
Plot the corrected fluorescence intensity as a function of the TNP-ATP concentration.
-
Fit the resulting saturation curve to a suitable binding model (e.g., a one-site binding hyperbola) to determine the Kd.
-
Experimental Workflow for Fluorescence Titration
Caption: A flowchart of the experimental steps for determining the dissociation constant (Kd) of TNP-ATP binding to a protein.
Competition Assay for Determining ATP Binding Affinity
This assay is used to determine the binding affinity of a non-fluorescent competitor, such as ATP, by measuring its ability to displace pre-bound TNP-ATP from the protein.
Materials:
-
Purified protein of interest
-
TNP-ATP stock solution
-
Non-fluorescent competitor (e.g., ATP) stock solution
-
Spectrofluorometer
-
Cuvette or microplate
Protocol:
-
Preparation: Prepare a solution containing the protein of interest and TNP-ATP at concentrations that result in a significant fluorescence signal (typically with the protein concentration greater than the Kd of TNP-ATP and TNP-ATP at a concentration that gives a good signal).
-
Instrument Setup: Set the spectrofluorometer as described in the fluorescence titration assay.
-
Competition Titration:
-
To the pre-incubated protein-TNP-ATP complex, add increasing concentrations of the non-fluorescent competitor (e.g., ATP).
-
After each addition, mix and allow the system to reach equilibrium.
-
Record the fluorescence intensity. A decrease in fluorescence indicates the displacement of TNP-ATP by the competitor.[2]
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the competitor concentration.
-
Fit the data to a competitive binding equation to determine the IC50 (the concentration of competitor that displaces 50% of the bound TNP-ATP).
-
Calculate the inhibition constant (Ki) for the competitor using the Cheng-Prusoff equation, which relates the IC50 to the Kd of the fluorescent ligand.
-
Signaling Pathway for Competitive Binding
Caption: Diagram illustrating the principle of a competitive binding assay where unlabeled ATP displaces fluorescently labeled TNP-ATP.
Conclusion
TNP-ATP stands out as a superior fluorescent ATP analog for a multitude of applications due to its pronounced fluorescence enhancement, environmentally sensitive spectral shift, and high binding affinity. These characteristics contribute to high-sensitivity assays with excellent signal-to-noise ratios. While the higher affinity of TNP-ATP compared to ATP must be considered when determining the absolute binding affinity of the natural nucleotide, this feature is particularly advantageous for displacement assays aimed at screening for inhibitors or determining the binding of other non-fluorescent ligands. For researchers seeking a robust and versatile tool to investigate ATP-protein interactions, TNP-ATP offers a clear advantage over other commercially available fluorescent ATP analogs.
References
- 1. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNP-ATP - Wikipedia [en.wikipedia.org]
- 3. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TNP-ATP Binding Assay [bio-protocol.org]
A Comparative Guide to Triethylammonium and Other Salt Forms of TNP-ATP for Researchers
In the realm of biochemical and pharmacological research, 2',3'-O-(2,4,6-Trinitrophenyl)adenosine-5'-triphosphate (TNP-ATP) stands out as a versatile fluorescent analogue of ATP. It is extensively utilized as a potent antagonist for P2X purinergic receptors and as a fluorescent probe to investigate the kinetics of ATP-binding proteins. TNP-ATP is commercially available in various salt forms, with the triethylammonium (B8662869) and sodium salts being the most common. This guide provides a detailed comparison of the triethylammonium salt form of TNP-ATP with other salt forms, supported by available experimental data, to aid researchers, scientists, and drug development professionals in selecting the most suitable form for their experimental needs.
Physicochemical and Biological Properties: A Tabular Comparison
The selection of a particular salt form of TNP-ATP can be critical for experimental success, influencing factors such as solubility, stability, and handling. Below is a summary of the available data for the triethylammonium and sodium salt forms of TNP-ATP.
Table 1: General and Physicochemical Properties of TNP-ATP Salt Forms
| Property | TNP-ATP Triethylammonium Salt | TNP-ATP Sodium Salt | TNP-ATP Monolithium Trisodium Salt |
| Molecular Formula | C₁₆H₁₃N₈O₁₉P₃ • 4C₆H₁₆N[1][2] | C₁₆H₁₃N₈O₁₉P₃ • 4Na[3] | C₂₂H₁₄LiN₁₁Na₃O₂₅P₃[4] |
| Molecular Weight | 1123.0 g/mol [1][2] | 806.2 g/mol [3] | 1001.24 g/mol [4] |
| Appearance | Orange solution (typically 10 mM in water) or solid[5][6] | Red to orange solid[4] or a solution in water[3] | Red to orange solid[4] |
| Solubility | Soluble in water; often supplied as a 10 mM solution.[1][2][7] | Soluble in water.[3] | H₂O: >20 mg/mL[4] |
| Storage Conditions | Store at -20°C.[1][2] | Store at -80°C. | Not specified. |
| Reported Stability | ≥ 2 years at -20°C.[2] | ≥ 2 years at -80°C. | Not specified. |
Table 2: Biological Activity as a P2X Receptor Antagonist
| Receptor Subtype | TNP-ATP Triethylammonium Salt (IC₅₀) | TNP-ATP Sodium Salt (IC₅₀) |
| P2X₁ | 6 nM[1][7] | 6 nM[3] |
| P2X₃ | 0.9 nM[1][7] | 0.9 nM[3] |
| P2X₂/₃ | 7 nM[1][7] | 7 nM[3] |
| P2X₂ | 2,000 nM[2] | 2 µM[3] |
| P2X₄ | 15,200 nM[2] | 15.2 µM[3] |
| P2X₇ | >30,000 nM[2] | >30 µM[3] |
The available data indicates that the biological activity of the triethylammonium and sodium salt forms of TNP-ATP as P2X receptor antagonists is virtually identical. The choice between these forms is therefore unlikely to impact the outcome of experiments focused on P2X receptor antagonism.
Experimental Considerations and Protocols
The utility of TNP-ATP extends beyond its role as a receptor antagonist to its application as a fluorescent probe for studying ATP-binding proteins. The fluorescence of TNP-ATP is environmentally sensitive, exhibiting a significant increase in quantum yield and a blue shift in its emission maximum upon binding to the hydrophobic pocket of a protein.[9]
Experimental Workflow for Fluorescence Titration
The following diagram outlines a typical workflow for a fluorescence titration experiment to determine the binding affinity of a protein to TNP-ATP.
Detailed Protocol: Fluorescence Titration to Determine Binding Affinity
This protocol is adapted from established methods for measuring protein-ligand interactions using TNP-ATP.[10][11]
Materials:
-
TNP-ATP salt form of choice
-
Purified protein of interest
-
Assay Buffer (e.g., Tris-HCl or HEPES buffer at a physiological pH, with appropriate salts like MgCl₂)
-
Fluorometer with excitation and emission monochromators
-
Quartz cuvette
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Preparation of Solutions:
-
Prepare a concentrated stock solution of TNP-ATP (e.g., 1 mM) in the assay buffer. Determine the precise concentration by spectrophotometry using the molar extinction coefficient at 408 nm or 470 nm.[5]
-
Prepare a concentrated stock solution of the purified protein of interest in the assay buffer.
-
-
Instrument Setup:
-
Set the fluorometer to an excitation wavelength of 408 nm or 410 nm.
-
Set the emission scan range from 500 nm to 600 nm.
-
-
Measurement:
-
Add a known volume of assay buffer to the cuvette.
-
Add a small volume of the TNP-ATP stock solution to the cuvette to achieve a final concentration typically in the low micromolar range (e.g., 1-5 µM).[10]
-
Record the fluorescence spectrum of TNP-ATP alone. This serves as the baseline fluorescence.
-
Incrementally add small aliquots of the concentrated protein stock solution to the cuvette.
-
After each addition, allow the solution to equilibrate (typically 1-2 minutes) and then record the fluorescence spectrum.
-
-
Data Analysis:
-
For each titration point, determine the change in fluorescence intensity at the emission maximum.
-
Correct the fluorescence values for dilution effects.
-
Plot the change in fluorescence as a function of the total protein concentration.
-
Fit the resulting binding curve to an appropriate binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).
-
Signaling Pathway of P2X Receptors
TNP-ATP is a potent antagonist of several P2X receptor subtypes. Understanding the signaling pathway of these receptors is crucial for interpreting experimental results. P2X receptors are ligand-gated ion channels that open in response to extracellular ATP.[12][13]
Activation of P2X receptors by ATP leads to the influx of cations, primarily Ca²⁺ and Na⁺, resulting in membrane depolarization and the initiation of various downstream signaling cascades.[12][14] TNP-ATP acts as a competitive antagonist, binding to the receptor to prevent ATP-mediated activation.[13][15]
Conclusion
The triethylammonium salt of TNP-ATP is a widely used and effective tool for studying P2X receptors and ATP-binding proteins. While direct, quantitative comparisons of its physicochemical properties with other salt forms like the sodium salt are scarce, the available data on biological activity show remarkable similarity. The choice of salt form may be influenced by factors such as the solvent system (with triethylammonium salts potentially offering better solubility in non-aqueous environments) and established laboratory protocols. For most aqueous-based biological assays, both the triethylammonium and sodium salt forms of TNP-ATP can be expected to perform comparably. Researchers should prioritize consistency in the salt form used within a study to ensure the reproducibility of their results.
References
- 1. rndsystems.com [rndsystems.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. TNP-ATP, Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. TNP-ATP triethylammonium salt | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 8. The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Recommended tool compounds and drugs for blocking P2X and P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Competitive antagonism of recombinant P2X(2/3) receptors by 2', 3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating Enzyme Inhibition: A Comparative Guide to TNP-ATP Binding Assays and Ki Determination
For researchers, scientists, and drug development professionals, understanding the precise interaction between a potential drug candidate and its target enzyme is paramount. This guide provides a comprehensive comparison of two key methodologies used to characterize enzyme inhibitors: the fluorescent TNP-ATP binding assay and the determination of the enzyme inhibition constant (Ki). By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to clarify the correlation between these two critical parameters in drug discovery.
The development of effective enzyme inhibitors relies on accurate and reproducible methods to quantify their potency. The half-maximal inhibitory concentration (IC50) derived from a 2',3'-O-(2,4,6-trinitrophenyl) adenosine (B11128) 5'-triphosphate (TNP-ATP) displacement assay offers a valuable measure of a compound's ability to bind to the ATP-binding site of a kinase. However, the inhibitor constant (Ki) provides a more fundamental measure of the inhibitor's binding affinity. This guide explores the relationship between these two values, offering a framework for interpreting inhibitor performance.
Correlating Binding Affinity with Inhibition Potency: A Comparative Analysis
To illustrate the relationship between TNP-ATP binding displacement and enzymatic inhibition, this guide focuses on two well-characterized protein kinases: p38α Mitogen-Activated Protein Kinase (MAPK) and Abl kinase. The following tables present a hypothetical, yet representative, dataset for a series of inhibitors against these kinases.
p38α MAPK Inhibitor Profile
| Inhibitor | TNP-ATP Displacement IC50 (nM) | Enzymatic Ki (nM) |
| Inhibitor A | 15 | 8 |
| Inhibitor B | 50 | 28 |
| Inhibitor C | 120 | 75 |
| Inhibitor D | 5 | 2.5 |
| Inhibitor E | 250 | 140 |
Abl Kinase Inhibitor Profile
| Inhibitor | TNP-ATP Displacement IC50 (nM) | Enzymatic Ki (nM) |
| Inhibitor F | 25 | 15 |
| Inhibitor G | 8 | 4 |
| Inhibitor H | 150 | 90 |
| Inhibitor I | 3 | 1.2 |
| Inhibitor J | 300 | 180 |
Experimental Protocols: A Detailed Look at the Methodologies
Accurate and consistent experimental execution is the bedrock of reliable data. The following sections provide detailed protocols for the key experiments cited in this guide.
TNP-ATP Displacement Assay (Fluorescence Polarization)
This assay measures the ability of a test compound to displace the fluorescent ATP analog, TNP-ATP, from the ATP-binding site of the target kinase.
Materials:
-
Purified kinase (e.g., p38α MAPK or Abl kinase)
-
TNP-ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitors dissolved in DMSO
-
384-well, low-volume, black microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a solution of the kinase and TNP-ATP in the assay buffer. The concentration of the kinase should be in the low nanomolar range, and the TNP-ATP concentration should be close to its dissociation constant (Kd) for the kinase.
-
Add a small volume of the test inhibitor, serially diluted in DMSO, to the wells of the microplate.
-
Add the kinase/TNP-ATP mixture to the wells containing the inhibitor. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
The IC50 value is determined by plotting the fluorescence polarization values against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Determination of Enzyme Inhibition Constant (Ki)
The Ki value is determined from the IC50 value obtained from an enzymatic assay using the Cheng-Prusoff equation.[1]
Enzymatic Assay (e.g., for a protein kinase):
-
The kinase reaction is performed in a suitable buffer containing the kinase, a peptide substrate, and ATP.
-
The reaction is initiated by the addition of ATP.
-
The amount of phosphorylated substrate is measured over time, typically using methods such as radioactivity, fluorescence, or luminescence.
-
To determine the IC50, the assay is performed in the presence of varying concentrations of the inhibitor.
-
The rate of the reaction at each inhibitor concentration is measured.
-
The IC50 value is determined by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Calculation of Ki: The Ki is calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([S] / Km))
Where:
-
IC50 is the half-maximal inhibitory concentration of the inhibitor.
-
[S] is the concentration of the substrate (ATP in the case of kinases).
-
Km is the Michaelis-Menten constant of the enzyme for the substrate.
Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using the Graphviz DOT language.
References
A Comparative Guide: TNP-ATP as a Superior Alternative to Radioactive Assays for ATP Binding
For researchers, scientists, and drug development professionals engaged in the study of ATP-binding proteins, the choice of assay methodology is a critical determinant of experimental success, efficiency, and safety. This guide provides an objective comparison between the fluorescent TNP-ATP binding assay and the traditional radioactive filter binding assay, supported by experimental data and detailed protocols to inform your selection.
Adenosine triphosphate (ATP) is a ubiquitous molecule essential for cellular energy metabolism and signal transduction. The proteins that bind ATP, such as kinases, ATPases, and motor proteins, are crucial targets for drug discovery and fundamental biological research. Consequently, robust and reliable assays to measure ATP binding are indispensable. For decades, radioactive assays, primarily utilizing [γ-³²P]ATP or [α-³²P]ATP, were the gold standard. However, the emergence of fluorescent analogs, particularly 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP), has provided a safer, more efficient, and equally potent alternative.
The Principle Behind the Probes: Fluorescence vs. Radioactivity
TNP-ATP: A Fluorescent Reporter of Binding
TNP-ATP is a fluorescent analog of ATP where the trinitrophenyl (TNP) group is attached to the ribose moiety of the ATP molecule.[1] In an aqueous solution, TNP-ATP exhibits weak fluorescence. However, upon binding to the hydrophobic ATP-binding pocket of a protein, its quantum yield increases significantly, resulting in a substantial enhancement of its fluorescent signal and often a blue shift in its emission maximum.[1][2] This change in fluorescence provides a direct and real-time measure of the binding event. The excitation wavelength for TNP-ATP is typically around 410 nm, with an emission maximum around 540-560 nm.[2][3] This spectral property is advantageous as it minimizes interference from the intrinsic fluorescence of proteins.[3]
Radioactive Assays: The Classic Filter-Binding Approach
Traditional radioactive ATP binding assays rely on the use of ATP molecules labeled with a radioactive isotope, most commonly Phosphorus-32 (³²P) or Phosphorus-33 (³³P), at the gamma phosphate (B84403) position ([γ-³²P]ATP). The principle of the most common format, the filter binding assay, is the separation of the protein-ATP complex from the unbound, free radiolabeled ATP.[4][5] This is typically achieved by passing the reaction mixture through a nitrocellulose filter. Proteins, due to their charge, bind to the filter, and any radiolabeled ATP bound to the protein is retained.[4] The unbound radiolabeled ATP passes through the filter. The amount of radioactivity on the filter is then quantified using a scintillation counter or a phosphorimager, providing a measure of the ATP bound to the protein.[5]
Head-to-Head Comparison: TNP-ATP vs. Radioactive Assays
To facilitate an informed decision, the following table summarizes the key performance characteristics of both assay types.
| Feature | TNP-ATP Assay | Radioactive Assay |
| Principle | Fluorescence enhancement upon binding | Detection of radioactivity from bound, labeled ATP |
| Safety | Non-radioactive, minimal safety concerns | Requires handling of radioactive materials, specialized waste disposal, and adherence to strict safety protocols |
| Cost | Generally lower cost for reagents and disposal | Higher costs associated with radioactive isotopes, licensing, and waste management |
| Throughput | High-throughput compatible (96- and 384-well plates) with plate readers | Can be adapted for high-throughput, but often more labor-intensive and slower |
| Sensitivity | High sensitivity, capable of measuring dissociation constants (Kd) in the nanomolar to micromolar range[1][6] | Very high sensitivity, considered the "gold standard" for quantifying kinase activity[5][7] |
| Ease of Use | Simple, homogeneous "mix-and-read" format[2] | Multi-step procedure involving filtration, washing, and specialized detection equipment[5] |
| Real-time Monitoring | Allows for real-time kinetic measurements | Typically provides endpoint measurements |
| Compound Interference | Potential for interference from fluorescent compounds | Less susceptible to chemical interference, but can be affected by compounds that alter filter binding |
| Data Acquisition | Rapid, with measurements taking seconds to minutes per plate | Slower, requiring filter processing and often lengthy exposure times for imaging |
Experimental Protocols: A Step-by-Step Guide
TNP-ATP Fluorescence Binding Assay Protocol (96-Well Plate Format)
This protocol is a generalized procedure and may require optimization for specific proteins.[2]
Materials:
-
Purified ATP-binding protein of interest
-
TNP-ATP stock solution (e.g., 1 mM in water or buffer)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂)
-
Black, opaque 96-well microplate
-
Fluorescence plate reader with excitation at ~410 nm and emission detection at ~540 nm
Procedure:
-
Prepare Protein Dilutions: Prepare a series of dilutions of the ATP-binding protein in the assay buffer.
-
Prepare TNP-ATP Working Solution: Dilute the TNP-ATP stock solution in the assay buffer to the desired final concentration (typically in the low micromolar range).
-
Set up the Assay Plate:
-
Blank wells: Add assay buffer only.
-
TNP-ATP only wells: Add the TNP-ATP working solution to wells containing only assay buffer.
-
Experimental wells: Add the TNP-ATP working solution to wells containing the different concentrations of the protein.
-
-
Incubation: Incubate the plate at room temperature for 10-15 minutes to allow the binding to reach equilibrium. Protect the plate from light.
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using the plate reader.
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
The fluorescence enhancement is calculated by subtracting the fluorescence of the "TNP-ATP only" wells from the experimental wells.
-
Plot the change in fluorescence as a function of protein concentration to determine the dissociation constant (Kd).
-
Radioactive Filter Binding Assay Protocol ([γ-³²P]ATP)
This protocol is a generalized procedure and requires appropriate safety precautions for handling radioactive materials.[5][7]
Materials:
-
Purified ATP-binding protein of interest
-
[γ-³²P]ATP (high specific activity)
-
Unlabeled ("cold") ATP stock solution
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Nitrocellulose filter membranes (e.g., 0.45 µm pore size)
-
Vacuum filtration manifold
-
Wash buffer (ice-cold assay buffer)
-
Scintillation vials and scintillation fluid
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare Reaction Mixtures: In microcentrifuge tubes, prepare reaction mixtures containing the assay buffer, a constant concentration of [γ-³²P]ATP (often mixed with cold ATP to achieve the desired specific activity), and varying concentrations of the ATP-binding protein.
-
Incubation: Incubate the reactions at the desired temperature (e.g., 30°C) for a time sufficient to reach binding equilibrium (e.g., 30 minutes).
-
Filtration:
-
Pre-wet the nitrocellulose filters with wash buffer.
-
Place the filters on the vacuum manifold.
-
Apply the reaction mixture to the center of the filter under vacuum.
-
-
Washing: Immediately wash each filter with several volumes of ice-cold wash buffer to remove unbound [γ-³²P]ATP.
-
Quantification:
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Phosphorimaging: Arrange the dried filters on a phosphor screen, expose for an appropriate amount of time, and image the screen.
-
-
Data Analysis:
-
Determine the amount of bound [γ-³²P]ATP for each protein concentration.
-
Plot the amount of bound ATP as a function of protein concentration to determine the binding parameters, such as the Kd.
-
Visualizing the Processes: Workflows and Signaling Pathways
To further clarify the experimental procedures and the biological context, the following diagrams illustrate the workflows and a relevant signaling pathway.
Conclusion: Embracing a Safer and More Efficient Future for ATP Binding Assays
While radioactive assays have historically been instrumental in advancing our understanding of ATP-binding proteins, the advantages offered by TNP-ATP are compelling for modern research environments.[1][8] The elimination of radiation hazards, coupled with a simpler, faster, and more cost-effective workflow, makes TNP-ATP an attractive alternative for both fundamental research and high-throughput drug screening.[2][8] The ability to perform real-time measurements and the reduced potential for certain types of compound interference further solidify its position as a superior choice for many applications. For laboratories seeking to enhance safety, improve efficiency, and reduce costs without compromising data quality, transitioning to TNP-ATP-based assays represents a significant step forward in the study of ATP-binding proteins.
References
- 1. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TNP-ATP - Wikipedia [en.wikipedia.org]
- 4. Filter binding assay - Wikipedia [en.wikipedia.org]
- 5. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Fluorescence-Based Method to Measure ADP/ATP Exchange of Recombinant Adenine Nucleotide Translocase in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of TNP-ATP for P2X Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity of 2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) for various P2X receptor subtypes. The information presented herein, supported by experimental data, is intended to assist researchers in the design and interpretation of studies involving this widely used P2X receptor antagonist.
Quantitative Analysis of TNP-ATP Selectivity
TNP-ATP exhibits a distinct selectivity profile, demonstrating high potency as an antagonist at specific P2X receptor subtypes. The following table summarizes the inhibitory concentrations (IC50) of TNP-ATP across a range of P2X receptors, highlighting its preferential antagonism. Data has been compiled from multiple studies to provide a comprehensive overview.
| P2X Receptor Subtype | Species | IC50 (nM) | Fold Selectivity vs. P2X2 | Reference(s) |
| P2X1 | Human / Rat | 6 | ~467-fold | [1] |
| P2X2 | Human / Rat | ~2800 - 3500 | 1 | [2] |
| P2X3 | Human / Rat | 0.9 - 3 | ~933 - 3111-fold | [2] |
| P2X2/3 (heteromeric) | Human / Rat | 3 - 7 | ~400 - 933-fold | [3] |
| P2X4 | Human / Rat | >1000 | <1-fold | [4] |
| P2X5 | - | Not Widely Reported | - | [4] |
| P2X6 | - | Not Widely Reported | - | |
| P2X7 | Human / Rat | >1000 | <1-fold | [1][4] |
Key Observations:
-
High Potency at P2X1, P2X3, and P2X2/3: TNP-ATP is a potent antagonist of homomeric P2X1 and P2X3 receptors, as well as heteromeric P2X2/3 receptors, with IC50 values in the low nanomolar range.[1][4]
-
Remarkable Selectivity: It displays a selectivity of over 1000-fold for P2X3-containing receptors (P2X3 and P2X2/3) when compared to P2X2, P2X4, and P2X7 receptors. This makes TNP-ATP a valuable pharmacological tool for discriminating between these subtypes.
-
Low Potency at P2X2, P2X4, and P2X7: TNP-ATP is significantly less effective at inhibiting P2X2, P2X4, and P2X7 receptors, with IC50 values in the micromolar range or higher.[1][2][4]
-
Limited Data for P2X5 and P2X6: The inhibitory activity of TNP-ATP on P2X5 and P2X6 receptor subtypes is not extensively documented in the current scientific literature.[4]
Experimental Methodologies
The determination of TNP-ATP's antagonist potency and selectivity is primarily achieved through electrophysiological and calcium imaging techniques. These methods allow for the direct or indirect measurement of P2X receptor ion channel function in the presence of an agonist and the subsequent inhibition by TNP-ATP.
Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the ion currents passing through P2X receptor channels in the cell membrane.
-
Objective: To determine the IC50 value of TNP-ATP by quantifying the inhibition of agonist-induced currents.
-
Cell Preparation: HEK293 cells or other suitable cell lines are transfected to express a specific P2X receptor subtype of interest. These cells are then cultured on glass coverslips for recording.
-
Recording Procedure:
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single cell.
-
The cell membrane is then ruptured to achieve the "whole-cell" configuration, allowing control of the intracellular environment and measurement of total membrane current.
-
The cell is held at a negative membrane potential (e.g., -60 mV).
-
A P2X receptor agonist, such as ATP or the more stable analog α,β-methylene ATP (α,β-meATP), is applied to the cell to evoke an inward current.
-
After a washout period, the agonist is co-applied with varying concentrations of TNP-ATP.
-
The reduction in the agonist-induced current in the presence of TNP-ATP is measured.
-
-
Data Analysis: The inhibited current is normalized to the control agonist-induced current, and a concentration-response curve is plotted to calculate the IC50 value.
Intracellular Calcium Influx Assay
This method indirectly measures P2X receptor activation by detecting the subsequent rise in intracellular calcium concentration ([Ca2+]i) that occurs when these non-selective cation channels open.
-
Objective: To determine the IC50 value of TNP-ATP by measuring the inhibition of agonist-induced increases in intracellular calcium.
-
Cell Preparation: Cells expressing the P2X receptor subtype of interest are seeded in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Procedure:
-
The baseline fluorescence of the cells is measured.
-
Cells are pre-incubated with various concentrations of TNP-ATP.
-
A specific concentration of a P2X receptor agonist (typically the EC50 or EC80 concentration) is added to stimulate the receptor.
-
The change in fluorescence, corresponding to the increase in intracellular calcium, is recorded using a fluorescence plate reader or microscope.
-
-
Data Analysis: The inhibition of the calcium response by TNP-ATP is calculated relative to the response with the agonist alone, and this data is used to generate a concentration-response curve and determine the IC50 value.
P2X Receptor Signaling and Antagonism
P2X receptors are ligand-gated ion channels that are activated by extracellular ATP.[1] Upon ATP binding, the channel undergoes a conformational change, opening a pore that allows the influx of cations such as Na+ and Ca2+. This influx leads to membrane depolarization and the initiation of various downstream signaling events. TNP-ATP acts as a competitive antagonist, binding to the same site as ATP but without activating the channel, thereby blocking the physiological effects of ATP.[3]
References
- 1. Update of P2X receptor properties and their pharmacology: IUPHAR Review 30 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antagonist trinitrophenyl-ATP reveals co-existence of distinct P2X receptor channels in rat nodose neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competitive antagonism of recombinant P2X(2/3) receptors by 2', 3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P2X Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TNP-ATP and Natural ATP Binding Kinetics
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between ATP and its binding proteins is paramount. 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP), a fluorescent analog of ATP, has become an invaluable tool in these investigations. This guide provides an objective comparison of the binding kinetics of TNP-ATP and its natural counterpart, supported by experimental data, to aid in the design and interpretation of molecular studies.
Quantitative Data Summary
The binding affinity of TNP-ATP to ATP-binding sites is often higher than that of natural ATP.[1][2][3] This enhanced affinity is a critical consideration when using TNP-ATP as a proxy for the natural nucleotide. The following table summarizes the dissociation constants (Kd) for TNP-ATP and ATP with several well-characterized proteins.
| Protein | Ligand | Dissociation Constant (Kd) |
| Myosin | TNP-ATP | ~1 µM |
| ATP | 2.4 µM | |
| Ca2+-ATPase | TNP-ATP | ~1 µM |
| ATP | 2.4 µM | |
| CheA (Histidine Kinase) | TNP-ATP | 1.9 µM[4] |
| ATP | 260 µM[4] | |
| EnvZ (Histidine Kinase) | TNP-ATP | 0.5 µM[4] |
| ATP | 60 µM[4] | |
| PhoQcat (Histidine Kinase) | TNP-ATP | - |
| ATP | 412 ± 72 µM[4] | |
| Insulysin | TNP-ATP | 1.15 µM[5] |
| ATP | 1.3 mM[5] | |
| STRADα (Pseudokinase) | TNP-ATP | 1.1 µM[6] |
| ATP | 30-100x higher than TNP-ATP[6] | |
| CASK (Pseudokinase) | TNP-ATP | 0.563 mM[6] |
| ATP | - |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols
Precise determination of binding kinetics relies on robust experimental methodologies. The following are detailed protocols for key experiments used to characterize the binding of TNP-ATP and ATP.
Fluorescence Spectroscopy for Kd Determination
This technique leverages the significant increase in fluorescence and the blue shift in the emission maximum of TNP-ATP upon binding to a protein.[1][7]
Principle: The change in fluorescence intensity of TNP-ATP is directly proportional to the fraction of the fluorescent ligand bound to the protein. By titrating a fixed concentration of protein with increasing concentrations of TNP-ATP, a saturation binding curve can be generated to determine the dissociation constant (Kd).
Caption: Workflow for Kd determination by fluorescence spectroscopy.
Stopped-Flow Kinetics for kon and koff
To measure the rates of association (kon) and dissociation (koff), the rapid kinetics of binding are monitored using a stopped-flow instrument.[8][9]
Principle: By rapidly mixing the protein and ligand, the pre-steady-state kinetics of the binding event can be observed in real-time. For TNP-ATP, the increase in fluorescence upon binding is monitored over milliseconds. To measure the dissociation rate, a pre-formed protein-TNP-ATP complex is rapidly mixed with an excess of unlabeled ATP, and the decrease in fluorescence is tracked as the TNP-ATP is displaced.
Caption: Experimental workflow for stopped-flow kinetics.
Signaling Pathway Context: The Role of ATP in DNA Mismatch Repair
ATP binding and hydrolysis are crucial for the function of many DNA repair proteins, such as the Msh2-Msh6 complex, which is involved in recognizing and initiating the repair of DNA mismatches.
References
- 1. TNP-ATP - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the binding of the fluorescent ATP analog TNP-ATP to insulysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stopped-flow - Wikipedia [en.wikipedia.org]
The Imperfect Mimic: A Comparative Guide to the Limitations of TNP-ATP in Biological Systems
The core utility of TNP-ATP lies in its 2,4,6-trinitrophenol (TNP) group attached to the ribose sugar of ATP.[1] This modification renders the molecule fluorescent, with an emission maximum around 561 nm in aqueous solution.[3] When TNP-ATP binds to the hydrophobic environment of a protein's ATP-binding pocket, its fluorescence intensity typically increases, and the emission maximum undergoes a blue shift.[1][4] While this property is the foundation of its use, the bulky and chemically distinct TNP moiety introduces significant deviations from the behavior of native ATP.
Key Limitations of TNP-ATP
The primary drawbacks of using TNP-ATP stem from the fact that the TNP group itself can interact with the target protein, altering binding affinity and kinetics compared to ATP.
-
Altered Binding Affinity: One of the most significant limitations is that the TNP moiety often enhances the binding affinity of the analog for the protein.[1][2][5] This can result in a dissociation constant (Kd) that is orders of magnitude lower than that for ATP, providing an inaccurate measure of the protein's natural affinity for its substrate. The TNP group can form additional interactions with amino acid residues in or near the ATP-binding pocket that are not available to ATP.
-
Steric and Allosteric Effects: The bulky TNP group can lead to steric hindrance, potentially altering the conformation of the protein upon binding in a way that ATP does not. This can lead to non-competitive or allosteric effects, where TNP-ATP may bind to sites other than the primary ATP-binding pocket.[1] For example, in some proteins, TNP-ATP has been shown to act as an allosteric activator, a function not observed with ATP.[1]
-
Modified Enzyme Kinetics: For ATP-hydrolyzing enzymes such as kinases and ATPases, TNP-ATP is often a poor substrate. While it may be hydrolyzed, the rate is typically much slower than that of ATP.[1] This makes it unsuitable for accurately studying the catalytic activity of these enzymes.
-
Antagonistic Activity: In certain protein families, most notably the P2X receptors, TNP-ATP acts as a potent antagonist, inhibiting the channel's activation by ATP.[6][7] This is a clear functional divergence from ATP, which is the natural agonist for these receptors.
-
Fluorescence Artifacts: The fluorescence of TNP-ATP is sensitive to its environment, including changes in pH, solvent polarity, and the presence of detergents.[1][2][8] This can lead to changes in fluorescence that are not due to protein binding, potentially confounding the interpretation of experimental results.
Quantitative Comparison: TNP-ATP vs. ATP Binding Affinity
The following table summarizes the dissociation constants (Kd) for TNP-ATP and ATP for a selection of proteins, illustrating the often-significant discrepancy in binding affinities.
| Protein | Organism | Kd (TNP-ATP) (µM) | Kd (ATP) (µM) | Fold Difference (ATP/TNP-ATP) |
| Selenophosphate Synthetase (SPS) | Aquifex aeolicus | 0.03 | >3 | >100 |
| Hexokinase | Yeast | 1.5 | 150 | 100 |
| Na,K-ATPase (H4-H5 loop) | Recombinant | 3.1 | 6200 | ~2000 |
| CheA (Site 1) | Thermotoga maritima | 0.0016 | 0.2 | 125 |
| CASK (CaM-kinase domain) | Human | ~1 | ~1000 | ~1000 |
Data compiled from various sources.[1][9][10]
Comparison with Other ATP Analogs
TNP-ATP is one of several commonly used ATP analogs. The choice of analog should be guided by the specific experimental question.
-
ATPγS (Adenosine 5'-O-(3-thiotriphosphate)): A non-hydrolyzable analog where a sulfur atom replaces a non-bridging oxygen on the γ-phosphate.[11] It is a good choice for studying ATP binding without hydrolysis and for trapping enzymes in a pre-hydrolysis state.[11] Unlike TNP-ATP, it lacks a bulky fluorescent reporter group, making it less likely to introduce steric artifacts.
-
MANT-ATP (2'-(or-3')-O-(N-Methylanthraniloyl) adenosine (B11128) 5'-triphosphate): Another fluorescent ATP analog. MANT has a smaller fluorophore than TNP and excites at a shorter wavelength.[12] The choice between TNP-ATP and MANT-ATP may depend on the specific protein and the instrumentation available.[12]
-
AMP-PNP (Adenosine 5'-(β,γ-imido)triphosphate): A non-hydrolyzable analog where an imido group replaces the oxygen between the β and γ phosphates. It is a competitive inhibitor of many ATP-dependent enzymes and is useful for structural studies.[11]
Experimental Protocols
Determining Binding Affinity using Fluorescence Titration
This protocol describes a standard method for measuring the dissociation constant (Kd) of TNP-ATP for a protein of interest.
Materials:
-
Spectrofluorometer
-
Quartz cuvette
-
Protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, pH 7.2)
-
TNP-ATP stock solution (e.g., 1 mM in buffer)
-
Buffer solution
Procedure:
-
Set the spectrofluorometer to an excitation wavelength of 410 nm and record the emission spectrum from 500 nm to 600 nm.
-
Add a known volume of buffer to the cuvette and record a blank spectrum.
-
Add a small, fixed amount of TNP-ATP to the cuvette (final concentration typically 1-5 µM) and record the fluorescence spectrum.[4]
-
Successively add small aliquots of the concentrated protein solution to the cuvette.
-
After each addition, mix gently and allow the system to equilibrate (usually instantaneous) before recording the fluorescence spectrum.[4]
-
Continue adding the protein until the change in fluorescence upon addition is negligible (saturation).
-
Correct the fluorescence data for dilution at each step.
-
Plot the change in fluorescence intensity at the emission maximum (e.g., ~540 nm) as a function of the total protein concentration.
-
Fit the resulting saturation curve to a suitable binding isotherm (e.g., a one-site binding model) to determine the Kd.
ATP Competition Assay
This protocol is used to determine the binding affinity of ATP by competing it against the fluorescent TNP-ATP.
Materials:
-
Same as for the fluorescence titration experiment.
-
ATP stock solution (e.g., 100 mM in buffer).
Procedure:
-
Prepare a solution containing the protein of interest at a concentration above the Kd of TNP-ATP, and TNP-ATP at a concentration around its Kd.
-
Record the fluorescence spectrum of this complex.
-
Add increasing concentrations of ATP to the cuvette.
-
After each addition, mix and allow the system to equilibrate before recording the fluorescence spectrum.
-
The addition of ATP will displace the bound TNP-ATP, leading to a decrease in fluorescence.[4]
-
Plot the fluorescence intensity as a function of the ATP concentration.
-
Fit the data to a competitive binding equation to determine the inhibitory constant (Ki) for ATP, which represents its dissociation constant.
Visualizing Workflows and Pathways
To better understand the application and context of TNP-ATP, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.
Caption: Workflow for determining TNP-ATP binding affinity.
Caption: TNP-ATP as an antagonist in P2X receptor signaling.
Conclusion
References
- 1. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TNP-ATP - Wikipedia [en.wikipedia.org]
- 4. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A shared mechanism for TNP-ATP recognition by members of the P2X receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A shared mechanism for TNP-ATP recognition by members of the P2X receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of P2X Receptor Antagonists: TNP-ATP vs. Suramin vs. PPADS
In the study of purinergic signaling, the selection of an appropriate antagonist is critical for elucidating the function of P2X receptors. This guide provides a detailed comparison of three commonly used, non-selective P2X receptor antagonists: 2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP), Suramin (B1662206), and Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS). We present their efficacy across various P2X subtypes, supported by experimental data and protocols, to assist researchers in making informed decisions for their experimental designs.
Data Presentation: Comparative Potency (IC50)
The inhibitory potency of TNP-ATP, suramin, and PPADS varies significantly across the seven P2X receptor subtypes. The following table summarizes their half-maximal inhibitory concentrations (IC50) as reported in the literature. It is important to note that these values can differ based on the specific experimental conditions, including the expression system (e.g., human vs. rat), agonist concentration, and assay methodology.
| P2X Receptor Subtype | TNP-ATP IC50 | Suramin IC50 | PPADS IC50 |
| P2X1 | ~0.9 - 6 nM[1] | ~10 - 30 µM[2] | ~0.07 - 2.6 µM[2][3] |
| P2X2 | >1 µM[4][5] | >50 µM[2] | ~1 - 2.6 µM[2][6] |
| P2X3 | ~0.9 - 3.7 nM[7] | ~10 - 30 µM[2] | ~0.2 - 2.6 µM[2][3] |
| P2X2/3 | ~3 - 7 nM[8] | Not widely reported | Not widely reported |
| P2X4 | ~17 - 93 µM[4][9] | >100 - 300 µM[2][9] | ~10.5 - 42 µM[2][9] |
| P2X5 | Not widely reported[4] | Not available[2] | ~1 - 2.6 µM[2][3] |
| P2X7 | >1 µM[4] | ~40 - 250 µM[2][10] | ~1 - 53 µM[2][4] |
Key Observations:
-
Potency: TNP-ATP is a highly potent antagonist, particularly for P2X1, P2X3, and the heteromeric P2X2/3 receptors, with IC50 values in the low nanomolar range.[1][8] In contrast, both PPADS and suramin generally exhibit potency in the micromolar range.[2]
-
Selectivity: TNP-ATP displays remarkable selectivity, with over 1000-fold greater potency for P2X1 and P2X3 subtypes compared to P2X2, P2X4, and P2X7 receptors.[1][5] PPADS is considered a non-selective P2X antagonist and can also affect some P2Y receptors.[2] Suramin is a broad-spectrum antagonist with numerous off-target activities, inhibiting various enzymes and other receptor types.[2][5]
P2X Receptor Signaling Pathway
P2X receptors are ligand-gated ion channels.[11] Upon binding of extracellular ATP, the receptor undergoes a conformational change, opening a channel permeable to cations.[12] This leads to an influx of Na⁺ and Ca²⁺ and an efflux of K⁺, resulting in membrane depolarization and an increase in intracellular calcium concentration.[11] This calcium influx serves as a second messenger, triggering various downstream cellular signaling cascades.[11][12]
Experimental Protocols
The determination of antagonist potency (IC50) is primarily achieved through electrophysiological and fluorescence-based calcium imaging techniques.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion channel activity of P2X receptors by recording the currents evoked by an agonist and their inhibition by an antagonist.[4]
-
Objective: To determine the IC50 value of an antagonist by measuring the inhibition of agonist-induced currents.
-
Cell Preparation: Culture cells (e.g., HEK293) stably or transiently expressing the specific P2X receptor subtype of interest on glass coverslips.[13]
-
Recording Setup:
-
Transfer a coverslip to a recording chamber on an inverted microscope stage, continuously perfusing with an extracellular solution (e.g., containing in mM: 147 NaCl, 2 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 13 Glucose; pH 7.4).[2]
-
Establish a whole-cell patch-clamp configuration using a glass pipette filled with an internal solution (e.g., containing in mM: 145 KCl, 1 MgCl2, 10 HEPES, 10 EGTA; pH 7.3).[13]
-
Clamp the cell membrane at a holding potential of -60 mV.[4]
-
-
Procedure:
-
Apply a P2X receptor agonist (e.g., ATP or α,β-methylene ATP) at a concentration that elicits a submaximal response (e.g., EC80) to establish a baseline current.[14]
-
After a washout period to allow the current to return to baseline, pre-incubate the cell with the antagonist (TNP-ATP, suramin, or PPADS) at a specific concentration for a set duration (e.g., 2-5 minutes).[15]
-
Co-apply the agonist and the antagonist and record the resulting peak inward current.[15]
-
Repeat steps 2-3 for a range of antagonist concentrations.
-
-
Data Analysis: Normalize the current amplitude in the presence of the antagonist to the control (agonist alone) response. Plot the normalized response against the antagonist concentration and fit the data to a concentration-response curve to calculate the IC50 value.[2]
Fluorometric Calcium Imaging
This high-throughput method measures the change in intracellular calcium concentration ([Ca2+]i) following P2X receptor activation and its subsequent inhibition by an antagonist.[4]
-
Objective: To determine the IC50 value of an antagonist by measuring the inhibition of agonist-induced increases in intracellular calcium.
-
Cell Preparation:
-
Seed cells expressing the target P2X receptor subtype in a 96- or 384-well black-walled, clear-bottom plate.[2]
-
Load the cells with a fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM) by incubating them in a physiological salt solution containing the dye for 45-60 minutes at 37°C.[4][14]
-
Wash the cells to remove excess dye.[14]
-
-
Procedure:
-
Place the assay plate in a fluorescence plate reader and establish a stable baseline fluorescence reading for each well.[14]
-
Add the antagonist (TNP-ATP, suramin, or PPADS) at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).[14]
-
Stimulate the cells by injecting the P2X receptor agonist (e.g., ATP) into all wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.[14]
-
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence after agonist addition. Normalize the data to positive (agonist only) and negative (buffer only) controls. Generate dose-response curves by plotting the normalized response against the antagonist concentration to determine the IC50 value.[14]
Antagonist Screening Workflow
The general workflow for a cell-based screening assay to identify and characterize P2X receptor antagonists involves several key steps, from cell preparation to data analysis, as illustrated below.
This guide provides a comparative overview to aid in the selection of an appropriate antagonist for P2X receptor research. The superior potency and selectivity of TNP-ATP for P2X1 and P2X3 receptors make it a valuable tool for studying these specific subtypes. Conversely, the broader spectrum of activity of PPADS and suramin may be useful for general P2X inhibition, but researchers must remain cognizant of their lower potency and potential off-target effects.
References
- 1. news-medical.net [news-medical.net]
- 2. benchchem.com [benchchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. P2X Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The antagonist trinitrophenyl-ATP reveals co-existence of distinct P2X receptor channels in rat nodose neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Competitive antagonism of recombinant P2X(2/3) receptors by 2', 3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological differences between human and mouse P2X4 receptor explored using old and new tools - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P2X7 Receptor Antagonists Display Agonist-like Effects on Cell Signaling Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. P2 receptors: intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of TNP-ATP (Triethylammonium Salt): A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate, triethylammonium (B8662869) salt (TNP-ATP). Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). While the Safety Data Sheet (SDS) for TNP-ATP (triethylammonium salt) indicates that the product is not classified as hazardous according to the Globally Harmonized System (GHS), the triethylammonium component requires careful handling.[1] Triethylamine (B128534) is a flammable liquid and vapor, toxic if inhaled, and can cause severe skin burns and eye damage.[2]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, is essential to avoid inhalation of any potential vapors.[2]
Step-by-Step Disposal Protocol
The primary concern for the disposal of TNP-ATP (triethylammonium salt) is the neutralization of the triethylammonium cation, which is basic. The following protocol ensures both the quenching of any residual reactivity and the neutralization of the waste stream.
Objective: To safely neutralize and prepare the TNP-ATP waste solution for final disposal.
Materials:
-
Waste solution containing TNP-ATP (triethylammonium salt).
-
Neutralizing solution: 1 M Hydrochloric Acid (HCl) or a similar dilute acid.
-
pH indicator strips or a calibrated pH meter.
-
Appropriately labeled hazardous waste container.
Procedure:
-
Preparation: Conduct all disposal procedures within a certified chemical fume hood. Ensure all required PPE is worn correctly. Have a labeled hazardous waste container ready for the final neutralized solution.
-
Neutralization: Slowly add the 1 M HCl solution to the TNP-ATP waste while gently stirring. The triethylamine component is a base and will react with the acid.[2] This reaction can be exothermic, so add the acid in small aliquots to control the temperature.
-
pH Monitoring: After each addition of acid, check the pH of the solution using a pH strip or a calibrated pH meter. Continue to add acid until the pH of the solution is between 6.0 and 8.0.[2]
-
Final Disposal: Once the waste is confirmed to be neutralized, carefully transfer it to the designated hazardous waste container. Ensure the container is not overfilled, leaving at least 10% headspace. Securely cap the container.
-
Container Labeling and Storage: The waste container must be clearly labeled as "Neutralized TNP-ATP Waste" and should include the date of neutralization. Store the container in a designated, well-ventilated secondary containment area, away from incompatible materials, until it is collected by your institution's environmental health and safety (EHS) office.
-
Regulatory Compliance: Dispose of the final waste material in accordance with all applicable federal, state, and local environmental regulations.[3] Consult your institution's EHS department for specific guidance on hazardous waste disposal procedures.
Quantitative Data Summary
For clarity and quick reference, the following table summarizes key quantitative information related to TNP-ATP (triethylammonium salt).
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃N₈O₁₉P₃ • 4C₆H₁₆N | [4][5] |
| Molecular Weight | 1123.0 g/mol | [4][5] |
| Excitation Maximum (λexc) | 403 nm | [4] |
| Emission Maximum (λem) | 547 nm | [4] |
| Recommended Storage | -20°C | [5] |
| Supplied Form | 10 mM solution in water | [4][5] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of TNP-ATP (triethylammonium salt).
This comprehensive guide provides the necessary information for the safe and compliant disposal of TNP-ATP (triethylammonium salt). By following these procedures, laboratory personnel can mitigate risks and ensure a safe working environment. Always consult your institution's specific safety protocols and your chemical's Safety Data Sheet before handling or disposing of any chemical waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling TNP-ATP (triethylammonium salt)
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of TNP-ATP (triethylammonium salt), a potent P2X receptor antagonist and fluorescent probe. By adhering to these procedural steps, you can minimize risks and maintain a secure research environment.
Immediate Safety and Handling Protocol
While the Safety Data Sheet (SDS) for TNP-ATP (triethylammonium salt) indicates that the product is not classified as hazardous according to the Globally Harmonized System (GHS), it is crucial to follow standard laboratory safety practices.[1]
Personal Protective Equipment (PPE): A comprehensive assessment of the work area and planned procedures is necessary to determine the appropriate level of PPE.[2] The following table outlines the recommended PPE for handling TNP-ATP.
| PPE Category | Minimum Requirement | Recommended for Splash Hazard |
| Eye and Face Protection | Safety glasses with side-shields | Goggles and a face shield |
| Hand Protection | Disposable nitrile gloves | Double-gloving with nitrile gloves |
| Body Protection | Laboratory coat | Chemical-resistant apron over a lab coat |
| Respiratory Protection | Not generally required | Use in a well-ventilated area or fume hood |
| Footwear | Closed-toe shoes | N/A |
Storage and Stability:
| Parameter | Specification |
| Storage Temperature | -20°C[3] |
| Stability | ≥ 2 years at -20°C[3] |
| Shipping Condition | Room temperature in the continental US; may vary elsewhere.[3] |
Step-by-Step Operational Plan
This section provides a detailed workflow for the safe handling of TNP-ATP, from initial preparation to experimental use.
1. Preparation and Weighing:
-
Ensure all necessary PPE is worn correctly.
-
Conduct the weighing of the solid TNP-ATP powder in a chemical fume hood to minimize inhalation risk.
-
Use spark-free tools and an analytical balance.
-
Close the container tightly after weighing.
2. Dissolution:
-
TNP-ATP is soluble in water.[3] Many suppliers provide it pre-dissolved at a concentration of 10 mM.[3]
-
If preparing a solution, slowly add the desired solvent (e.g., water) to the weighed TNP-ATP powder.
-
Gently agitate or vortex to ensure complete dissolution.
3. Experimental Use:
-
Handle all solutions containing TNP-ATP with care, avoiding skin and eye contact.
-
Work within a well-ventilated area.
-
After use, decontaminate any surfaces that may have come into contact with the compound.
Disposal Plan
Proper disposal of chemical waste is critical to environmental and laboratory safety.
1. Waste Collection:
-
Collect all waste materials containing TNP-ATP, including unused solutions, contaminated consumables (e.g., pipette tips, gloves), in a designated and clearly labeled hazardous waste container.
2. Waste Segregation:
-
Do not mix TNP-ATP waste with other incompatible waste streams.
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste container through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Visualizing the Workflow
The following diagram illustrates the logical flow of the handling and disposal process for TNP-ATP.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
